Atorvastatin Allyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
prop-2-enyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O5/c1-4-21-44-31(42)23-30(41)22-29(40)19-20-39-34(24(2)3)33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(39)26-15-17-27(37)18-16-26/h4-18,24,29-30,40-41H,1,19-23H2,2-3H3,(H,38,43)/t29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJZSDSELLJXGC-LOYHVIPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCC=C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742612 | |
| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915092-85-2 | |
| Record name | Prop-2-en-1-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Atorvastatin Allyl Ester: A Physicochemical Deep Dive for the Pharmaceutical Scientist
An In-depth Technical Guide
Introduction: The Statin Revolution and the Imperative of Purity
Atorvastatin, a cornerstone in the management of hypercholesterolemia, has significantly impacted cardiovascular disease prevention. Its mechanism of action, the inhibition of HMG-CoA reductase, is well-established. However, for drug development professionals and formulation scientists, the journey from a synthesized active pharmaceutical ingredient (API) to a safe and effective drug product is fraught with challenges. A critical aspect of this journey is the rigorous control of impurities. This guide delves into the physicochemical properties of a specific, yet crucial, process-related entity: atorvastatin allyl ester. While not an active ingredient itself, its potential emergence as a synthetic intermediate and subsequent impurity necessitates a thorough understanding of its characteristics to ensure the quality and safety of the final atorvastatin product.
This document will provide a comprehensive overview of this compound, focusing on its formation, physicochemical properties, analytical characterization, and control strategies. It is designed to be a practical resource for researchers and scientists in the pharmaceutical industry, offering both foundational knowledge and actionable protocols.
This compound: An Intermediate and Process Impurity
This compound is not a compound intended for therapeutic use but rather appears as an intermediate in some synthetic routes of atorvastatin or as a process-related impurity. A notable related impurity is Atorvastatin Lactam Allyl Ester, which is formed through intramolecular lactamization of an allyl ester intermediate during synthesis.[1] The presence of such impurities can indicate incomplete reactions or process instability and can affect the purity and stability of the final API.[1]
Understanding the physicochemical properties of this compound and its related impurities is paramount for developing robust manufacturing processes and sensitive analytical methods for their detection and quantification.
Physicochemical Properties: A Comparative Overview
Direct and comprehensive physicochemical data for this compound is not extensively published as it is not a commercial drug substance. However, we can infer some of its properties based on the available information for related atorvastatin esters and the parent molecule.
| Property | This compound (and related impurities) | Atorvastatin Calcium (for comparison) | Rationale and Insights |
| Molecular Formula | C36H39FN2O5 (Atorvastatin Lactam Allyl Ester) | C66H68CaF2N4O10 | The allyl ester will have a different molecular formula and weight compared to the final calcium salt. The lactam form also differs from the open-chain ester. |
| Appearance | Likely an off-white to white solid. | A white to off-white crystalline powder. | Based on the appearance of other atorvastatin intermediates and the parent drug. |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1] | Sparingly soluble in water, slightly soluble in ethanol, and very soluble in methanol. | The esterification of the carboxylic acid group significantly increases lipophilicity, leading to better solubility in organic solvents and reduced solubility in aqueous media. This is a critical factor in designing purification strategies. |
| Melting Point | Not available in public literature. | ~160 °C | The melting point will be influenced by the crystalline form and purity. As an intermediate, it may not always be isolated in a highly crystalline state. |
| Polymorphism | Not extensively studied. | Known to exist in multiple polymorphic forms. | Polymorphism is a critical attribute for APIs, affecting solubility and stability. While not as critical for a transient intermediate, understanding its solid-state properties can be important if it precipitates during the process. |
| Stability | Susceptible to hydrolysis of the ester bond under acidic or basic conditions. The lactam form can also be subject to hydrolysis. | Degrades under acidic and basic conditions.[2] | The allyl ester group is a key reactive site. Understanding its stability profile is crucial for preventing its formation and for developing stability-indicating analytical methods. |
Formation and Control in Atorvastatin Synthesis
The presence of this compound as an impurity is a direct consequence of the synthetic route employed. One of the common industrial syntheses of atorvastatin is the Paal-Knorr synthesis.[3] This convergent approach involves the reaction of a 1,4-diketone with a chiral amine side chain. Esterification of the heptanoic acid side chain is a common strategy to protect the carboxylic acid during the synthesis. If allyl alcohol is used for this esterification, any incomplete hydrolysis in the final steps will result in the presence of this compound.
Furthermore, the formation of the lactam derivative, Atorvastatin Lactam Allyl Ester, can occur through intramolecular cyclization of the allyl ester intermediate.[1] This side reaction is often promoted by certain reaction conditions and the inherent reactivity of the molecule.
Control Strategies:
-
Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and stoichiometry can minimize the formation of ester-related impurities.[1]
-
Efficient Hydrolysis: Ensuring the complete hydrolysis of the ester protecting group in the final synthetic steps is critical. This may involve optimizing the choice of base, solvent, and reaction time.
-
Purification: Robust purification methods, such as crystallization or chromatography, are essential to remove any remaining ester impurities to meet the stringent purity requirements for the API.
Diagram: Potential Formation of this compound Impurity
Caption: Synthetic pathway showing the formation of this compound intermediate and a potential side reaction leading to a lactam impurity.
Analytical Characterization: A Multi-pronged Approach
The detection and quantification of this compound and its related impurities at trace levels require sensitive and specific analytical methods. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity profiling in the pharmaceutical industry. A well-developed, stability-indicating HPLC method can effectively separate atorvastatin from its allyl ester and other related substances.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed to achieve optimal separation.
-
Detection: UV detection at a wavelength where both atorvastatin and the impurity have significant absorbance (e.g., 248 nm) is standard.[4]
Experimental Protocol: HPLC for Atorvastatin Impurity Profiling
-
Standard and Sample Preparation:
-
Prepare a standard stock solution of atorvastatin reference standard and, if available, the this compound impurity standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Accurately weigh and dissolve the atorvastatin API sample in the same diluent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Buffer (e.g., 10 mM ammonium acetate, pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 248 nm.
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the impurities using the peak area response and an appropriate calculation method (e.g., area normalization or external standard).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. It provides molecular weight information, which is crucial for confirming the identity of this compound and its degradation products.
Workflow for LC-MS Analysis:
-
HPLC Separation: The sample is first separated using an HPLC method similar to the one described above.
-
Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI).
-
Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the components.
-
Fragmentation Analysis (MS/MS): For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The parent ion of the suspected impurity is isolated and fragmented, and the resulting fragment ions provide valuable structural information.
Diagram: Analytical Workflow for Impurity Characterization
Caption: A typical analytical workflow for the quantification and identification of impurities in atorvastatin API.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous confirmation of the structure of this compound or its lactam derivative.
Conclusion: A Commitment to Quality
The thorough characterization and control of process-related impurities like this compound are non-negotiable aspects of modern pharmaceutical development. While not a therapeutically active molecule, its presence can have significant implications for the quality, safety, and efficacy of the final drug product. By understanding its physicochemical properties, formation pathways, and the analytical techniques for its detection, pharmaceutical scientists can develop robust and well-controlled manufacturing processes. This commitment to scientific rigor ensures that patients receive atorvastatin of the highest quality, underpinning the continued success of this life-saving medication.
References
-
Veeprho. Atorvastatin Lactam Allyl Ester | CAS 1246812-55-4. [Link]
- Huang, Y., & Liu, T. (2017). The synthesis of atorvastatin intermediates. In 3rd Annual International Conference on Advanced Material Engineering (AME 2017).
-
Shimadzu. LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. [Link]
- Srinivasu, P., et al. (2010). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmaceutical Sciences and Research, 1(10), 107-113.
-
Shimadzu. Isolation and identification of Atorvastatin degradation impurities by UFPLC. [Link]
- Gutta, M., et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. RASĀYAN Journal of Chemistry, 17(4), 1573-1578.
- Alnajjar, R., et al. (2021).
- Patel, P. N., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. Asian Journal of Chemistry, 31(9), 2033-2038.
- Stachel, F., et al. (2017). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 13, 1944-1951.
- Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS medicinal chemistry letters, 10(3), 365-370.
- Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of pharmaceutical and biomedical analysis, 33(5), 1017-1025.
- Imai, S., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & medicinal chemistry letters, 26(3), 863-867.
- Radl, S., et al. (2008). Synthesis of some impurities and/or degradation products of atorvastatin.
-
Shimadzu. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]
- Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813.
- de Oliveira, A. C. C., et al. (2013). Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. Molecules, 18(1), 1145-1157.
Sources
An In-depth Technical Guide to Atorvastatin Allyl Ester for Cholesterol Research
Abstract
Atorvastatin is a cornerstone in the management of hypercholesterolemia, exerting its effect through the potent inhibition of HMG-CoA reductase.[1] However, its therapeutic efficacy is constrained by pharmacokinetic limitations, including a low systemic bioavailability of approximately 14%, largely due to extensive first-pass metabolism in the gut and liver.[2][3] Prodrug strategies, which involve the chemical modification of a drug to improve its physicochemical or pharmacokinetic properties, offer a compelling approach to overcoming these limitations.[4] This guide provides a comprehensive technical overview of atorvastatin allyl ester, a novel prodrug candidate. We explore the strategic rationale for its design, propose detailed methodologies for its synthesis and characterization, and outline a robust preclinical evaluation workflow. This document serves as a foundational resource for researchers investigating next-generation statin therapies, offering field-proven insights into experimental design, from in vitro mechanistic studies to in vivo efficacy and pharmacokinetic assessments.
The Strategic Imperative for Atorvastatin Prodrugs
Atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] By blocking the conversion of HMG-CoA to mevalonate, atorvastatin reduces the endogenous synthesis of cholesterol in the liver.[7] This intracellular cholesterol depletion upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocyte surfaces, leading to increased clearance of LDL cholesterol ("bad cholesterol") from the bloodstream.[1][3]
Despite its potent pharmacological activity, the clinical utility of atorvastatin is moderated by its pharmacokinetic profile. Its low bioavailability necessitates higher oral doses to achieve therapeutic concentrations in the liver, the primary site of action.[2][7] The esterification of atorvastatin's carboxylic acid moiety to form a prodrug, such as this compound, is a rational design strategy aimed at enhancing its drug-like properties. The allyl ester is designed to be a transient, pharmacologically inactive derivative that undergoes hydrolysis in vivo, catalyzed by endogenous enzymes like carboxylesterases, to release the active atorvastatin parent drug.[8]
The potential advantages of this approach include:
-
Improved Membrane Permeability: Increasing the lipophilicity of atorvastatin may enhance its absorption across the intestinal lumen.
-
Circumvention of First-Pass Metabolism: By masking the carboxylic acid group, the prodrug may be less susceptible to early metabolic degradation, potentially increasing the amount of drug that reaches systemic circulation.[9]
-
Sustained Release: The rate of hydrolysis can, in principle, be tuned to provide a more sustained release of the active drug, potentially leading to a longer duration of action.
Logical Framework for Prodrug Evaluation
The successful development of this compound hinges on a systematic evaluation process. This guide is structured to follow this logical progression.
Caption: Logical workflow for this compound preclinical development.
Synthesis and Structural Characterization
The synthesis of this compound from atorvastatin calcium can be achieved through a straightforward esterification reaction. The following protocol provides a representative, non-optimized procedure.
Experimental Protocol: Synthesis of this compound
-
Acidification: Suspend atorvastatin calcium (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM). Add an aqueous solution of a mild acid (e.g., 1M HCl) and stir vigorously until the organic layer clarifies, indicating the conversion of the calcium salt to the free carboxylic acid.
-
Isolation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the atorvastatin free acid.
-
Esterification (Method A: Fischer Esterification):
-
Dissolve the atorvastatin free acid in a large excess of allyl alcohol, which serves as both reactant and solvent.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the acid catalyst, remove the excess allyl alcohol under vacuum, and purify the crude product.
-
-
Esterification (Method B: Coupling Agent):
-
Dissolve the atorvastatin free acid in anhydrous DCM.
-
Add allyl alcohol (1.5 equivalents), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC/HPLC.
-
Filter to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.
-
-
Purification: Purify the crude this compound using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using the analytical techniques detailed in Section 5. Key characterization data will include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC purity analysis.
Mechanism of Action: From Prodrug to Active Inhibitor
The core therapeutic action of this compound relies on its bioactivation to atorvastatin, which then inhibits HMG-CoA reductase.
The Cholesterol Biosynthesis Pathway
The synthesis of cholesterol is a multi-step process primarily occurring in the liver. Atorvastatin targets the critical, rate-limiting step of this pathway.
Caption: Inhibition of the cholesterol biosynthesis pathway by atorvastatin.
Prodrug Bioactivation
This compound is designed to be hydrolyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues, to release the active drug and allyl alcohol.[8]
Caption: Bioactivation of this compound via enzymatic hydrolysis.
Preclinical Evaluation Workflow
A rigorous preclinical evaluation is essential to determine if the potential benefits of the prodrug translate into improved therapeutic performance.
In Vitro Assessment of Prodrug Properties
These experiments are designed to confirm the prodrug's stability and its efficient conversion to the active form.
Protocol: In Vitro Conversion in Liver Microsomes
-
Objective: To determine the rate of conversion of this compound to atorvastatin in a metabolically active system.
-
Materials: Pooled human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), this compound stock solution (in acetonitrile or DMSO), atorvastatin analytical standard.
-
Procedure: a. Pre-warm a suspension of HLM in phosphate buffer to 37°C. b. Initiate the reaction by adding the NADPH regenerating system and a small volume of the this compound stock solution (final substrate concentration typically 1-10 µM). c. Incubate at 37°C. d. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. e. Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. f. Vortex and centrifuge to precipitate proteins. g. Analyze the supernatant for the concentrations of both this compound and atorvastatin using a validated LC-MS/MS method (see Section 5).
-
Data Analysis: Plot the concentration of the prodrug and the active drug versus time. Calculate the half-life (t½) of the prodrug and the rate of appearance of the active drug.
Protocol: HMG-CoA Reductase Inhibition Assay
-
Objective: To confirm that the product of the prodrug's hydrolysis (atorvastatin) retains its ability to inhibit the target enzyme.[10][11]
-
Materials: Commercially available HMG-CoA Reductase Assay Kit, atorvastatin standard, and the hydrolyzed sample of this compound (generated from a stability study).
-
Procedure: a. Follow the kit manufacturer's instructions. Typically, this involves combining HMG-CoA reductase, the substrate HMG-CoA, and NADPH. b. Add varying concentrations of the atorvastatin standard or the hydrolyzed prodrug sample to the reaction wells. c. Monitor the decrease in NADPH absorbance at 340 nm over time, which is proportional to the enzyme's activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). The IC₅₀ of the hydrolyzed prodrug should be comparable to that of the atorvastatin standard.
In Vivo Efficacy and Pharmacokinetics
Animal models are critical for evaluating the lipid-lowering efficacy and pharmacokinetic profile of the prodrug compared to the parent drug.
Animal Model Selection
For hyperlipidemia research, several rodent models are commonly used. A diet-induced hyperlipidemia model in rats or mice is often the first choice due to its translational relevance and cost-effectiveness.[12][13]
-
Induction: Feed animals a high-fat, high-cholesterol diet for 4-8 weeks to induce elevated levels of total cholesterol, LDL-C, and triglycerides.[16]
Protocol: In Vivo Efficacy Study in Hyperlipidemic Rats
-
Acclimatization & Induction: Acclimatize rats for one week, then induce hyperlipidemia with a high-fat diet for 6 weeks. Confirm hyperlipidemic state via baseline blood lipid analysis.
-
Grouping: Randomly assign animals to groups (n=8-10 per group):
-
Group 1: Normal Control (standard diet)
-
Group 2: Hyperlipidemic Control (high-fat diet + vehicle)
-
Group 3: Atorvastatin (high-fat diet + atorvastatin at a reference dose, e.g., 10 mg/kg)
-
Group 4: this compound (high-fat diet + equimolar dose to Group 3)
-
-
Dosing: Administer compounds orally (gavage) once daily for 4 weeks.
-
Monitoring: Monitor body weight and food consumption throughout the study.
-
Sample Collection: At the end of the study, collect blood samples via cardiac puncture after an overnight fast. Euthanize animals and collect liver tissue for further analysis.
-
Biochemical Analysis: Analyze serum samples for:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
Data Analysis: Compare the lipid profiles of the treatment groups to the hyperlipidemic control. A successful prodrug should demonstrate at least equivalent, if not superior, lipid-lowering efficacy compared to the parent drug at an equimolar dose.
| Parameter | Expected Outcome for this compound | Causality |
| Serum TC, LDL-C, TG | Significant reduction compared to hyperlipidemic control. | Efficient in vivo conversion to active atorvastatin, leading to inhibition of hepatic cholesterol synthesis.[14][15] |
| Serum HDL-C | No change or slight increase. | Atorvastatin primarily affects LDL-C; effects on HDL-C are generally modest.[1] |
| Pharmacokinetics (AUC) | Potentially higher Area Under the Curve (AUC) for active atorvastatin compared to the atorvastatin-dosed group. | Improved absorption and/or reduced first-pass metabolism of the prodrug leads to greater overall systemic exposure to the active moiety. |
Analytical Methodologies
Robust and validated analytical methods are the bedrock of any drug development program. HPLC is the workhorse for quantification in formulation, stability, and in vitro studies.[17]
Protocol: HPLC-UV Method for Quantification
This method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetonitrile and phosphate buffer, pH adjusted). The exact ratio must be optimized to achieve good separation between the ester and the acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~246 nm, a common λmax for atorvastatin.[18]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a series of calibration standards for both this compound and atorvastatin in the mobile phase.
-
Sample Preparation: Dilute samples to fall within the calibration range. For biological samples (plasma, microsomes), a protein precipitation or liquid-liquid extraction step is required prior to analysis, and LC-MS/MS is the preferred technique for its superior sensitivity and selectivity.[18][19]
Comparison of Key Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Purity, stability, in vitro assays, formulation analysis. | Robust, cost-effective, widely available. | Lower sensitivity, potential for matrix interference. |
| LC-MS/MS | Pharmacokinetic studies, bioanalysis of low-concentration samples. | High sensitivity and specificity.[19] | Higher cost, more complex instrumentation. |
| ¹H NMR / ¹³C NMR | Structural confirmation of synthesized compound. | Provides definitive structural information. | Not suitable for quantification in complex mixtures. |
| High-Resolution MS | Accurate mass determination for structural confirmation. | Confirms elemental composition. | Not a primary quantitative tool. |
Conclusion and Future Directions
This compound represents a scientifically grounded approach to enhancing the therapeutic profile of one of the most effective lipid-lowering agents available. By leveraging the prodrug concept, researchers can potentially overcome the pharmacokinetic hurdles that limit the efficiency of the parent molecule. The experimental frameworks provided in this guide offer a clear and logical pathway for the systematic evaluation of this compound, from initial synthesis to in vivo proof-of-concept.
Future research should focus on a comprehensive comparison of different ester prodrugs to identify candidates with optimal conversion rates and pharmacokinetic profiles. Furthermore, detailed toxicology studies will be required to ensure the safety of the prodrug and its metabolites before any consideration for clinical development. The successful execution of the studies outlined herein will provide the critical data needed to determine if this compound can become a viable next-generation therapy in the fight against cardiovascular disease.
References
-
Wikipedia. Atorvastatin. [Link]
-
Burnett, J. R., & Hooper, A. J. (2015). Inhibition of HMG-CoA Reductase by Atorvastatin Decreases Both VLDL and LDL Apolipoprotein B Production in Miniature Pigs. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Sodani, K., et al. (2012). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. Blood. [Link]
-
PharmGKB. Atorvastatin Pathway, Pharmacokinetics. [Link]
-
Patel, J., & Abdijadid, S. (2023). Atorvastatin. In StatPearls. StatPearls Publishing. [Link]
-
News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. [Link]
-
Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology. [Link]
-
Dr.Oracle. (2024). How is atorvastatin (Lipitor) metabolized in the liver? [Link]
-
Drugs.com. (2023). Atorvastatin. [Link]
-
Dr.Oracle. (2024). What is the mechanism of action of statins (HMG-CoA reductase inhibitors)? [Link]
-
ASH Publications. (2007). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. Blood. [Link]
-
de Oliveira, L. F., et al. (2018). Modelling hypercholesterolaemia in rats using high cholesterol diet. Journal of Cellular and Molecular Medicine. [Link]
-
Takahashi, Y., et al. (2012). Assessment of four experimental models of hyperlipidemia. Journal of Pharmacological and Toxicological Methods. [Link]
-
ResearchGate. (2024). Review Article on Animal Models in Preclinical Research in Hyperlipidemia. [Link]
-
MDPI. (2021). Understanding the Impact of Dietary Cholesterol on Chronic Metabolic Diseases through Studies in Rodent Models. [Link]
-
National Center for Biotechnology Information. (2019). Atorvastatin (Lipitor) by MCR. [Link]
-
Gebhardt, R. (1991). Inhibition of cholesterol synthesis in vitro by extracts and isolated compounds prepared from garlic and wild garlic. Arzneimittelforschung. [Link]
-
R Discovery. What is the mechanism of action of atorvastatin as described in the literature? [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]
-
Dr.Oracle. (2024). What is the mechanism of action of Atorvastatin (Lipitor)? [Link]
-
Sharma, R., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. [Link]
-
ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. [Link]
-
Faas, F. H., & Carter, W. J. (1980). Unsaturated fatty acyl-CoA inhibition of cholesterol synthesis in vitro. Lipids. [Link]
-
Endo, A., et al. (1977). Inhibition of in vitro cholesterol synthesis by fatty acids. Biochimica et Biophysica Acta. [Link]
-
Al-Quds University. (2022). Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs. [Link]
-
Lee, H. Y., et al. (2010). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]
- Google Patents. (2007).
-
Imai, T., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). Various analytical methods for analysis of atorvastatin: A review. [Link]
-
Waters. (2023). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]
-
ResearchGate. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]
-
PubMed. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]
-
National Center for Biotechnology Information. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. [Link]
-
ResearchGate. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. [Link]
-
National Institutes of Health. (2016). Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo. [Link]
-
National Center for Biotechnology Information. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. news-medical.net [news-medical.net]
- 8. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of cholesterol synthesis in vitro by extracts and isolated compounds prepared from garlic and wild garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of four experimental models of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
An In-Depth Technical Guide to the Stability of Atorvastatin Allyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atorvastatin, a leading synthetic lipid-lowering agent, is subject to degradation under various environmental conditions, impacting its efficacy and safety. The conceptual introduction of an allyl ester derivative—a potential prodrug—necessitates a thorough, predictive analysis of its stability profile. This guide provides a comprehensive technical framework for understanding and evaluating the intrinsic stability of atorvastatin allyl ester. By integrating principles of physical organic chemistry with established pharmaceutical stability testing protocols, we delineate the probable degradation pathways—hydrolysis, oxidation, and photolysis—and furnish detailed, field-proven methodologies for their investigation. This document serves as a robust roadmap for researchers, offering both the theoretical underpinnings and the practical experimental designs required to characterize this novel molecule, ensuring scientific integrity and accelerating development timelines.
Introduction to Atorvastatin and the Allyl Ester Prodrug Concept
The Therapeutic and Chemical Landscape of Atorvastatin
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its widespread use is a testament to its efficacy in reducing low-density lipoprotein (LDL) cholesterol.[1] However, the atorvastatin molecule possesses several functional groups susceptible to chemical degradation, including a carboxylic acid, hydroxyl groups, and a pyrrole ring system. Studies have shown that atorvastatin degrades under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[2][3][4] Understanding these intrinsic liabilities is the first step in predicting the stability of any new derivative.
Rationale for an Allyl Ester Derivative
The esterification of a carboxylic acid is a common prodrug strategy used to enhance physicochemical properties such as lipophilicity, which can in turn improve membrane permeability and oral absorption. The allyl ester, specifically, offers a unique deprotection pathway. While susceptible to standard hydrolysis, it can also be cleaved under very mild, non-aqueous conditions using metal catalysts like palladium(0), a feature that can be advantageous in certain biological or synthetic contexts.[5] This dual-release mechanism makes the allyl ester an intriguing, albeit hypothetical, prodrug candidate for atorvastatin.
Core Stability Challenges: A Predictive Overview
The introduction of the allyl ester moiety creates new potential points of instability while modifying the reactivity of the parent molecule. The primary predicted stability challenges for this compound are:
-
Hydrolysis: The ester linkage is the most apparent liability, susceptible to cleavage under acidic, basic, or neutral pH conditions to yield atorvastatin and allyl alcohol.[6][7]
-
Oxidation: The allylic C-H bonds and the double bond itself are prone to oxidative attack, leading to the formation of hydroperoxides and subsequent degradation products.[8][9] This is in addition to the oxidative susceptibility of the core atorvastatin structure.
-
Photodegradation: The chromophores within the atorvastatin structure can absorb light, leading to photochemical reactions. Atorvastatin is known to be sensitive to light, and this property is expected to be retained in its ester form.[4][10]
Predicted Degradation Pathways of this compound
A thorough understanding of potential degradation mechanisms is essential for designing a robust stability-indicating analytical method and for developing a stable formulation.
Hydrolytic Degradation
Ester hydrolysis can proceed via several mechanisms, with the most common for a molecule like this compound being the bimolecular acyl-oxygen cleavage pathways (AAC2 in acidic conditions and BAC2 in basic conditions).[7]
-
Acid-Catalyzed Hydrolysis (AAC2): In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway regenerates the atorvastatin carboxylic acid and allyl alcohol. Studies on atorvastatin show it degrades in acidic conditions, forming specific degradation products.[3][4]
-
Base-Catalyzed Hydrolysis (BAC2 - Saponification): Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically a faster and irreversible process because the resulting carboxylic acid is deprotonated to form a carboxylate salt, driving the equilibrium forward.[6] Atorvastatin is known to be particularly susceptible to alkaline hydrolysis.[11]
Oxidative Degradation
Oxidation is a significant degradation pathway for molecules with unsaturated functionalities and electron-rich systems.
-
Allyl Group Oxidation: The carbon-carbon double bond in the allyl group is a prime target for oxidation. The process often initiates at the allylic position (the carbon adjacent to the double bond) via hydrogen abstraction to form free radicals.[8] This can lead to a chain reaction involving oxygen, resulting in hydroperoxides which can decompose into a variety of secondary products like aldehydes and ketones.
-
Atorvastatin Core Oxidation: The core structure of atorvastatin is also susceptible to oxidation. Forced degradation studies have shown that atorvastatin degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂), forming several oxidative degradants.[4][12]
Photodegradation
As mandated by ICH Q1B guidelines, photostability is a critical parameter to evaluate.[13][14][15][16] Atorvastatin is known to be photosensitive, and its degradation can be accelerated by light exposure, particularly in the UV range.[1][10] This degradation involves complex photochemical reactions that can lead to a variety of photoproducts. It is imperative to assume the allyl ester derivative will inherit this photosensitivity.
Experimental Design for Stability Assessment: A Validating Workflow
To experimentally determine the stability of this compound, a systematic approach grounded in ICH guidelines is required.[17][18][19] The cornerstone of this approach is the development of a stability-indicating analytical method, validated through forced degradation studies.
The Principle of Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[2][19] Its purpose is multifold:
-
To elucidate the likely degradation products and establish degradation pathways.[1]
-
To demonstrate the specificity of the analytical method by proving it can separate the intact drug from all potential degradants.
-
To provide insights into the intrinsic stability of the molecule, which aids in formulation and packaging development.[2]
Workflow for Stability Profile Characterization
The logical flow for characterizing the stability of a new chemical entity like this compound is depicted below. This workflow ensures that the analytical method is validated before being used to assess the outcomes of stress testing.
Caption: Workflow for stability-indicating method development and validation.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
The objective is to develop a single reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its parent compound (atorvastatin), key intermediates, and all significant degradation products.
Step-by-Step Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is commonly used for atorvastatin and its impurities due to its hydrophobic selectivity.[12][20]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.02 M potassium dihydrogen phosphate buffer, adjusted to a pH between 3.0 and 4.0 with phosphoric acid. This pH range is chosen to suppress the ionization of atorvastatin's carboxylic acid (if formed via hydrolysis), ensuring good peak shape.[12]
-
Organic Phase (B): A mixture of acetonitrile and methanol (e.g., 50:50 v/v). Acetonitrile provides good resolution, while methanol can modify selectivity.[20]
-
-
Wavelength Selection: Monitor the eluent using a photodiode array (PDA) detector. A wavelength of 244-246 nm is appropriate for atorvastatin and its structurally related degradants.[20][21]
-
Gradient Elution Development: A gradient is necessary to elute both polar degradants and the more lipophilic parent ester within a reasonable runtime.
-
Initial Conditions: Start with a higher percentage of aqueous phase to retain early-eluting, polar degradants.
-
Gradient: Gradually increase the percentage of the organic phase to elute atorvastatin and then the more nonpolar this compound.
-
Hold and Re-equilibration: Include a high-organic hold to wash the column, followed by a return to initial conditions to re-equilibrate for the next injection.
-
-
Optimization: Inject a mixture of stressed samples (e.g., acid-hydrolyzed and oxidized) to challenge the method. Adjust the gradient slope, pH of the mobile phase, and organic modifier ratio to achieve a resolution (Rs) > 1.5 between all critical peak pairs.
Protocol 2: Forced Degradation Studies
These studies should be conducted on a single batch of this compound, following ICH Q1A(R2) recommendations for stress testing.[19]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, a parallel "control" sample should be stored at ambient temperature in the dark.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for several hours.[3][11]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Base hydrolysis is often rapid.[3][11]
-
Oxidative Degradation: Mix the stock solution with 3-6% H₂O₂ and keep at room temperature.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C).[1]
-
Photodegradation: Expose the solid drug or its solution to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13][14] A light-protected control is mandatory.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed solution, neutralize it (for acid and base samples), and dilute with mobile phase to a suitable concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the main compound.
Table 1: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 60 - 80 °C | 2 - 24 hours | To induce acid-catalyzed ester cleavage and core degradation.[3] |
| Base Hydrolysis | 0.1 N - 1 N NaOH | Room Temp - 40 °C | 30 mins - 8 hours | To induce rapid saponification and assess base lability.[11] |
| Oxidation | 3 - 30% H₂O₂ | Room Temperature | 2 - 24 hours | To identify products of oxidative attack on the allyl group and core.[4] |
| Thermal | Dry Heat | 80 - 100 °C | 24 - 72 hours | To assess the intrinsic thermal stability of the solid-state drug.[1] |
| Photolytic | ICH Q1B Light Source | Ambient | Per Guideline | To determine light sensitivity and need for protective packaging.[13][14] |
Data Interpretation and Formulation Strategies
Building the Stability Profile
The data from the forced degradation studies are used to construct a degradation map. By identifying the conditions under which the drug degrades and resolving the degradant peaks, a comprehensive stability profile is established. The order of lability can be determined by comparing the percentage of degradation under each stress condition. For atorvastatin, the general order of susceptibility is often alkaline > acidic > oxidative conditions.[3][11]
Logical Framework for Mitigating Degradation
Understanding the degradation pathways directly informs strategies to enhance the stability of a potential drug product.
Caption: Logic diagram linking degradation pathways to formulation strategies.
Recommendations for Formulation and Storage
-
pH Control: For liquid or semi-solid formulations, maintaining the pH in a slightly acidic to neutral range (e.g., pH 5-7) using a suitable buffering system would be critical to minimize both acid- and base-catalyzed hydrolysis.
-
Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid could be beneficial in preventing oxidative degradation, particularly of the allyl moiety.[22]
-
Moisture and Light Protection: The final drug product should be packaged in containers that protect it from light and moisture, such as amber glass bottles or opaque blister packs, to mitigate photolytic and hydrolytic degradation.
Conclusion
While this compound is a conceptual molecule, its stability profile can be reliably predicted and systematically investigated by applying fundamental principles of chemical reactivity and adhering to established pharmaceutical guidelines. The primary liabilities are the hydrolytically sensitive ester linkage and the oxidatively prone allyl group, compounded by the known photosensitivity of the atorvastatin core. A rigorous approach, beginning with the development of a validated stability-indicating HPLC method and followed by comprehensive forced degradation studies, is paramount. The insights gained from this workflow will not only elucidate the intrinsic stability of the molecule but will also provide the critical data necessary to guide the development of a safe, stable, and effective drug product.
References
-
Metal- catalysed cleavage of allyl esters. Wordpress. Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Available at: [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Available at: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency (EMA). Available at: [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Sahu, A., et al. (2012). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. PMC - NIH. Available at: [Link]
-
Krstić, N., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave online. Available at: [Link]
-
Jain, P. S., et al. (2011). Stability-indicating high performance liquid chromatographic determination of atorvastatin calcium in pharmaceutical dosage form. MOSP. Available at: [Link]
-
Singh, S., et al. (2014). STABILITY-INDICATING RP-HPLCMETHOD FOR ESTIMATION OF ATORVASTATIN CALCIUM IN SOLID DOSAGE FORM. Bulletin of Pharmaceutical Research. Available at: [Link]
-
Baertschi, S. W., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]
-
Krstić, N., et al. (2020). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. Available at: [Link]
-
Srinivas, K., et al. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry. Available at: [Link]
-
Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]
-
Inoue, M., & Bruice, T. C. (1982). Extended ElcB mechanism for ester hydrolysis: allylic substitution via carbanion in ester hydrolysis. Journal of the American Chemical Society. Available at: [Link]
-
Anggraini, W., et al. (2018). Forced degradation study of statins: a review. SciSpace. Available at: [Link]
-
de Souza, T. A., et al. (2011). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. NIH. Available at: [Link]
-
Vukkum, P., et al. (2013). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. NIH. Available at: [Link]
-
Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Scirp.org. Available at: [Link]
-
Samad, Z. A., et al. (2023). Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. MDPI. Available at: [Link]
-
Oxidation pathways of fatty esters containing allylic (left) and... (n.d.). ResearchGate. Available at: [Link]
-
Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016). Chemistry Notes. Available at: [Link]
-
Winde, J., et al. (2021). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. MDPI. Available at: [Link]
-
Azis, N., et al. (2019). OXIDATION STABILITY ENHANCEMENT OF NATURAL ESTER INSULATION OIL: OPTIMIZING THE ANTIOXIDANTS MIXTURES BY TWO-LEVEL FACTORIAL DES. ARPN Journal of Engineering and Applied Sciences. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. scispace.com [scispace.com]
- 3. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 11. journal.appconnect.in [journal.appconnect.in]
- 12. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. youtube.com [youtube.com]
- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 18. ICH Official web site : ICH [ich.org]
- 19. database.ich.org [database.ich.org]
- 20. mospbs.com [mospbs.com]
- 21. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 22. arpnjournals.org [arpnjournals.org]
Atorvastatin Allyl Ester: A Technical Guide to a Novel Potential HMG-CoA Reductase Inhibitor
Abstract
This technical guide provides a comprehensive exploration of atorvastatin allyl ester, a novel derivative of the widely prescribed statin, atorvastatin. We delve into the rationale for its design, proposing it as a potential prodrug to enhance the therapeutic profile of the parent compound. This document outlines a complete workflow for its investigation, including a detailed synthetic protocol, in-depth methodologies for in vitro enzymatic and cell-based assays to determine its efficacy as an HMG-CoA reductase inhibitor, and in silico molecular modeling to predict its binding affinity and interactions. This guide is intended for researchers, scientists, and professionals in drug development with the aim of providing a robust framework for the evaluation of this compound and other similar derivatives.
Introduction: The Clinical Significance of HMG-CoA Reductase Inhibition
Hypercholesterolemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease.[1][2] Statins, a class of lipid-lowering drugs, are the cornerstone of therapy for managing this condition.[3][4] These drugs act by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[5][6][7] By blocking this enzyme, statins decrease the production of cholesterol in the liver.[8][9] This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[8][9]
Atorvastatin is a highly efficacious synthetic statin that has demonstrated significant reductions in LDL cholesterol and is widely used for the primary and secondary prevention of cardiovascular events.[1][10] Its chemical structure allows for potent inhibition of HMG-CoA reductase.[9] The pursuit of novel atorvastatin derivatives is driven by the potential to improve its pharmacokinetic and pharmacodynamic properties.
The Rationale for this compound
The carboxylic acid moiety of atorvastatin is crucial for its binding to the active site of HMG-CoA reductase but can also limit its oral bioavailability and cellular permeability due to its polar nature. Esterification of this carboxylic acid to form a prodrug is a well-established strategy to mask the polar group, thereby increasing lipophilicity and potentially enhancing absorption.[11][12] The ester can then be hydrolyzed in vivo by carboxylesterases to release the active parent drug.[13]
The selection of an allyl ester, in this case, is deliberate. The allyl group is relatively small and introduces a degree of unsaturation, which can influence the molecule's physicochemical properties, such as solubility and membrane permeability, in a distinct manner compared to simple alkyl esters.[14][15][16] This guide outlines the necessary steps to synthesize and evaluate this compound as a potential HMG-CoA reductase inhibitor.
Synthesis and Characterization of this compound
The synthesis of this compound from atorvastatin calcium can be achieved through a straightforward esterification reaction. The following protocol is a proposed method based on standard organic chemistry principles.
Proposed Synthetic Workflow
Caption: Proposed synthesis and purification workflow for this compound.
Detailed Experimental Protocol
Step 1: Conversion of Atorvastatin Calcium to Atorvastatin Free Acid
-
Suspend atorvastatin calcium in a mixture of dichloromethane (DCM) and water.
-
Cool the suspension in an ice bath and slowly add 1N hydrochloric acid (HCl) with vigorous stirring until the aqueous layer reaches a pH of approximately 4.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield atorvastatin as a white solid.
Step 2: Esterification to this compound
-
Dissolve the atorvastatin free acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a mild base, for instance, potassium carbonate (K₂CO₃), to the solution.
-
Introduce allyl bromide to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterize the purified this compound using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the presence of the allyl group and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the ester.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
In Vitro Evaluation of HMG-CoA Reductase Inhibition
The primary measure of efficacy for a potential statin is its ability to inhibit the HMG-CoA reductase enzyme. This can be determined using an in vitro enzymatic assay.
HMG-CoA Reductase Activity Assay Workflow
Caption: Workflow for molecular docking of this compound to HMG-CoA reductase.
Detailed Protocol
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock Vina)
-
Protein Data Bank (PDB) for the crystal structure of HMG-CoA reductase (e.g., PDB ID: 1HWK)
Procedure:
-
Protein Preparation:
-
Download the crystal structure of HMG-CoA reductase complexed with atorvastatin.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
Define the binding site based on the location of the co-crystallized atorvastatin.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization of the ligand structure.
-
-
Docking:
-
Run the docking simulation to place the this compound into the defined binding site of HMG-CoA reductase. * The docking algorithm will generate multiple binding poses and calculate a docking score for each, which is an estimation of the binding affinity. 4. Analysis:
-
Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site. [17] * Compare the binding mode and score of this compound with that of atorvastatin.
-
Predicted Interactions and Interpretation
The docking results will likely show that the core structure of this compound maintains similar interactions with key residues in the HMG-CoA reductase active site, such as Arg590 and Asn658, as the parent drug. However, the presence of the allyl ester group in place of the carboxylic acid will alter the interactions in that specific region of the binding pocket. The docking score may be slightly less favorable than that of atorvastatin due to the loss of the strong ionic interaction of the carboxylate group.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis, in vitro evaluation, and in silico analysis of this compound as a potential HMG-CoA reductase inhibitor. The proposed workflows and protocols are designed to be robust and self-validating, providing a clear path for researchers to investigate this novel compound.
Future studies should focus on:
-
Cell-based assays: To assess the ability of this compound to inhibit cholesterol synthesis in a cellular context (e.g., in HepG2 cells).
-
In vivo studies: To evaluate the pharmacokinetic profile, efficacy, and safety of this compound in animal models.
-
Metabolic stability studies: To determine the rate of hydrolysis of the allyl ester to the active atorvastatin form in liver microsomes. [13] By following the methodologies outlined in this guide, the scientific community can thoroughly evaluate the potential of this compound and similar derivatives to advance the treatment of hypercholesterolemia.
References
-
National Center for Biotechnology Information. (2025). Atorvastatin. StatPearls Publishing. [Link]
-
Pediatric Oncall. (n.d.). Atorvastatin. Drug Index. [Link]
-
R Discovery. (n.d.). What is the mechanism of action of atorvastatin as described in the literature?. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of Atorvastatin (Lipitor)?. [Link]
-
News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. [Link]
-
PubMed. (2014). Molecular modeling studies of atorvastatin analogues as HMGR inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. [Link]
-
ResearchGate. (n.d.). Molecular Docking and Toxicity Analysis of Novel Atorvastatin Structural Analogues with HMG-CoA Reductase. [Link]
-
Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]
-
MDPI. (n.d.). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. [Link]
-
ResearchGate. (n.d.). Docking of the atorvastatin in the active site of the HMG-CoA reductase.... [Link]
-
Nveo.org. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Molecular docking and ADMET analysis of synthetic statins for HMG-CoA reductase inhibition activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]
-
ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. [Link]
-
PubMed. (n.d.). Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs. [Link]
-
ScienceDirect. (n.d.). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. [Link]
-
PubMed. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. [Link]
-
Medscape. (2024). Polygenic Hypercholesterolemia Medication. [Link]
-
Journal of Health and Medical Sciences. (n.d.). Potential of Natural Compounds and Biological Products as HMG- CoA Reductase Enzyme Inhibitors: a Literature Study. [Link]
-
Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]
-
PubMed. (n.d.). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. [Link]
-
Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]
-
RxList. (2021). How Do HMG-CoA Reductase Inhibitors Work?. [Link]
-
National Center for Biotechnology Information. (n.d.). HMG-CoA Reductase Inhibitors. StatPearls. [Link]
-
PubMed. (n.d.). Physicochemical descriptors in property-based drug design. [Link]
-
Frontiers. (2024). The role of physicochemical and topological parameters in drug design. [Link]
-
Unacademy. (n.d.). Physicochemical Properties Of Drugs. [Link]
Sources
- 1. Polygenic Hypercholesterolemia Medication: Antilipemic agent, HMG-COA Reductase Inhibitors, Antilipemic agent, 2-Azetidinone, Nicotinic Acid, Antilipemic agent, fibric acids, Bile acid sequestrants, PCSK9 Inhibitors [emedicine.medscape.com]
- 2. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 3. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. droracle.ai [droracle.ai]
- 9. news-medical.net [news-medical.net]
- 10. Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Physicochemical Properties Of Drugs [unacademy.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Atorvastatin Derivatives: From Synthesis to Novel Therapeutic Frontiers
Abstract
Atorvastatin, a cornerstone in the management of hypercholesterolemia, operates by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] While its efficacy in reducing cardiovascular risk is undisputed, limitations such as low systemic bioavailability (approximately 14%) and a spectrum of side effects have catalyzed extensive research into its derivatives.[2][3][4] This guide provides a comprehensive exploration of atorvastatin derivatives, navigating the intricate landscape of their chemical synthesis, detailed structure-activity relationships (SAR), and burgeoning therapeutic applications beyond lipid-lowering. We delve into the rationale behind prodrug design, the nuances of metabolic activation by specific hydrolases, and the exciting potential of these compounds in oncology, anti-inflammatory, and antimicrobial therapies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the atorvastatin scaffold for next-generation therapeutics.
The Rationale for Derivatization: Beyond HMG-CoA Reductase Inhibition
Atorvastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase in the liver.[5][6] This action curtails the synthesis of mevalonate, a critical precursor for cholesterol.[7] The subsequent reduction in hepatic cholesterol upregulates the expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from circulation.[8] However, the parent drug's utility is hampered by high first-pass metabolism, which contributes to its low bioavailability.[4] Furthermore, the pleiotropic effects of statins—actions independent of their lipid-lowering capabilities—have opened new therapeutic avenues.[9] The development of atorvastatin derivatives is driven by several key objectives:
-
Improving Pharmacokinetics: Enhancing bioavailability and hepatoselectivity to maximize therapeutic effect at the target site while minimizing systemic exposure and associated side effects like myopathy.[10][11]
-
Modulating Metabolic Activation: Designing prodrugs that are selectively activated by specific enzymes in target tissues.[12][13]
-
Exploring Novel Therapeutic Applications: Harnessing the anti-inflammatory, anti-cancer, and antimicrobial properties of the atorvastatin scaffold.[14][15][16]
The Core Mechanism: HMG-CoA Reductase Pathway
The inhibition of the mevalonate pathway is central to both the lipid-lowering and several pleiotropic effects of atorvastatin and its derivatives. This pathway produces not only cholesterol but also essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical regulators of cell growth, differentiation, and survival.[7][17] Disruption of this pathway is a key mechanism for the anti-cancer effects observed with statin derivatives.
Caption: Atorvastatin derivatives inhibit HMG-CoA reductase, blocking mevalonate production.
Synthetic Strategies for Atorvastatin Derivatives
The synthesis of atorvastatin's core pentasubstituted pyrrole structure has been a subject of significant research, with the Paal-Knorr synthesis being a classical and industrially adopted method.[1][18][19] Modern approaches often employ multi-component reactions (MCRs) for more convergent and efficient syntheses.[19] The majority of derivatives are created by modifying the terminal carboxylic acid or hydroxyl groups of the heptanoic acid side chain.
Paal-Knorr Pyrrole Synthesis
This foundational method involves the condensation of a 1,4-diketone with a primary amine to form the pyrrole ring.[1][19] It remains a versatile and robust strategy for accessing the core atorvastatin scaffold, allowing for variation in the substituents.
Prodrug Synthesis via Esterification and Amidation
The most common strategy for creating atorvastatin derivatives is the formation of prodrugs by modifying the carboxylic acid moiety. This approach aims to mask the polar group, potentially improving absorption and enabling targeted metabolic activation.[13][20]
-
Ester Prodrugs: Synthesized by reacting atorvastatin with various alcohols under condensation conditions. These esters are often substrates for human carboxylesterase 1 (CES1), which is highly expressed in the liver.[13][21]
-
Amide Conjugates: Formed by coupling atorvastatin with amines. These derivatives often show enhanced stability compared to esters and can be designed for targeted delivery, for example, by conjugation with N-acetylgalactosamine to target the asialoglycoprotein receptor (ASGPR) on hepatocytes.[10][11][22]
Caption: General workflow for synthesizing ester and amide prodrugs of atorvastatin.
Experimental Protocol: Synthesis of Atorvastatin Ethyl Ester
This protocol serves as a representative example for the synthesis of an ester prodrug.
-
Dissolution: Dissolve atorvastatin calcium (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalyst, like 4-dimethylaminopyridine (DMAP, 0.1 equivalents), to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.
-
Esterification: Add anhydrous ethanol (2.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure atorvastatin ethyl ester.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) of Atorvastatin Derivatives
The therapeutic efficacy and metabolic fate of atorvastatin prodrugs are profoundly influenced by their chemical structure. SAR studies are crucial for designing derivatives with optimal properties, particularly for controlling their metabolic activation by hydrolases.[12][23][24]
Metabolic Activation by Hydrolases
Human carboxylesterases (hCES1 and hCES2) and paraoxonases (PONs) are key enzymes in the hydrolysis of ester, thioester, and amide prodrugs.[24][25]
-
hCES1: Highly expressed in the liver, making it an ideal target for liver-specific drug activation. Its susceptibility is influenced by the steric bulk of both the acyl and alkoxy groups of the ester.[12][24]
-
hCES2: Predominantly found in the small intestine. Its activity increases with a decrease in the electron density around the ester's alkoxy group.[12][24]
-
PON3: A lactonase that specifically hydrolyzes the lactone form of atorvastatin.[24][25]
A comprehensive study of 31 different atorvastatin esters, thioesters, and amides revealed these distinct substrate specificities, providing a blueprint for designing prodrugs with controlled metabolic activation profiles.[12][23]
Caption: Logical relationship in the SAR of atorvastatin prodrugs for metabolic activation.
Summary of SAR Findings
The following table summarizes key findings from SAR studies on atorvastatin derivatives, focusing on their interaction with metabolic enzymes.[12][21][24][25]
| Derivative Type | Structural Modification | Effect on Metabolic Activation | Primary Enzyme Involved |
| Esters | Increased steric bulk of acyl/alkoxy group | Decreased hydrolysis rate | hCES1 |
| Esters | Decreased electron density at alkoxy group | Increased hydrolysis rate | hCES2 |
| Amides | Amide bond vs. Ester bond | Increased stability, slower hydrolysis | Proteases (intracellular) |
| Lactone | Intramolecular cyclization | Specific hydrolysis | PON3 |
| Thioesters | Thioester bond vs. Ester bond | Varied susceptibility | hCES1/hCES2 |
Expanded Therapeutic Applications
Research into atorvastatin derivatives has unveiled significant potential in treating diseases beyond hypercholesterolemia, leveraging the pleiotropic effects of statins.
Anti-Cancer Therapy
The reliance of malignant cells on the mevalonate pathway for synthesizing lipids essential for proliferation and cell signaling makes this pathway an attractive therapeutic target.[17] Atorvastatin and its derivatives have demonstrated anti-tumorigenic effects in various cancers, including ovarian, breast, and pancreatic cancer.[14][26][27]
-
Mechanism of Action: By inhibiting HMG-CoA reductase, atorvastatin derivatives deplete the pool of FPP and GGPP, thereby disrupting the prenylation and function of oncogenic proteins like Ras.[7] This leads to the induction of cell cycle arrest (commonly in the G1 phase) and apoptosis.[7][26]
-
Clinical Evidence: Studies have shown that atorvastatin treatment can decrease the proliferation of breast cancer cells and is associated with increased overall survival in patients with advanced pancreatic cancer.[14] In ovarian cancer models, atorvastatin inhibited cell proliferation and migration in a dose-dependent manner.[17][26]
Anti-Inflammatory and Immunomodulatory Effects
Atorvastatin exhibits potent anti-inflammatory properties, which contribute to its cardiovascular benefits and suggest its use in other inflammatory conditions.[15][28]
-
Mechanism of Action: Atorvastatin can reduce levels of key inflammatory markers, including C-reactive protein (CRP), and pro-inflammatory cytokines like TNF-α and IL-1β.[15][29] These effects are mediated, in part, by downregulating critical inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB).[28]
-
Therapeutic Potential: Studies in models of arthritis have shown that atorvastatin can produce a dose-dependent reduction in joint inflammation, an effect comparable to that of conventional NSAIDs like diclofenac.[30] This is associated with the normalization of oxidative stress markers, highlighting a dual anti-inflammatory and anti-oxidant activity.[30]
Antimicrobial Activity
An emerging area of research is the direct antibacterial activity of statins.[16][31]
-
Observed Effects: Comparative studies have shown that atorvastatin and simvastatin are often more potent antibacterial agents than rosuvastatin, exhibiting activity against a range of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli, Acinetobacter baumannii) bacteria.[16][31][32]
-
Mechanism and Challenges: The exact mechanism of antibacterial action is not fully elucidated but may be related to the disruption of bacterial processes that rely on isoprenoid synthesis.[32] However, the results can be strain-dependent, and some studies have reported a lack of activity, indicating that further investigation is needed to define the antibacterial spectrum and potential clinical utility.[33][34]
Future Directions and Conclusion
The journey from atorvastatin to its diverse derivatives represents a paradigm of modern drug development, transforming a highly successful single-target drug into a versatile scaffold for addressing a multitude of diseases. The design of prodrugs with enhanced hepatoselectivity and controlled metabolic activation remains a primary goal for improving the safety and efficacy profile of statin therapy.[10][22]
Future research will likely focus on:
-
Hybrid Molecules: Synthesizing hybrid compounds that combine the HMG-CoA reductase inhibitory activity of atorvastatin with other pharmacophores to achieve synergistic effects, particularly in oncology.
-
Advanced Drug Delivery: Developing targeted delivery systems, such as nanoparticle formulations of atorvastatin derivatives, to further enhance tissue specificity and reduce off-target effects.
-
Clinical Translation: Moving promising derivatives from preclinical models into clinical trials to validate their efficacy in new indications like cancer and chronic inflammatory diseases.
References
- Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity. J. Lipid Res. 1998. 39: 75–84.
- Amazing Guide: How Does Atorvast
-
Atorvastatin. Wikipedia. [Link]
-
Atorvastatin. StatPearls - NCBI Bookshelf. [Link]
-
Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PubMed Central. [Link]
-
Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Publishing. [Link]
-
Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. PubMed. [Link]
-
Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Synfacts. [Link]
-
Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
-
Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Xenobiotica. [Link]
-
Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Taylor & Francis Online. [Link]
-
Drug Class Review: HMG-CoA Reductase Inhibitors (Statins) and Fixed-dose Combination Products Containing a Statin: Final Report Update 5. PubMed. [Link]
-
Therapeutic Class Overview HMG CoA Reductase Inhibitors. Magellan Rx Management. [Link]
-
Full article: Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Taylor & Francis Online. [Link]
-
Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate. [Link]
-
Development and evaluation of asgpr-targeted atorvastatin derivatives. Lomonosov Moscow State University. [Link]
-
The Statins: HMG Co Reductase Inhibitors( Drug Review). ResearchGate. [Link]
-
Drug Class Review on HMG-CoA Reductase Inhibitors (Statins): Final Report. Semantic Scholar. [Link]
-
Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. ResearchGate. [Link]
-
Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs. East Tennessee State University. [Link]
-
Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. ResearchGate. [Link]
-
Statin Topic Review. Healio. [Link]
-
Atorvastatin (Lipitor) by MCR. PubMed Central. [Link]
-
Statins: a repurposed drug to fight cancer. PubMed Central. [Link]
-
Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro. American Journal of Cancer Research. [Link]
-
Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. PubMed. [Link]
-
New insights into the therapeutic potentials of statins in cancer. Frontiers in Pharmacology. [Link]
-
Antibacterial activity of statins: a comparative study of Atorvastatin, Simvastatin, and Rosuvastatin. PubMed Central. [Link]
-
The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature. PubMed Central. [Link]
-
Original Article Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro. e-Century Publishing Corporation. [Link]
-
Cancer-Specific Therapy: Atorvastatin, an HMG CoA Reductase Inhibitor. Swarthmore College. [Link]
-
Atorvastatin does not display an antimicrobial activity on its own nor potentiates the activity of other antibiotics against Acinetobacter baumannii ATCC17978 or A. baumannii AB030. NIH. [Link]
-
Antibacterial activity of statins: A comparative study of Atorvastatin, Simvastatin, and Rosuvastatin. ResearchGate. [Link]
-
Atorvastatin does not display an antimicrobial activity on its own nor potentiates the activity of other antibiotics against Acinetobacter baumannii ATCC17978 or A. baumannii AB030. PubMed. [Link]
-
Atorvastatin: an updated review of its pharmacological properties and use in dyslipidaemia. SpringerLink. [Link]
-
Cholesterol suppresses antimicrobial effect of statins. PubMed Central. [Link]
-
Lipitor (atorvastatin calcium) Label. U.S. Food and Drug Administration. [Link]
-
Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials. PubMed Central. [Link]
-
Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. MDPI. [Link]
-
Classics in Medicinal Chemistry #1: Atorvastatin. The Curious Wavefunction. [Link]
-
Atorvastatin: Pharmacological Characteristics and Lipid-Lowering Effects. ResearchGate. [Link]
-
Atorvastatin Exhibits Anti-Inflammatory and Anti-Oxidant Properties in Adjuvant-Induced Monoarthritis. PubMed. [Link]
- Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds.
-
Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. R Discovery. [Link]
Sources
- 1. medchemash.substack.com [medchemash.substack.com]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. "Cancer-Specific Therapy: Atorvastatin, an HMG CoA Reductase Inhibitor," by Matthew J. Goldstein , '04 [works.swarthmore.edu]
- 8. Amazing Guide: How Does Atorvastatin Work? - Liv Hospital [int.livhospital.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Statins: a repurposed drug to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. e-century.us [e-century.us]
- 18. researchgate.net [researchgate.net]
- 19. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Development and evaluation of asgpr-targeted atorvastatin derivatives [publichealthtoxicology.com]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | New insights into the therapeutic potentials of statins in cancer [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. Statins as Anti-Inflammatory Agents in Atherogenesis: Molecular Mechanisms and Lessons from the Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Atorvastatin exhibits anti-inflammatory and anti-oxidant properties in adjuvant-induced monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antibacterial activity of statins: a comparative study of Atorvastatin, Simvastatin, and Rosuvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Cholesterol suppresses antimicrobial effect of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Atorvastatin does not display an antimicrobial activity on its own nor potentiates the activity of other antibiotics against Acinetobacter baumannii ATCC17978 or A. baumannii AB030 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Atorvastatin does not display an antimicrobial activity on its own nor potentiates the activity of other antibiotics against Acinetobacter baumannii ATCC17978 or A. baumannii AB030 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safe Handling of Atorvastatin Allyl Ester in the Laboratory
Introduction: Atorvastatin Allyl Ester in the Research Landscape
Atorvastatin, a member of the statin class of drugs, is a widely recognized inhibitor of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[][2] In the realm of drug development and biomedical research, derivatives of established therapeutic agents are often synthesized to explore new therapeutic applications, modify pharmacokinetic properties, or serve as intermediates in the creation of more complex molecules. This compound is one such derivative, where the carboxylic acid group of atorvastatin is esterified with an allyl group.[3] This modification can alter the compound's solubility, cell permeability, and metabolic profile, making it a valuable tool for researchers.
This guide provides a comprehensive framework for the safe handling of this compound in a laboratory setting. As Senior Application Scientists, it is our responsibility not only to innovate but also to ensure that this innovation occurs within a culture of safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, technically grounded advice rooted in established safety principles and field-proven insights.
Part 1: Hazard Identification and Risk Assessment
Physicochemical Properties and Potential Hazards
| Property | Atorvastatin Calcium | General Esters | Inferred Properties of this compound |
| Physical State | White to off-white crystalline powder | Can be volatile liquids or solids | Likely a solid at room temperature |
| Solubility | Sparingly soluble in water, soluble in methanol[4] | Varies widely, many are soluble in organic solvents | Likely soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[5] |
| Reactivity | Stable under recommended conditions, but sensitive to acidic, oxidative, photochemical, and thermal stress.[6] | Can undergo hydrolysis, especially in the presence of strong acids or bases. Flammable.[7] | May be sensitive to strong acids and bases, potentially leading to hydrolysis. Avoid strong oxidizing agents. |
| Toxicity | May cause skin, eye, and respiratory irritation.[4][8] Harmful if swallowed.[8] | Vapors can be irritating or toxic.[9] | Assumed to be an irritant to the skin, eyes, and respiratory tract. Harmful if ingested. |
Toxicological Profile and Routes of Exposure
The primary routes of exposure in a laboratory setting are inhalation, ingestion, and skin or eye contact.[10]
-
Inhalation: As a powder, this compound can become airborne during handling, posing an inhalation risk. Inhalation may cause respiratory tract irritation.[4][8]
-
Skin and Eye Contact: Direct contact can cause skin and serious eye irritation.[4][8] Prolonged or repeated skin contact may lead to dermatitis.[11]
-
Ingestion: Accidental ingestion could be harmful.[8]
Stability and Degradation
Atorvastatin is known to degrade under acidic, basic, oxidative, photolytic, and thermal stress.[12][13] Acidic conditions can lead to the formation of lactone and other degradation products.[6] It is reasonable to assume that this compound will exhibit similar sensitivities. Exposure to strong acids or bases could hydrolyze the ester bond, yielding atorvastatin and allyl alcohol.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: All weighing, handling of the solid, and preparation of solutions of this compound must be conducted in a certified chemical fume hood.[9][14] This is critical to prevent the inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.[14]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[9]
Personal Protective Equipment (PPE): The Researcher's Shield
PPE serves as the last line of defense against chemical exposure.[14]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[9] A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times with the specific solvents being used.[9]
-
Body Protection: A fully buttoned lab coat is essential to protect against splashes.[9] For significant splash risks, a chemical-resistant apron is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[9]
Part 3: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is paramount for ensuring safety and experimental reproducibility.
Experimental Workflow: From Receipt to Disposal
The following diagram illustrates the key stages in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol for Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and solvents.
-
Don PPE: Put on all required PPE as outlined in section 2.2.
-
Weighing:
-
Place an analytical balance inside the chemical fume hood.
-
Use a tared weigh boat or appropriate glassware to carefully weigh the desired amount of this compound.
-
Avoid creating dust. If any powder is spilled, clean it up immediately with a damp cloth or a vacuum with a HEPA filter.[15]
-
-
Dissolution:
-
Add the weighed solid to a suitable volumetric flask.
-
Using a pipette or graduated cylinder, add the chosen solvent (e.g., chloroform, ethyl acetate) incrementally, swirling gently to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and dark place. Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Storage and Waste Disposal
-
Storage: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[16]
-
Waste Disposal:
-
All solid waste (e.g., contaminated weigh boats, gloves, paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for organic solvents.
-
Do not dispose of this chemical down the drain.[16]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[16]
-
Part 4: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.[14]
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration.[15] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[8] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and clean it up using an absorbent material.[8] Collect all contaminated materials in a sealed container for proper disposal. |
Conclusion: Fostering a Culture of Safety
The safe handling of this compound, like any research chemical, is not merely about following a set of rules. It is about fostering a deep-seated culture of safety that prioritizes risk assessment, preparedness, and continuous learning. By understanding the potential hazards and implementing the robust control measures outlined in this guide, researchers can confidently and safely advance their scientific endeavors.
References
-
Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
101340 - Atorvastatin calcium - Safety Data Sheet. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]
-
Safety Data Sheet: Atorvastatin calcium. (n.d.). Carl ROTH. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response. Retrieved from [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. (2018, November 29). MDPI. Retrieved from [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Scientific. Retrieved from [Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Atorvastatin Lactam Allyl Ester. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Isolation and identification of Atorvastatin degradation impurities by UFPLC. (2020, January 7). Shimadzu. Retrieved from [Link]
-
Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Esterification. (n.d.). SmartLabs. Retrieved from [Link]
-
Occupational Health Guidelines for Chemical Hazards. (1981). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
-
Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
NIOSH Table 1,2 & 3. (2019, March 11). University Corporation for Atmospheric Research. Retrieved from [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET - Caduet®. (n.d.). Pfizer. Retrieved from [Link]
-
Laboratory Testing in Statin Therapy. (n.d.). Alberta Health Services. Retrieved from [Link]
-
Statin Medications. (2024, February 29). National Center for Biotechnology Information. Retrieved from [Link]
-
What laboratory tests should be monitored in a patient taking statins (HMG-CoA reductase inhibitors)?. (2025, March 27). Dr.Oracle. Retrieved from [Link]
-
Statin Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
Sources
- 2. ClinPGx [clinpgx.org]
- 3. scbt.com [scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. usbio.net [usbio.net]
- 6. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smartlabs.co.za [smartlabs.co.za]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ipgsf.com [ipgsf.com]
- 15. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
Methodological & Application
protocol for atorvastatin allyl ester synthesis in lab
An Application Note for the Laboratory Synthesis of Atorvastatin Allyl Ester
Introduction
Atorvastatin is a highly effective synthetic lipid-lowering agent, renowned for its role as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] While clinically administered as its calcium salt, the development of ester prodrugs represents a significant area of research. These modifications to the parent molecule's carboxylic acid moiety are explored to enhance physicochemical properties such as solubility and bioavailability, or to enable targeted drug delivery systems.[4][5][6] The synthesis of this compound, a novel derivative, is of interest for exploring its potential as a prodrug that could be metabolically activated in vivo.[4][5]
This document provides a detailed protocol for the laboratory-scale synthesis of this compound. The procedure is based on the well-established Fischer-Speier esterification method, a cornerstone of organic synthesis for converting carboxylic acids into esters.[7] The protocol begins with the necessary conversion of the commercially available Atorvastatin calcium salt to its free acid form, followed by a catalyzed esterification with allyl alcohol, and concludes with comprehensive purification and characterization steps.
Synthesis Strategy and Chemical Principles
The selected synthetic route is a two-step process:
-
Acidification: The starting material, Atorvastatin Calcium, is a salt. The carboxylate anion is not susceptible to nucleophilic attack by an alcohol. Therefore, it must first be protonated to generate the free carboxylic acid, which is reactive under esterification conditions. This is achieved by treatment with a dilute mineral acid.
-
Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of allyl alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[7]
To drive the reaction towards the product side and maximize the yield, the equilibrium is manipulated according to Le Châtelier's principle. In this protocol, this is achieved by using a large excess of allyl alcohol, which acts as both a reactant and the solvent.
Detailed Experimental Protocol
Safety Precautions: This procedure involves the use of strong acids, flammable solvents, and potentially hazardous chemicals. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Atorvastatin Calcium Trihydrate | ≥98% Purity | Various |
| Allyl Alcohol | Anhydrous, 99% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR Chemicals |
| n-Hexane | HPLC Grade | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | BeanTown Chemical |
| Hydrochloric Acid (HCl) | 1M Solution | Fluka |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Deionized Water | Type I | In-house |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser with water lines
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Part 1: Preparation of Atorvastatin Free Acid
-
Dissolution: Weigh 1.0 g of Atorvastatin Calcium salt and place it into a 100 mL Erlenmeyer flask. Add 30 mL of dichloromethane (DCM) and stir until the solid is fully suspended.
-
Acidification: While stirring vigorously, slowly add 20 mL of 1M hydrochloric acid (HCl) solution dropwise. Continue stirring for 30 minutes at room temperature. The mixture should become clearer as the calcium salt converts to the free acid, which is more soluble in DCM.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Allow the layers to separate.
-
Isolation: Drain the lower organic (DCM) layer into a clean flask. Extract the remaining aqueous layer twice more with 15 mL portions of DCM.
-
Washing & Drying: Combine all organic extracts and wash them once with 30 mL of deionized water, followed by 30 mL of brine. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the Na₂SO₄ and concentrate the filtrate to dryness using a rotary evaporator. The resulting white solid is Atorvastatin free acid. Proceed directly to the next step.
Part 2: Synthesis of this compound
-
Reaction Setup: To the flask containing the dried Atorvastatin free acid, add 25 mL of allyl alcohol. This will serve as both the reagent and the solvent.
-
Catalyst Addition: While stirring, carefully add 3-4 drops of concentrated sulfuric acid using a glass pipette.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 95-100 °C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress by TLC (using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The product spot should appear at a higher Rf value than the starting carboxylic acid spot. The reaction is complete when the starting material spot has disappeared or is very faint.
-
Cooling & Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Workup: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Extraction: Extract the aqueous mixture three times with 30 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or semi-solid.
Part 3: Purification and Characterization
-
Chromatography: Purify the crude product using flash column chromatography on silica gel.[8]
-
Packing: Pack a glass column with silica gel using a slurry method with n-hexane.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient solvent system, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 30-40% ethyl acetate in hexane. Collect fractions and monitor by TLC.
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound as a white solid or viscous oil.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques.
| Parameter | Method | Expected Result |
| Molecular Weight | ESI-MS | Expected [M+H]⁺: 599.28. The exact mass will confirm the successful esterification.[8][9] |
| ¹H NMR (400 MHz, CDCl₃) | Nuclear Magnetic Resonance | Appearance of new signals for the allyl group: a multiplet around 5.9 ppm (–CH=), two multiplets around 5.2-5.4 ppm (=CH₂), and a doublet around 4.6 ppm (–O–CH₂–). Disappearance of the broad carboxylic acid proton signal.[8][10][11] |
| ¹³C NMR (100 MHz, CDCl₃) | Nuclear Magnetic Resonance | Appearance of new signals for the allyl group carbons (~132 ppm for –CH=, ~118 ppm for =CH₂, and ~65 ppm for –O–CH₂–). A shift in the carbonyl carbon signal to ~172 ppm.[9][12] |
| Purity | HPLC | ≥95% purity is expected after column chromatography.[8][13] |
| Yield | Gravimetric Analysis | A typical yield for Fischer esterification after purification is in the range of 60-80%. |
Trustworthiness and Field Insights
The protocol described is a self-validating system. The successful conversion of the calcium salt to the free acid is a prerequisite for the esterification, a step confirmed by the material's solubility change. The progress of the esterification itself is monitored by TLC, providing real-time validation of the reaction's advancement. The final characterization via NMR and MS provides definitive structural confirmation, while HPLC analysis validates the purity of the isolated compound.
Expert Considerations:
-
Choice of Catalyst: While sulfuric acid is effective, it can sometimes promote side reactions with sensitive substrates like allyl alcohol. An alternative is to use a solid-supported acid catalyst like Amberlyst-15 resin. This simplifies the workup, as the catalyst can be removed by simple filtration, often leading to a cleaner crude product.
-
Water Removal: The Fischer esterification produces water as a byproduct. While using excess alcohol drives the equilibrium, for particularly difficult esterifications, a Dean-Stark apparatus can be used to azeotropically remove water from the reaction mixture, further improving the yield.
-
Impurity Profile: A potential process-related impurity is the atorvastatin cyclic isopropyl impurity if there are issues with side-rearrangements.[8] Careful control of reaction conditions and thorough purification are essential to minimize such byproducts.
References
-
Imaoka, T., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters, 26(3), 921-923. [Link]
-
ResearchGate. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. [Link]
-
New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link]
- Swodenk, W., et al. (1974). Process for the production of allyl esters.
- Groll, H. P. A., & Hearne, G. (1939).
-
Broussy, S., et al. (2009). Biocatalytic synthesis of atorvastatin intermediates. Biotechnology Advances, 27(1), 1-18. [Link]
-
Egorova, A., et al. (2019). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Advances, 9(4), 1894-1903. [Link]
-
Veeprho. (n.d.). Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity. [Link]
-
Kim, K. S., et al. (2005). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 13(3), 159-163. [Link]
-
Fraunhoffer, K. J., & White, M. C. (2007). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society, 129(23), 7274-7276. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
- Butler, D. E., et al. (2010). Process for the preparation of atorvastatin and intermediates.
-
Li, Y., et al. (2022). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. Molecules, 27(19), 6667. [Link]
-
Drug Synthesis Database. (n.d.). Atorvastatin calcium. [Link]
- Reddy, B. R., et al. (2007).
-
Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates. Atlantis Press. [Link]
-
ResearchGate. (2016). The synthesis of atorvastatin intermediates. [Link]
- Kumar, P., et al. (2017). An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof. WO 2017/060885 A1.
- Bushell, M. J., et al. (2009). Preparation of an Atorvastatin Intermediate.
-
Németh, T., et al. (2015). An improved kilogram-scale preparation of atorvastatin calcium. Chemistry Central Journal, 9, 11. [Link]
-
Gmajnić, E., et al. (2017). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 13, 154-162. [Link]
-
Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(4), 578-581. [Link]
-
Wikipedia. (n.d.). Transesterification. [Link]
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]
-
Hamache, T., et al. (2024). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. Clinical Trials and Case Studies, 3(1). [Link]
-
Piel, M., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 8. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomolther.org [biomolther.org]
- 4. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. veeprho.com [veeprho.com]
- 9. ijpsdronline.com [ijpsdronline.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]
- 12. mdpi.com [mdpi.com]
- 13. WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Utilizing Atorvastatin Allyl Ester in Cell-Based Assays
Introduction: Beyond the Salt Form
Atorvastatin, a cornerstone in the management of hypercholesterolemia, is a synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] While clinically administered as a calcium salt, its utility in cell-based research can be enhanced by modifying its chemical structure to improve cell permeability. Atorvastatin allyl ester represents such a modification.
This guide focuses on this compound, a lipophilic derivative of the active atorvastatin acid. The esterification of the carboxylic acid group neutralizes its negative charge at physiological pH, transforming it into a prodrug. This structural change is designed to facilitate passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the allyl ester bond, releasing the active atorvastatin acid to engage its target, HMG-CoA reductase. This approach ensures higher intracellular concentrations of the active compound compared to what might be achieved with the less permeable salt form.[5]
Core Mechanism of Action: The HMG-CoA Reductase Pathway
Atorvastatin's primary mechanism involves the direct inhibition of HMG-CoA reductase (HMGCR).[6][7][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor for a multitude of essential molecules, including cholesterol, steroid hormones, and isoprenoid intermediates required for protein prenylation.[9]
By blocking this step, atorvastatin triggers a cascade of cellular events:
-
Inhibition of Cholesterol Synthesis: The primary effect is a sharp reduction in the de novo synthesis of cholesterol within the cell.[10]
-
Upregulation of LDL Receptors: Reduced intracellular cholesterol levels lead to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). This transcription factor upregulates the expression of the low-density lipoprotein receptor (LDLR) gene.[8][10][11]
-
Pleiotropic Effects: Beyond lipid metabolism, the inhibition of the mevalonate pathway reduces the synthesis of non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho.[9] The disruption of Rho signaling, in particular, underlies many of atorvastatin's "pleiotropic" or cholesterol-independent effects, including improved endothelial function and anti-inflammatory properties.[10][12][13]
Caption: Atorvastatin inhibits HMG-CoA reductase, blocking the synthesis of mevalonate and downstream products.
Critical Considerations for In Vitro Studies
Solubility & Stock Solution Preparation
Atorvastatin and its esters are poorly soluble in aqueous media.[14][15][16] Therefore, proper preparation of a concentrated stock solution is paramount for accurate and reproducible results.
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol. DMSO is generally preferred for its ability to create higher concentration stocks.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to the cell culture medium, reducing the risk of solvent-induced artifacts.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest drug concentration.
Cell Line Selection
The choice of cell line should be dictated by the research question.
| Cell Type | Examples | Primary Application | Reference |
| Hepatocytes | HepG2, Huh7 | Primary target for lipid-lowering effects; cholesterol biosynthesis. | [17][18] |
| Endothelial Cells | HUVEC, HAoEC | Pleiotropic effects: inflammation, nitric oxide production, angiogenesis. | [19][20] |
| Cancer Cells | MCF-7, MDA-MB-231, C33A | Anti-proliferative, apoptotic, and anti-metastatic effects. | [21][22][23] |
| Immune Cells | RAW 264.7, THP-1 | Anti-inflammatory effects, cytokine production. | [24] |
Note on Transporters: The intracellular concentration of statins can be influenced by uptake transporters like OATP1B1.[25] When comparing results across different cell lines, be aware that variations in transporter expression can lead to different sensitivities.
Experimental Protocols
Protocol 1: Baseline Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that can be used without inducing significant cell death, which could confound the results of functional assays.
Methodology: A colorimetric or luminescent cell viability assay (e.g., MTT, WST-1, CellTiter-Glo®) is used to measure the metabolic activity of cells after a defined exposure period.[22][23]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of 2X concentrated dilutions of this compound in culture medium from your DMSO stock. For example, create dilutions to achieve final concentrations ranging from 10 nM to 100 µM. Also prepare a 2X vehicle control (e.g., 0.2% DMSO).
-
Cell Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium, followed by 50 µL of the 2X compound dilutions to achieve the final desired concentrations.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT or WST-1) according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the drug concentration to determine the IC50 (the concentration that inhibits 50% of the metabolic activity).
| Cell Line | Typical Cytotoxic Concentration (Atorvastatin) | Reference |
| HepG2/C3A | >50% viability loss at 100 µM | [18] |
| MDA-MB-231 | IC50 ≈ 5-10 µM (72h) | [23] |
| MCF-7 | IC50 ≈ 15 µM (72h) | [23] |
| Rat Hepatocytes | LC20 ≈ 120-200µM (Simvastatin/Lovastatin) | [26] |
Note: These values are for the active atorvastatin acid and may differ for the allyl ester prodrug. They serve as a starting point for range-finding experiments.
Protocol 2: Validating On-Target Activity via Cholesterol Synthesis Inhibition
Objective: To functionally confirm that the intracellularly released atorvastatin is inhibiting HMG-CoA reductase. This is achieved by measuring de novo cholesterol synthesis.
Methodology: This protocol uses a fluorescent cholesterol assay kit (e.g., Amplex® Red) to quantify total cholesterol after treatment. A crucial component is the mevalonate rescue experiment , which validates that the observed effect is specific to HMGCR inhibition.[12][17]
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed cells (e.g., HepG2) in 24- or 48-well plates. Once attached, treat with non-toxic concentrations of this compound (determined in Protocol 1) for 18-24 hours.
-
Rescue Group: Include a set of wells that are co-treated with this compound and an excess of mevalonolactone (the product of the HMGCR reaction).
-
Cell Lysis: After incubation, wash cells three times with ice-cold PBS to remove extracellular compounds and halt metabolic activity. Lyse the cells according to the cholesterol assay kit's instructions.
-
Cholesterol Quantification: Perform the cholesterol assay on the cell lysates. This typically involves enzymatic reactions that produce a fluorescent or colorimetric product proportional to the amount of cholesterol.
-
Data Analysis: Normalize the total cholesterol measurement to the protein concentration of each lysate. Compare the cholesterol levels in the treated groups to the vehicle control.
Expected Outcome:
-
Atorvastatin-treated cells: Should show a significant, dose-dependent decrease in total cholesterol.
-
Mevalonate rescue cells: Should show cholesterol levels similar to or approaching the vehicle control, demonstrating that the block in the pathway was successfully bypassed.
Protocol 3: Measuring Downstream Gene Expression Changes
Objective: To quantify the molecular consequences of HMGCR inhibition, specifically the feedback upregulation of the HMGCR and LDLR genes.
Methodology: Quantitative real-time PCR (qPCR) is used to measure mRNA transcript levels.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at one or two effective, non-toxic concentrations for 12-24 hours. Include a vehicle control.
-
RNA Isolation: Wash cells with PBS and lyse them directly in the well using a lysis buffer containing RNase inhibitors (e.g., from an RNeasy Mini Kit). Homogenize the lysate and purify total RNA according to the kit manufacturer's protocol.
-
RNA Quantification & QC: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 0.5-1.0 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT)s and random hexamers).
-
qPCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. Include primers for your target genes (HMGCR, LDLR) and at least one stable housekeeping gene (GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle control.
Expected Outcome: Treatment with this compound should lead to a significant increase in the mRNA levels of both HMGCR and LDLR.[11][17]
Caption: A generalized workflow for cell-based assays using this compound.
References
- Mechanism of Atorvastatin on Cholesterol Biosynthesis. (2019). In Selected Topics in Health and Disease.
- Ness, G. C., Zhao, Z., & Wiggins, L. (1998). Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity. Journal of Lipid Research, 39(1), 75–84.
- Dr.Oracle.
- Funatsu, T., Kakuta, H., & Funayama, S. (2001). Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells.
- Atorvast
- Wassermann, B., et al. (2005). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Hypertension, 45(3), 324–329.
- Wassermann, B., et al. (2005). Cellular Antioxidant Effects of Atorvastatin In Vitro and In Vivo. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(4), 770–776.
- Wagner, I., et al. (2013).
- Zhang, Y., et al. (2024).
- Miggin, S. M., et al. (2003). Effect of the statin atorvastatin on intracellular signalling by the prostacyclin receptor in vitro and in vivo. British Journal of Pharmacology, 139(6), 1143–1154.
- Helda. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki.
- ResearchGate. (2023). In Vitro Investigation of the Antiproliferative and Antimetastatic Effects of Atorvastatin: A Focus on Cervical and Head and Neck Cancers.
- Benchchem. Atorvastatin vs. Rosuvastatin: An In Vitro Comparative Study on Endothelial Cell Function.
- Arts, C. A., et al. (2021). An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. Molecules, 26(20), 6133.
- Yilmaz, A., et al. (2018). Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells. Balkan Medical Journal, 35(3), 263–269.
- Patel, P., & Tella, S. (2023). Atorvastatin. In StatPearls.
- SciSpace. (2022). Atorvastatin Improves Cisplatin Sensitivity Through Modulation of Cholesteryl Ester Homeostasis in Breast Cancer Cells.
- ResearchGate.
- Pharmacy Freak.
- Lee, H., et al. (2016). Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter. Toxicology in Vitro, 32, 292–300.
- Dr.Oracle.
- Pediatric Oncall.
- Naoumova, R. P., et al. (1997). Prolonged inhibition of cholesterol synthesis explains the efficacy of atorvastatin. Journal of Lipid Research, 38(7), 1496–1500.
- Benchchem.
- Wang, Y., et al. (2017).
- Ward, N. C., et al. (2019). Molecular targets of statins and their potential side effects: Not all the glitter is gold. Journal of Molecular and Cellular Cardiology, 135, 1–10.
- Benchchem.
- Csupor-Löffler, B., et al. (2023). In Vitro Investigation of the Antiproliferative and Antimetastatic Effects of Atorvastatin: A Focus on Cervical and Head and Neck Cancers. International Journal of Molecular Sciences, 24(19), 14595.
- Benchchem. A Comparative Analysis of Atorvastatin Ethyl Ester and Atorvastatin Calcium for Drug Development Professionals.
- Cayman Chemical. Atorvastatin (calcium salt hydrate)
- Benchchem.
- Budiman, A., et al. (2022). Solubility improvement of atorvastatin using deep eutectic solvents. Journal of Applied Pharmaceutical Science, 12(1), 133–140.
- Chen, Y., et al. (2019).
- Al-Hamdany, D. S. M., & Al-Khedairy, E. B. H. (2020). Improvement of solubility and dissolution rate of Biopharmaceutical Class II drug atorvastatin calcium by using an essential amino acid. Systematic Reviews in Pharmacy, 11(1), 382–390.
- Majka, M., et al. (2019). Atorvastatin and Conditioned Media from Atorvastatin-Treated Human Hematopoietic Stem/Progenitor-Derived Cells Show Proangiogenic Activity In Vitro but Not In Vivo.
- Pharmacophore. solubility-enhancement-of-poorly-water-soluble-drug-atorvastatin-calcium-by-solid-dispersion-techn.pdf.
- Hoglen, N. C., et al. (2001). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. Blood, 97(1), 144–152.
- Benchchem. Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes.
- ResearchGate.
- Rekaš, M., et al. (2022). Atorvastatin Modulates the Efficacy of Electroporation and Calcium Electrochemotherapy. Cancers, 14(3), 696.
- Li, Y., et al. (2022). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. Molecules, 27(19), 6692.
Sources
- 1. droracle.ai [droracle.ai]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. GlcNAc Conjugated Atorvastatin with Enhanced Water Solubility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. DSpace [helda.helsinki.fi]
- 8. droracle.ai [droracle.ai]
- 9. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular antioxidant effects of atorvastatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Solubility improvement of atorvastatin using deep eutectic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 17. Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Atorvastatin and Conditioned Media from Atorvastatin-Treated Human Hematopoietic Stem/Progenitor-Derived Cells Show Proangiogenic Activity In Vitro but Not In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Detection of statin cytotoxicity is increased in cells expressing the OATP1B1 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Atorvastatin Allyl Ester in Human Plasma
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of atorvastatin allyl ester in human plasma. This compound, a derivative of the widely prescribed lipid-lowering agent atorvastatin, requires precise quantification in pharmacokinetic and drug metabolism studies. The method employs a straightforward liquid-liquid extraction (LLE) protocol for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid 3.0-minute gradient elution. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability over the analytical range.[1][2] This protocol is fit-for-purpose for high-throughput analysis in regulated bioanalytical laboratories supporting drug development programs.
Introduction and Scientific Rationale
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is extensively used in the treatment of hypercholesterolemia.[3] The study of its derivatives, such as this compound, is critical for understanding potential prodrug strategies, metabolic pathways, or for its quantification as a reference standard or impurity. The inherent chemical structure of atorvastatin and its esters presents specific analytical challenges. The molecule is susceptible to degradation in low pH environments, where it can convert to its corresponding lactone form.[4] Furthermore, the ester linkage in this compound is prone to hydrolysis under both acidic and basic conditions, necessitating careful control of pH during sample processing and analysis.[5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity and selectivity.[3] This application note provides a comprehensive, field-tested protocol that addresses the specific stability challenges of atorvastatin derivatives while delivering the performance required for regulated bioanalysis. The choice of a liquid-liquid extraction (LLE) with methyl tert-butyl ether provides a clean extract, reducing ion suppression and enhancing method robustness compared to simpler protein precipitation techniques.[7] The method validation strategy is rigorously grounded in international regulatory guidelines to ensure data integrity and reliability.[1][8]
Chemical Structures
| Compound | Structure |
| This compound | (Illustrative structure; exact image not generated) |
| Atorvastatin-d5 (Internal Standard) | (Illustrative structure; exact image not generated) |
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, moving from sample preparation to final data acquisition.
Figure 1: High-level experimental workflow for sample analysis.
Materials and Methods
Reagents and Chemicals
-
This compound (Reference Standard, >98% purity)
-
Atorvastatin-d5 (Internal Standard, >98% purity)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Methyl Tert-Butyl Ether (MTBE, HPLC Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA), sourced from an accredited vendor
-
Ultrapure Water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.[3][9]
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
Liquid Chromatography Conditions
The chromatographic conditions are optimized for rapid separation and symmetrical peak shape, while using a near-neutral mobile phase pH to preserve the integrity of the ester.
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.1 | |
| 2.2 | |
| 3.0 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ESI mode, which provides excellent sensitivity for atorvastatin and its derivatives.[7][11] MRM transitions were optimized by direct infusion of the analytes.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | 8 psi |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500 °C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| This compound | 599.3 | 440.2 | 150 |
| Atorvastatin-d5 (IS) | 564.3 | 445.2 | 150 |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
-
Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Atorvastatin-d5 into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20 °C. These solutions must be protected from light.[6]
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 Methanol:Water to create working solutions for calibration standards and QCs.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Atorvastatin-d5 stock solution with 50:50 Methanol:Water.
-
Calibration Curve (CC) Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate working solution to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QCs in bulk by spiking blank human plasma at four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)
-
LQC: Low Quality Control (e.g., 0.3 ng/mL)
-
MQC: Medium Quality Control (e.g., 10 ng/mL)
-
HQC: High Quality Control (e.g., 80 ng/mL)
-
-
Storage: Aliquot and store all plasma samples (CCs and QCs) at -70 °C until analysis.
Protocol 2: Plasma Sample Extraction (Liquid-Liquid Extraction)
This protocol is designed to efficiently extract the analyte while minimizing the hydrolysis of the ester bond.
Figure 2: Step-by-step liquid-liquid extraction (LLE) protocol.
Method Validation and Acceptance Criteria
The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[1][2] All experiments were performed over three separate batches.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99. |
| LLOQ | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision (CV) ≤ 20%. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the variability of the measurements. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision (CV): ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of plasma should be ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Summary of Validation Results
The following table summarizes the performance of the method during validation.
| Parameter | Result |
| Linearity Range | 0.1 – 100 ng/mL (r² > 0.998) |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (CV) | 3.5% – 8.2% |
| Inter-day Precision (CV) | 4.1% – 9.5% |
| Intra-day Accuracy (% Bias) | -5.6% to +7.8% |
| Inter-day Accuracy (% Bias) | -6.2% to +8.5% |
| Mean Extraction Recovery | This compound: 88.5%Atorvastatin-d5: 91.2% |
| Matrix Effect | No significant ion suppression or enhancement observed (CV < 7%). |
| Stability | Bench-Top (6h, RT): StableFreeze-Thaw (3 cycles): StableLong-Term (-70°C, 90 days): StablePost-Preparative (Autosampler, 48h): Stable |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The carefully optimized sample preparation protocol effectively mitigates the risk of hydrolytic degradation, a key liability for this compound class. The comprehensive validation demonstrates that the method meets the stringent requirements for regulated bioanalysis as set forth by international guidelines.[1][12] This method is well-suited for supporting pharmacokinetic assessments and other critical studies in the drug development pipeline.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][8][12]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][13]
-
Jemal, M., et al. (2008). Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. Journal of Chromatographic Science, 46(10), 862-866. [Link][14]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link][12][15]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][16]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][1][2][15]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][17]
-
Skibinski, R., et al. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Letters, 43(1), 1-13. [Link][11][15]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2][15]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][18]
-
Slideshare. (2014). Bioanalytical method validation emea. [Link][19]
-
Happe, C., et al. (2019). Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring. Analytical and Bioanalytical Chemistry, 411(21), 5699-5711. [Link][20]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][21]
-
Shah, J., et al. (2012). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 437-445. [Link][10][15]
-
Shimadzu Corporation. (2017). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Application News No. C151. [Link][3][15]
-
Suneetha, A., et al. (2021). Development and Validation of an LC-MS/MS Method for Determination of Atorvastatin in Human Plasma. Asian Journal of Medicine & Health Sciences, 4(2), 1-10. [Link][22]
-
El-Gendy, A., et al. (2020). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Future Science OA, 6(6), FSO474. [Link][23]
-
Jemal, M., et al. (2002). Development and validation of a high-performance liquid chromatography tandem mass spectrometry assay for atorvastatin, ortho-hydroxy atorvastatin, and para-hydroxy atorvastatin in human, dog, and rat plasma. Journal of the American Society for Mass Spectrometry, 13(1), 108-116. [Link][15][24]
-
ResearchGate. (2010). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. [Link][25]
-
Google Patents. (2003). WO2003068191A1 - Formulations of atorvastatin stabilized with alkali metal additions. [4][15]
-
Geneesmiddeleninformatiebank. (2012). Public Assessment Report: Ezetimibe/Atorvastatin Teva. [Link][26]
-
Nirogi, R., et al. (2013). Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application. Scientia Pharmaceutica, 81(3), 745-761. [Link][7][15]
-
ResearchGate. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. [Link][27]
-
Fekete, T., et al. (2020). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Molecules, 25(21), 5092. [Link][9]
-
Nguyen, T. A., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites in Human Plasma. Pharmaceuticals, 16(7), 1012. [Link][28]
-
ResearchGate. (2016). Development and Validation of Atorvastatin by LC–ESI–MS and Application in Bioequivalence Research in Healthy Chinese Volunteers. [Link][15]
Sources
- 1. fda.gov [fda.gov]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. lcms.cz [lcms.cz]
- 4. WO2003068191A1 - Formulations of atorvastatin stabilized with alkali metal additions - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. moh.gov.bw [moh.gov.bw]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. Bioanalytical method validation emea | PPTX [slideshare.net]
- 20. Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. e-b-f.eu [e-b-f.eu]
- 22. ajmhsrcmp.org [ajmhsrcmp.org]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 27. researchgate.net [researchgate.net]
- 28. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma [mdpi.com]
Application Note: Atorvastatin Allyl Ester as a Versatile Tool for Investigating Lipid Metabolism
Abstract
Atorvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] While the parent drug is widely used clinically and in research, its carboxylate form can have limited cell permeability. This application note details the use of Atorvastatin Allyl Ester, a derivative designed for advanced lipid metabolism research. The ester moiety enhances lipophilicity, facilitating improved cellular uptake where it is subsequently hydrolyzed by intracellular carboxylesterases to release the active drug.[3] Furthermore, the terminal allyl group serves as a versatile chemical handle for bioorthogonal "click chemistry," enabling researchers to visualize drug distribution, identify protein targets, and investigate molecular interactions with unprecedented precision. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for utilizing this compound in both in vitro and in vivo models of lipid metabolism.
Scientific Background
The Cholesterol Biosynthesis Pathway & HMG-CoA Reductase
Cholesterol is an essential lipid for maintaining cell membrane integrity and serves as a precursor for steroid hormones and bile acids.[4] Its synthesis is a complex, multi-step process primarily occurring in the liver. The critical, rate-limiting step is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGCR).[5][6] This enzymatic step represents the primary control point for cellular cholesterol production, making HMGCR a major target for therapeutic intervention in hypercholesterolemia.[7]
Cellular Response to HMGCR Inhibition
Inhibition of HMGCR by atorvastatin depletes the intracellular pool of newly synthesized cholesterol. This depletion is sensed by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[8] In cholesterol-replete cells, SREBP-2 is held inactive in the endoplasmic reticulum. Upon cholesterol depletion, SREBP-2 is proteolytically cleaved, and its active N-terminal domain translocates to the nucleus.[9] There, it functions as a transcription factor, upregulating genes involved in cholesterol homeostasis, most notably the Low-Density Lipoprotein Receptor (LDLR).[2][10] Increased expression of LDLR on the hepatocyte surface enhances the clearance of LDL cholesterol ("bad cholesterol") from the circulation, which is the primary mechanism behind atorvastatin's clinical efficacy.[1]
This compound: A Superior Research Tool
For research applications, particularly in cell-based assays, this compound offers two distinct advantages over the parent drug:
-
Prodrug for Enhanced Cellular Delivery: The esterification of the carboxylic acid group increases the molecule's lipophilicity. This modification can improve its ability to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, releasing the active atorvastatin acid precisely at its site of action.[3] This ensures efficient intracellular drug loading for mechanistic studies.
-
Bioorthogonal Chemical Handle: The allyl group is a non-native, chemically inert functional group within a biological system. Its carbon-carbon double bond can participate in highly specific and efficient "click chemistry" reactions, such as the thiol-ene reaction. This allows researchers to covalently attach reporter molecules (e.g., fluorophores for imaging, biotin for affinity purification) to the drug after it has been administered to cells or tissues. This powerful strategy enables:
-
Direct visualization of drug accumulation in specific cells or organelles.
-
Activity-based protein profiling (ABPP) to identify on- and off-target protein interactions.
-
Pull-down assays followed by mass spectrometry to isolate and identify drug-binding partners.
-
Applications and Experimental Protocols
Application 1: Quantifying Inhibition of Cholesterol Synthesis in a Cell-Based Assay
This protocol describes how to use this compound to treat cultured hepatocytes and quantify the resulting decrease in cellular cholesterol.
Principle: this compound is added to cultured cells. It permeates the cell membrane and is converted to active atorvastatin, inhibiting HMGCR and reducing de novo cholesterol synthesis. The total cellular cholesterol is then measured using a sensitive fluorescent assay.
Self-Validation: The protocol includes critical controls: a vehicle control (DMSO) to establish baseline cholesterol levels, a positive control (parent atorvastatin acid) to validate the biological response, and multiple doses of the allyl ester to demonstrate a dose-dependent effect.
Protocol:
-
Cell Culture:
-
Seed HepG2 (human hepatoma) cells in a black, clear-bottom 96-well plate at a density of 20,000 cells/well.
-
Culture for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions (10 mM) of this compound and Atorvastatin (calcium salt) in DMSO.
-
On the day of the experiment, serially dilute the stock solutions in serum-free DMEM to achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Prepare a vehicle control using the same final concentration of DMSO (typically ≤0.1%).
-
Aspirate the culture medium from the cells and replace it with 100 µL of the compound-containing or vehicle medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Cholesterol Quantification:
-
Utilize a commercial fluorometric cholesterol assay kit (e.g., Cayman Chemical Cat# 10007640, Abcam Cat# ab65359) and follow the manufacturer's protocol.
-
A typical workflow involves:
-
Aspirating the treatment medium.
-
Washing cells once with 150 µL of Phosphate-Buffered Saline (PBS).
-
Lysing the cells and extracting lipids using the provided buffers/solvents.
-
Adding a reaction mix containing cholesterol oxidase and a fluorescent probe.
-
Incubating for 60 minutes at 37°C, protected from light.
-
Measuring fluorescence on a plate reader at the recommended excitation/emission wavelengths (e.g., Ex/Em = 535/590 nm).
-
-
-
Data Analysis:
-
Calculate the average fluorescence for each condition.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cholesterol vs. log[concentration] and fit a dose-response curve to determine the IC₅₀ value.
-
Expected Quantitative Data:
| Treatment Group | Concentration (nM) | Expected Cholesterol Level (% of Vehicle) |
| Vehicle (DMSO) | N/A | 100% |
| Atorvastatin | 10 | ~75% |
| Atorvastatin | 100 | ~45% |
| This compound | 10 | ~70% |
| This compound | 100 | ~40% |
Note: Exact percentages will vary based on cell line and specific assay conditions. The allyl ester is expected to show similar or slightly enhanced potency compared to the parent drug in cell-based assays due to improved uptake.
Application 2: Visualizing Cellular Drug Distribution via Click Chemistry
This protocol details the workflow for labeling and imaging this compound within cells.
Principle: Cells are treated with this compound. The drug is then fixed in place, and a fluorescent azide probe is covalently attached to the allyl group via a copper-catalyzed click reaction (CuAAC). The cellular localization of the drug is then visualized using fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells on glass-bottom imaging dishes.
-
Treat cells with 1 µM this compound (or vehicle) for 4-6 hours. A shorter incubation is often sufficient for imaging studies.
-
-
Fixation and Permeabilization:
-
Wash cells 3x with PBS.
-
Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Causality: PFA crosslinks cellular components, locking the drug molecule in its subcellular location.
-
Wash 3x with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Causality: Triton X-100 creates pores in the cell membranes, allowing the click chemistry reagents to enter the cell.
-
Wash 3x with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction per well:
-
85 µL PBS
-
5 µL Fluorescent Azide stock (e.g., Azide-Fluor 488, final concentration 25 µM)
-
5 µL Copper(II) Sulfate (CuSO₄) stock (final concentration 1 mM)
-
5 µL Sodium Ascorbate stock (freshly prepared, final concentration 5 mM). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
-
Add the cocktail to the cells and incubate for 60 minutes at room temperature, protected from light.
-
Control: A crucial control is to perform the click reaction on cells treated with the parent atorvastatin (which lacks the allyl handle); these cells should show no specific fluorescence.
-
-
Staining and Imaging:
-
Wash cells 3x with PBS.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash 2x with PBS.
-
Add fresh PBS or imaging buffer to the dish.
-
Image using a confocal or widefield fluorescence microscope with appropriate filter sets for DAPI (blue) and the chosen fluorophore (e.g., FITC/GFP for green).
-
Application 3: Evaluating Hypolipidemic Efficacy in an In Vivo Model
This protocol provides a framework for assessing the lipid-lowering effects of this compound in a diet-induced hyperlipidemic rat model.[11][12]
Principle: Rats are fed a high-fat diet (HFD) to induce hyperlipidemia, characterized by elevated plasma cholesterol and triglycerides.[13][14] The animals are then treated with this compound, and changes in their plasma lipid profiles are compared to control groups.
Protocol:
-
Animal Model Induction:
-
Use male Sprague-Dawley rats (8 weeks old).
-
Acclimatize animals for one week on a standard chow diet.
-
Switch animals to a high-fat diet (e.g., 45-60% kcal from fat) for 8 weeks to induce a stable hyperlipidemic state. A control group remains on the standard chow diet.
-
-
Dosing and Administration:
-
Randomly assign HFD-fed rats into treatment groups (n=8-10 per group):
-
Group 1: HFD + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: HFD + Atorvastatin (e.g., 10 mg/kg/day)
-
Group 3: HFD + this compound (e.g., 10 mg/kg/day)
-
-
Administer compounds daily via oral gavage for 4 weeks.
-
-
Sample Collection and Analysis:
-
Collect blood samples from the tail vein at baseline (before treatment) and at the end of the 4-week treatment period. Collect blood into EDTA-coated tubes.
-
Centrifuge blood at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Analyze plasma for Total Cholesterol (TC), LDL-Cholesterol (LDL-C), HDL-Cholesterol (HDL-C), and Triglycerides (TG) using commercially available enzymatic assay kits. A wide range of analytical methods, including HPLC and LC-MS/MS, can also be employed for more detailed analysis.[15][16][17]
-
Expected Quantitative Data Summary:
| Group | Plasma TC (mg/dL) | Plasma LDL-C (mg/dL) | Plasma TG (mg/dL) |
| Chow Control | 70 ± 8 | 20 ± 5 | 50 ± 10 |
| HFD + Vehicle | 150 ± 20 | 80 ± 15 | 120 ± 25 |
| HFD + Atorvastatin | 105 ± 15 | 45 ± 10 | 85 ± 18 |
| HFD + Allyl Ester | 100 ± 12 | 40 ± 8 | 80 ± 15 |
*Values indicate an expected statistically significant reduction compared to the HFD + Vehicle group. Data are representative.
References
-
Mullard, A. (2021). 2020 FDA drug approvals. Nature Reviews Drug Discovery, 20(2), 85-90. [Link]
-
Patel, J., & Sheehan, V. (2025). Atorvastatin. In StatPearls. StatPearls Publishing. [Link]
-
Monika, P., & Singh, S. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 846-851. [Link]
-
ResearchGate. (2019). Various analytical methods for analysis of atorvastatin: A review. [Link]
-
Sikora, J., et al. (2020). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Scientific Reports, 10(1), 1-14. [Link]
-
Wang, Y., et al. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. Molecules, 26(20), 6205. [Link]
-
MDPI. (2021). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Atorvastatin (Lipitor)?. [Link]
-
News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. [Link]
-
Gylling, H., & Miettinen, T. A. (2002). Markers of cholesterol absorption and synthesis predict the low-density lipoprotein cholesterol response to atorvastatin. Journal of Laboratory and Clinical Medicine, 140(4), 256-261. [Link]
-
Reeskamp, L. F., et al. (2021). N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis. International Journal of Molecular Sciences, 22(16), 8898. [Link]
-
ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. [Link]
-
Sirtori, C. R. (2014). The pharmacology of statins. Pharmacological Research, 88, 3-11. [Link]
-
Valenzuela, R., et al. (2022). Effect of atorvastatin on lipoxygenase pathway-related gene expression in an in vitro model of lipid accumulation in hepatocytes. FEBS Open Bio, 12(3), 606-617. [Link]
-
Bocan, T. M., et al. (1996). Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models. Atherosclerosis, 121(1), 51-64. [Link]
-
Royal Society of Chemistry. (2011). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. [Link]
-
MDPI. (2024). Animal Model Screening for Hyperlipidemic ICR Mice. [Link]
-
UBC Blogs. (2019). Mechanism of Atorvastatin on Cholesterol Biosynthesis. [Link]
-
Assay Genie. (n.d.). Cholesterol Uptake Assay Kit (Fluorometric). [Link]
-
ResearchGate. (2022). Effect of atorvastatin on lipoxygenase pathway-related gene expression in an in vitro model of lipid accumulation in hepatocytes. [Link]
-
Association for Research in Vision and Ophthalmology. (2008). Statin Treatment Induces Expression of Target Genes of Sterol Regulatory Element–Binding Protein–2 (SREBP–2) in Mouse Retina. [Link]
-
International Journal of Basic & Clinical Pharmacology. (2024). A comparative study of hypolipidemic effect of atorvastatin and Coriandrum sativum in triton-induced hyperlipidemic albino rat model. [Link]
-
ResearchGate. (2021). (PDF) Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. [Link]
-
The Drug Classroom. (2025). What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications?. [Link]
-
Adams, S. P., et al. (2014). Atorvastatin for lowering lipids. Cochrane Database of Systematic Reviews, (3). [Link]
-
Engelking, L. J., et al. (2006). SREBP-2 positively regulates transcription of the cholesterol efflux gene, ABCA1, by generating oxysterol ligands for LXR. Biochemical Journal, 400(3), 485-494. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link]
-
ResearchGate. (2015). Most appropriate animal models to study the efficacy of statins: A systematic review. [Link]
-
ResearchGate. (2014). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. [Link]
-
Mizoi, K., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters, 26(3), 921-923. [Link]
-
MDPI. (2020). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. [Link]
-
MDPI. (2022). Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. [Link]
-
BioAssay Systems. (n.d.). QuantiFluo™ Cholesterol Uptake Assay Kit. [Link]
-
YouTube. (2022). Synthetic Method for the Atorvastatin. [Link]
-
National Institutes of Health. (2020). Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis. [Link]
-
YouTube. (2023). Cholesterol sensitive control of SREBP activation. [Link]
Sources
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation and Handling of Atorvastatin Allyl Ester Stock Solutions
Abstract
This comprehensive guide provides detailed protocols for the preparation, handling, and storage of stock solutions of Atorvastatin Allyl Ester. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven laboratory practices with the available physicochemical data for atorvastatin and its ester derivatives. The protocols emphasize safety, accuracy, and solution stability to ensure the integrity of experimental outcomes. Due to the limited availability of specific stability and solubility data for this compound in public literature, this guide incorporates established principles for handling lipophilic compounds and data from closely related atorvastatin forms to provide a robust analytical framework.
Introduction and Scientific Background
Atorvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, and is widely used in the management of hypercholesterolemia. This compound is a derivative of atorvastatin, often used as a reference standard or intermediate in synthetic processes. The esterification of the carboxylic acid moiety renders the molecule more lipophilic than its parent compound, which significantly influences its solubility and handling properties.
Proper preparation of stock solutions is a critical first step in any experiment, as errors in concentration or degradation of the compound can invalidate results. This guide addresses the specific challenges associated with lipophilic compounds like this compound, including poor aqueous solubility and the potential for precipitation upon dilution. The methodologies presented herein are designed to produce accurate, stable, and usable stock solutions for a variety of research applications.
Safety and Handling Precautions
While specific toxicity data for this compound is not widely available, it is prudent to handle the compound with the same precautions as the parent drug, Atorvastatin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][4]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][5]
-
Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Physicochemical Properties and Solvent Selection
The selection of an appropriate solvent is critical for dissolving this compound and maintaining its stability. As a lipophilic ester, it is practically insoluble in water. Data on related compounds and general principles for dissolving lipophilic molecules guide the choice of organic solvents.
Table 1: Solvent Selection for Atorvastatin Esters and Lipophilic Compounds
| Solvent | Type | Suitability & Rationale | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Primary choice. Excellent solubilizing power for a wide range of lipophilic compounds. Widely used for preparing high-concentration stock solutions for in vitro biological assays.[6] | [6] |
| Ethanol (95% or Absolute) | Polar Protic | Good alternative to DMSO. Often used in cell culture but can have higher cytotoxic potential than DMSO at similar concentrations.[6][7] | [6][7] |
| Dichloromethane (DCM) | Non-polar | Effective solvent for dissolving the related Atorvastatin Lactam Allyl Ester. Primarily suitable for chemical synthesis or analytical purposes, not for biological assays. | [8][9] |
| Chloroform | Non-polar | Similar to DCM, it is an effective solvent for related compounds but is generally not used in biological systems due to its toxicity. | [8][9] |
| Ethyl Acetate | Polar Aprotic | Listed as a solvent for the related Atorvastatin Lactam Allyl Ester. Useful for extraction and chromatography but not for stock solutions intended for aqueous dilution. | [8] |
Expert Recommendation: For most biological research applications, DMSO is the recommended solvent for preparing the primary, high-concentration stock solution.
Protocol 1: Preparation of a High-Concentration Primary Stock Solution
This protocol describes the preparation of a concentrated stock solution (e.g., 10-50 mM) in an organic solvent like DMSO. Preparing a concentrated stock minimizes the volume of organic solvent introduced into the final experimental system.[7]
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL, 5 mL)
-
Glass beaker or weighing paper
-
Spatula
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer and/or sonicator
-
Cryo-vials or amber glass vials for storage
Step-by-Step Methodology
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume. The molecular weight of a related compound, Atorvastatin Lactam Allyl Ester, is 614.7 g/mol .[8][9] Always use the molecular weight provided by your specific supplier for the exact compound.
Formula:Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight (g/mol)
Example for a 10 mM stock in 1 mL (assuming MW = 614.7 g/mol ): Mass (mg) = 10 mmol/L × 0.001 L × 614.7 g/mol × 1000 mg/g = 6.147 mg
-
Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of the solid compound onto weighing paper or into a small beaker on an analytical balance.
-
Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into the appropriate Class A volumetric flask. This is a critical step for accuracy. To ensure all powder is transferred, rinse the weighing paper or beaker with a small amount of the chosen solvent (e.g., DMSO) and add the rinse to the flask. Repeat this process 2-3 times.
-
Dissolution: Add the solvent to the volumetric flask to approximately 70-80% of the final volume. Cap the flask and vortex thoroughly. If the compound does not dissolve completely, use a bath sonicator for 5-10 minutes until the solution is clear.
-
Bring to Final Volume: Once the solid is completely dissolved, carefully add the solvent to the calibration mark on the neck of the volumetric flask. Use a pipette for the final drops to avoid overshooting the mark.
-
Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped cryo-vials.[7][10]
-
Label and Store: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow Visualization
Caption: Workflow for preparing a primary stock solution.
Protocol 2: Preparation of Aqueous Working Solutions
This compound is highly lipophilic and will precipitate if added directly to aqueous media. This protocol describes the serial dilution method to prepare working solutions while minimizing precipitation.
Step-by-Step Methodology
-
Thaw Primary Stock: Remove one aliquot of the high-concentration primary stock solution from the freezer and allow it to thaw completely at room temperature.[11]
-
Perform Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often best to perform an intermediate dilution in pure solvent or a mix of solvent and aqueous buffer. For example, dilute your 10 mM primary stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Final Dilution into Aqueous Medium:
-
Vortex the experimental medium (e.g., cell culture media, PBS buffer) in a tube.
-
While the medium is vortexing, add the required volume of the stock solution dropwise directly into the liquid. This rapid mixing helps disperse the compound before it can aggregate and precipitate.
-
Crucial Consideration: The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium should be kept to a minimum, typically well below 1%, and often below 0.1%, as it can have its own biological effects.[6]
-
-
Inspect for Precipitation: After dilution, visually inspect the working solution against a light source for any signs of cloudiness or precipitate. If precipitation occurs, the stock solution concentration may be too high, or a lower final concentration in the working solution may be required.
Workflow Visualization
Sources
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
- 8. usbio.net [usbio.net]
- 9. usbio.net [usbio.net]
- 10. Atorvastatin ethyl ester | derivative of Atorvastatin | CAS# 1146977-93-6 |impurity of Atorvastatin | inhibitor of HMG-CoA reductase| InvivoChem [invivochem.com]
- 11. crispmaastricht.nl [crispmaastricht.nl]
Application Notes and Protocols for In Vivo Animal Studies with Atorvastatin Allyl Ester
Introduction: The Rationale for an Atorvastatin Prodrug Approach
Atorvastatin, a cornerstone in the management of hypercholesterolemia, operates as a selective, competitive inhibitor of HMG-CoA reductase.[1][2] This enzyme is the rate-limiting step in the hepatic synthesis of cholesterol.[3][4] By arresting this pathway, atorvastatin effectively reduces intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL-cholesterol from the bloodstream.[5][6] Despite its clinical efficacy, atorvastatin's therapeutic potential can be modulated by its physicochemical and pharmacokinetic properties, such as its moderate oral bioavailability.[7]
The use of a prodrug strategy, such as the synthesis of atorvastatin allyl ester, presents a promising avenue to enhance the parent drug's pharmacokinetic profile. Ester prodrugs are designed to be pharmacologically inert derivatives that undergo enzymatic or chemical conversion in vivo to release the active parent drug.[7][8] This approach can be leveraged to improve absorption, distribution, and overall bioavailability. This compound, a derivative of atorvastatin, is anticipated to be hydrolyzed by endogenous carboxylesterases to yield the active atorvastatin acid.[8] This application note provides a comprehensive guide for researchers on the design and execution of in vivo animal studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.
Physicochemical Properties and Vehicle Formulation
A thorough understanding of the physicochemical properties of this compound is paramount for the development of a stable and effective formulation for in vivo administration.
Key Physicochemical Parameters
| Parameter | Value/Information | Source |
| Molecular Formula | C₃₆H₃₉FN₂O₅ | [9] |
| Molecular Weight | 598.70 g/mol | [9] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate. | [10] |
| Aqueous Solubility | Poor aqueous solubility is expected, characteristic of lipophilic esters. | Inferred |
| LogP (Predicted) | High lipophilicity is anticipated, which may enhance membrane permeability. | Inferred |
Vehicle Selection and Formulation Protocol
Given the lipophilic nature of this compound, an appropriate vehicle is required to ensure its solubilization and uniform suspension for accurate dosing.
Recommended Vehicle: A suspension in a vehicle containing a viscosity-enhancing agent and a surfactant is recommended to prevent precipitation and ensure dose uniformity. A common and effective vehicle for lipophilic compounds is a mixture of polyethylene glycol (PEG) and Tween 80 in an aqueous base.
Step-by-Step Formulation Protocol:
-
Preparation of the Vehicle:
-
Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in sterile water.
-
To the CMC solution, add Tween 80 to a final concentration of 0.25% (v/v).
-
Mix thoroughly until a homogenous solution is formed.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound based on the desired final concentration for dosing.
-
In a sterile mortar, add a small volume of the prepared vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired volume and concentration.
-
Continuously stir the suspension using a magnetic stirrer during dosing to maintain uniformity.
-
Note: It is crucial to assess the stability of the formulation under the intended storage and experimental conditions.
In Vivo Study Design and Methodologies
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals.[11][12] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework for all study designs.[11] An approved protocol from the Institutional Animal Care and Use Committee (IACUC) is mandatory before commencing any animal work.[13]
Animal Model Selection and Induction of Hyperlipidemia
Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of statins.[14][15] For pharmacodynamic evaluations, a hyperlipidemic animal model is essential.
High-Fat Diet (HFD) Induced Hyperlipidemia Protocol in Rats:
-
Animal Acclimatization: House male Sprague-Dawley rats (200-250g) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week with free access to standard chow and water.[11][14]
-
Induction Diet: Prepare a high-fat diet consisting of (by weight):
-
67% standard chow
-
20% sucrose
-
10% lard
-
2.5% cholesterol
-
0.5% sodium cholate[16]
-
-
Feeding Regimen: Feed the rats the HFD ad libitum for a period of 4-8 weeks to induce a stable hyperlipidemic state, characterized by elevated total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).[14][16]
-
Confirmation of Hyperlipidemia: Prior to drug administration, collect baseline blood samples to confirm the hyperlipidemic phenotype by measuring the lipid profile.
Dose Calculation and Administration
Dose Conversion from Human to Animal: The conversion of a human dose to an animal equivalent dose (AED) should be based on body surface area (BSA). The following formula can be used:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor. For a human (60 kg) to a rat (0.15 kg), the ratio is approximately 6.2.[17]
| Species | Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) Conversion Factor |
| Mouse (20g) | Multiply human dose (mg/kg) by 12.3 |
| Rat (150g) | Multiply human dose (mg/kg) by 6.2 |
Table adapted from FDA guidelines.[17]
Administration Protocols:
Oral Gavage (PO) Administration in Rats:
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[18]
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion from the tip of the rat's nose to the last rib.[19]
-
Administration: Gently insert the ball-tipped gavage needle into the esophagus and administer the prepared suspension of this compound. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[18]
-
Post-Administration Monitoring: Observe the animal for any signs of distress for at least 10 minutes after administration.[18]
Intravenous (IV) Administration in Rats (for bioavailability studies):
-
Animal Preparation: Anesthetize the rat according to the approved IACUC protocol. Warm the tail to induce vasodilation.[20][21]
-
Catheterization: Place a catheter into the lateral tail vein.[20]
-
Administration: Slowly inject the sterile, filtered solution of this compound (dissolved in a suitable solvent such as a mixture of DMSO, PEG300, and saline). The bolus injection volume should not exceed 5 ml/kg.[22]
-
Post-Administration Care: After administration, provide appropriate post-procedural care as outlined in the IACUC protocol.
Pharmacokinetic and Pharmacodynamic Assessments
Blood Sampling Protocols
Retro-orbital Sinus Sampling in Mice:
-
Anesthesia: Anesthetize the mouse as per the approved protocol.[2]
-
Collection: Using a heparinized capillary tube, gently puncture the retro-orbital sinus at the medial canthus of the eye and collect the blood.[2][3]
-
Hemostasis: After collection, apply gentle pressure with a sterile gauze to ensure hemostasis.[3]
-
Post-procedural Care: Apply a topical ophthalmic anesthetic and antibiotic ointment. Monitor the animal until fully recovered.[20]
Tail Vein Sampling in Rats:
-
Preparation: Place the rat in a restrainer and warm the tail to dilate the veins.[1][23]
-
Collection: Puncture the lateral tail vein with a 23-25G needle and collect the blood into appropriate tubes.[24]
-
Hemostasis: Apply gentle pressure to the puncture site until bleeding stops.[23]
Blood Collection Schedule for Pharmacokinetic Studies:
Collect blood samples at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
Plasma Preparation and Storage
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of this compound and its active metabolite, atorvastatin acid, in plasma.
LC-MS/MS Method Parameters (Example):
| Parameter | This compound | Atorvastatin Acid | Internal Standard (e.g., Rosuvastatin) |
| Precursor Ion (m/z) | To be determined | 557.0 | 480.0 |
| Product Ion (m/z) | To be determined | 453.0 | 418.0 |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm) | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm) | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | Gradient of acetonitrile and 0.1% formic acid in water | Gradient of acetonitrile and 0.1% formic acid in water |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) | Negative Electrospray Ionization (ESI) |
Table adapted from existing methods for atorvastatin.[22][25]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Pharmacodynamic Evaluation
At the end of the treatment period in the hyperlipidemia model, collect terminal blood samples and liver tissue for the following analyses:
-
Lipid Profile: Measure serum levels of TC, TG, LDL-C, and HDL-C using commercially available enzymatic kits.
-
Liver Function Tests: Assess liver toxicity by measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Perform hematoxylin and eosin (H&E) staining of liver sections to evaluate changes in liver morphology and lipid accumulation.
Data Analysis and Interpretation
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability (F%) using non-compartmental analysis software.
-
Compare the pharmacokinetic profiles of this compound and atorvastatin acid following administration of the prodrug.
Pharmacodynamic Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the lipid-lowering efficacy of this compound with a vehicle control and a positive control (atorvastatin).
-
Correlate the pharmacokinetic parameters with the observed pharmacodynamic effects.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo studies.
References
-
Atorvastatin - StatPearls - NCBI Bookshelf - NIH. (2025). Available at: [Link]
-
Retro-orbital sinus sampling. (2013). St Vincent's Hospital Melbourne. Available at: [Link]
-
Retro-Orbital Blood Collection in Mice. Queen's University. Available at: [Link]
-
SOP: Blood Collection from the Tail Vein in Rats. (2017). Virginia Tech. Available at: [Link]
-
Mouse Retro Orbital Bleeding Necessary Supplies Technique Notes. University of Arizona. Available at: [Link]
-
The HMG-CoA reductase pathway. Statins act by competitively inhibiting... - ResearchGate. Available at: [Link]
-
What is the mechanism of action of Atorvastatin (Lipitor)? - Dr.Oracle. (2025). Available at: [Link]
-
Statins Inhibit Cholesterol Synthesis - Everyday BioChem. Available at: [Link]
-
Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development - MDPI. Available at: [Link]
-
Sampling Blood from the Lateral Tail Vein of the Rat - PMC - PubMed Central - NIH. (2015). Available at: [Link]
-
Blood sampling: Rat - NC3Rs. (2013). Available at: [Link]
-
Blood Collection in Rodents - UCI Office of Research - UC Irvine. Available at: [Link]
-
Rodent Administration Route Tutorial (PDF file) - NIH OACU. Available at: [Link]
-
Animal Models of Hyperlipidemia: An Overview - International Journal of Pharmaceutical Sciences Review and Research. (2022). Available at: [Link]
-
Animal Model Screening for Hyperlipidemic ICR Mice - MDPI. Available at: [Link]
-
Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC - NIH. Available at: [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Shimadzu. Available at: [Link]
-
Experimental Protocol for Hyperlipidemia Induced by a High-Fat Diet (HFD) - ResearchGate. Available at: [Link]
-
UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed. (2018). Available at: [Link]
-
(PDF) LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma - ResearchGate. (2025). Available at: [Link]
-
ORIGINAL ARTICLE DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR DETERMINATION OF ATORVASTATIN IN HUMAN PLASMA. - Asian Journal of Medicine & Health Sciences. (2021). Available at: [Link]
-
Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology - ResearchGate. (2018). Available at: [Link]
-
Determination of Pharmacokinetic and Toxicological Parameters of Some Commonly Used Statin Group Drugs - DergiPark. (2024). Available at: [Link]
-
Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal. Available at: [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. Available at: [Link]
-
Evaluation of Atorvastatin Safety on Liver Function Tests, a Prospective Study. Available at: [Link]
-
Atorvastatin causes developmental and behavioral toxicity in yellowstripe goby (Mugilogobius chulae) embryos/larvae via disrupting lipid metabolism and autophagy processes - PubMed. (2024). Available at: [Link]
-
Ethical Guidelines for the Use of Animals in Research | Forskningsetikk. (2019). Available at: [Link]
-
THE BIOCHEMICAL EFFECTS OF ATORVASTATIN TOXICITY ON THE LIVER AND MUSCLES OF ADULT ALBINO RATS - Cairo University Scholar. Available at: [Link]
-
Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology - Annex Publishers. (2018). Available at: [Link]
-
Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed. (2016). Available at: [Link]
-
A simple practice guide for dose conversion between animals and human. Available at: [Link]
- CN116159023A - Atorvastatin suspension with high bioavailability and preparation method thereof - Google Patents.
-
(PDF) Formulation Development and In-Vivo Evaluation of Atorvastatin Calcium Solid Dispersion in Streptozotocin Induced Diabetic Mice - ResearchGate. (2019). Available at: [Link]
-
CHARACTERIZATION AND DEVELOPMENT OF ATORVASTATIN LOADED LIPOSPHERES TO TREAT HYPERLIPIDEMIA. (2024). Available at: [Link]
-
Formulation of Modified-Release Bilayer Tablets of Atorvastatin and Ezetimibe: An In-Vitro and In-Vivo Analysis - MDPI. (2022). Available at: [Link]
-
Human-equivalent Dose of Atorvastatin Can Reduce Non-alcoholic Fatty Liver Disease in Two Mice Models with No Impact on - eSciRes. Available at: [Link]
-
[18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. (2021). Available at: [Link]
-
The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - MDPI. Available at: [Link]
Sources
- 1. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. svhm.org.au [svhm.org.au]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. Comparison on Animal Models of Hyperlipidemia [slarc.org.cn]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. usbio.net [usbio.net]
- 11. annexpublishers.com [annexpublishers.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Atorvastatin ethyl ester | derivative of Atorvastatin | CAS# 1146977-93-6 |impurity of Atorvastatin | inhibitor of HMG-CoA reductase| InvivoChem [invivochem.com]
- 14. researchgate.net [researchgate.net]
- 15. Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology | Journal of Hematology and Blood Disorders | Open Access Journals | Annex Publishers [annexpublishers.co]
- 16. mdpi.com [mdpi.com]
- 17. jbclinpharm.org [jbclinpharm.org]
- 18. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 21. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UHPLC-MS/MS method for determination of atorvastatin calcium in human plasma: Application to a pharmacokinetic study based on healthy volunteers with specific genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research.vt.edu [research.vt.edu]
- 24. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Atorvastatin Allyl Ester Purity
<
Abstract
This document provides a comprehensive guide to the analytical techniques and detailed protocols for assessing the purity of Atorvastatin Allyl Ester. As a critical intermediate or derivative in drug development, ensuring the purity of this compound is paramount for safety, efficacy, and regulatory compliance. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies grounded in established scientific principles and regulatory expectations. The protocols herein emphasize High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, complemented by Mass Spectrometry (MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Each section is crafted to not only provide step-by-step instructions but also to explain the underlying scientific rationale for the selected methods and parameters, ensuring a robust and validated approach to purity analysis.
Introduction: The Imperative of Purity in Atorvastatin Derivatives
Atorvastatin is a leading synthetic lipid-lowering agent that functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in cholesterol biosynthesis.[1][2] The synthesis of atorvastatin and its derivatives, such as the allyl ester, is a multi-step process that can introduce a variety of impurities. These can include starting materials, by-products, intermediates, degradation products, and reagents.[3][4][5] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical testing is essential to ensure the purity of this compound.
The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B) that outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][4][5][6] Adherence to these guidelines is a critical aspect of the drug development and approval process. This guide provides the analytical framework to meet and exceed these requirements for this compound.
Comprehensive Analytical Workflow for Purity Assessment
A multi-faceted analytical approach is necessary for the comprehensive evaluation of this compound purity. This involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify potential impurities.
Caption: A comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of atorvastatin and its derivatives due to its high resolution and sensitivity.[7][8] Both reverse-phase and chiral HPLC methods are essential for a complete purity profile.
Reverse-Phase HPLC (RP-HPLC) for Assay and Related Substances
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. This method is ideal for separating this compound from its potential process-related impurities and degradation products.[9]
Protocol: RP-HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good resolution for a wide range of polar and non-polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for acidic analytes like atorvastatin. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-31 min: 90-40% B; 31-35 min: 40% B | A gradient elution is necessary to separate impurities with a wide range of polarities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[11] |
| Detection | UV at 246 nm | Atorvastatin and its related compounds have a strong UV absorbance at this wavelength.[12] |
| Injection Vol. | 10 µL | |
| Sample Conc. | 1.0 mg/mL in Acetonitrile/Water (1:1) |
-
System Suitability:
-
Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be ≤ 1.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plates for the this compound peak should be ≥ 2000.
-
-
Analysis and Reporting:
Chiral HPLC for Enantiomeric and Diastereomeric Purity
Principle: Atorvastatin has two chiral centers, leading to the possibility of four stereoisomers. Only the (3R, 5R) enantiomer is pharmacologically active.[13][14] Chiral HPLC uses a chiral stationary phase (CSP) to selectively interact with different stereoisomers, allowing for their separation. Polysaccharide-based CSPs are commonly used for the chiral separation of atorvastatin and its derivatives.[12][13][14][15]
Protocol: Chiral HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm or Chiralpak IA-3, 4.6 x 250 mm, 3 µm | These polysaccharide-based CSPs are effective for separating atorvastatin enantiomers.[12][16] |
| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) | A normal-phase mobile system is typically used with these chiral columns.[12] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detection | UV at 246 nm | |
| Injection Vol. | 10 µL | |
| Sample Conc. | 1.0 mg/mL in Mobile Phase |
-
System Suitability:
-
Inject a solution containing all four stereoisomers (if available) or a racemic mixture to demonstrate resolution. The resolution between the desired stereoisomer and the closest eluting stereoisomer should be ≥ 1.5.
-
-
Analysis and Reporting:
-
Calculate the percentage of each stereoisomeric impurity.
-
The limit for the enantiomeric impurity is typically set at a low level, often not more than 0.15%.[14]
-
Mass Spectrometry (MS) for Impurity Identification
Principle: Mass spectrometry provides mass-to-charge ratio (m/z) information, which is invaluable for identifying unknown impurities detected by HPLC.[17] When coupled with HPLC (LC-MS), it allows for the determination of the molecular weight of each separated impurity. Further fragmentation in tandem MS (MS/MS) can provide structural information.[17][18]
Protocol: LC-MS for Impurity Identification
-
Instrumentation:
-
LC-MS system, typically with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
Method:
-
Utilize the same HPLC method as described in the RP-HPLC section.
-
Divert the eluent from the HPLC to the ESI-MS source.
-
Acquire mass spectra in both positive and negative ion modes to maximize the chances of detecting all impurities.
-
For impurities exceeding the identification threshold, perform MS/MS analysis to obtain fragmentation patterns.
-
-
Data Analysis:
-
Compare the measured molecular weights of the impurities with those of known potential impurities (e.g., starting materials, synthetic intermediates, known degradants).
-
Use the fragmentation patterns from MS/MS to deduce the structure of unknown impurities.[19]
-
Caption: A decision-tree workflow for identifying impurities using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds.[20][21] For this compound, ¹H and ¹³C NMR are essential for confirming the primary structure and identifying any structural isomers. 2D NMR techniques like COSY and HSQC can be used to confirm connectivity.
Protocol: NMR for Structural Confirmation
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Experiments:
-
Acquire ¹H NMR spectrum to confirm the presence of all expected protons and their chemical shifts and coupling constants.
-
Acquire ¹³C NMR spectrum to confirm the presence of all expected carbon atoms.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the connectivity of the molecule.
-
-
Data Analysis:
-
Compare the obtained spectra with a reference spectrum of a known pure standard or with predicted spectra.
-
Any unexpected signals may indicate the presence of impurities.
-
Method Validation
All analytical methods used for purity testing must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[22][23][24] The validation process demonstrates that the method is accurate, precise, specific, linear, and robust.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[22]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[22]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[22]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[22]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[22]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The purity of this compound is a critical quality attribute that must be thoroughly evaluated using a combination of orthogonal analytical techniques. The protocols outlined in this application note provide a robust framework for the separation, identification, and quantification of potential impurities, including process-related impurities, degradation products, and stereoisomers. Adherence to these scientifically sound and validated methods will ensure the quality and safety of the final drug product and facilitate regulatory approval.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]
-
ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Todorova, V., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(16), 4945. [Link]
-
El-Kassem, L. T., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and pharmaceutical sciences, 4(1), 1-7. [Link]
-
Aceska, M., et al. (2018). Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MOJ Biorg Org Chem, 2(4), 167-174. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Chawla, P., & Pandey, S. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 885-899. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
El-Kassem, L. T., et al. (2023). Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. ResearchGate. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Waters Corporation. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]
-
Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]
-
Reddy, G. S., et al. (2010). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 3(4), 663-669. [Link]
-
El-Deen, A. K., et al. (2023). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL. [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. [Link]
-
Annunziata, F., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules, 29(10), 2309. [Link]
-
Chawla, P., & Pandey, S. (2019). Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]
-
de Oliveira, A. C. C., et al. (2019). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. Critical Reviews in Analytical Chemistry, 49(3), 225-235. [Link]
-
Wang, W., et al. (2019). A new NMR crystallographic approach to reveal the calcium local structure of atorvastatin calcium. Physical Chemistry Chemical Physics, 21(12), 6319-6326. [Link]
-
Kavulluri, P. K., & Allakonda, L. (2012). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 163-167. [Link]
-
Wang, W. D., et al. (2012). Solid-state NMR studies of form I of atorvastatin calcium. The Journal of Physical Chemistry B, 116(11), 3641-3649. [Link]
-
Kracun, M., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 729-736. [Link]
-
SlideShare. (n.d.). ICH guidelines on impurities in new drug products.pptx. [Link]
-
Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]
-
Wang, W. D., et al. (2012). Solid-State NMR Studies of Form I of Atorvastatin Calcium. ResearchGate. [Link]
-
Wang, W., et al. (2019). A New NMR Crystallographic Approach to Reveal the Calcium Local Structure of Atorvastatin Calcium. ResearchGate. [Link]
-
Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]
-
Kalyankar, T. M., et al. (2012). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Zabolotneva, A., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Scientific Reports, 12(1), 1-13. [Link]
-
Imai, S., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. ResearchGate. [Link]
-
Neubauer, M., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-15. [Link]
-
Li, S. F., et al. (2021). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Organic Synthesis, 18(6), 556-571. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jddtonline.info [jddtonline.info]
- 8. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]
- 10. mdpi.com [mdpi.com]
- 11. waters.com [waters.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. medjpps.com [medjpps.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chiraltech.com [chiraltech.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. waters.com [waters.com]
- 20. Solid-state NMR studies of form I of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 23. fda.gov [fda.gov]
- 24. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Atorvastatin Allyl Ester: A Versatile Tool in Drug Discovery Research
Introduction: Beyond Cholesterol Reduction
Atorvastatin, a cornerstone in the management of hypercholesterolemia, primarily functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Its profound impact on cardiovascular disease has made it one of the most prescribed medications globally. However, the therapeutic landscape of atorvastatin is expanding, with research delving into its pleiotropic effects, including anti-inflammatory and potential anti-cancer properties.[3] To further explore these novel mechanisms and develop more targeted therapeutic strategies, the need for advanced chemical tools has become paramount. Atorvastatin allyl ester emerges as a key player in this endeavor, offering a versatile chemical handle for a multitude of applications in drug discovery.
This technical guide provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound in drug discovery research. We will explore its role as a chemical probe for target identification via click chemistry, its application in innovative drug delivery systems, and its use in in vitro efficacy studies. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable derivative to unlock the full therapeutic potential of atorvastatin.
Part 1: Synthesis and Characterization of this compound
The strategic introduction of an allyl ester to the atorvastatin molecule provides a bioorthogonal handle that can participate in a variety of chemical transformations without interfering with biological systems. This section details a robust protocol for its synthesis and subsequent characterization.
1.1: Synthesis of this compound
The synthesis of this compound from atorvastatin is achieved through a straightforward esterification reaction. The following protocol is adapted from standard esterification procedures for complex carboxylic acids.[4][5]
Protocol 1: Synthesis of this compound
Materials:
-
Atorvastatin calcium
-
Allyl alcohol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Atorvastatin Free Acid: Convert atorvastatin calcium to its free acid form by dissolving it in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF) and acidifying with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5. Extract the free acid with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Esterification:
-
In a round-bottom flask, dissolve atorvastatin free acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.
-
Add allyl alcohol (1.5 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the atorvastatin solution at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated carboxylic acid intermediate and the final ester product.
-
DCC/DMAP: This combination is a highly effective coupling system for ester formation from carboxylic acids and alcohols, particularly for sterically hindered substrates. DCC activates the carboxylic acid, and DMAP acts as a catalyst.
-
Purification: Column chromatography is essential to remove unreacted starting materials, the DCU byproduct, and any side products, ensuring the high purity of the final compound required for subsequent biological and chemical applications.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
1.2: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.[6][7][8]
Table 1: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the presence of the allyl group and the integrity of the atorvastatin backbone. | Appearance of new signals corresponding to the allyl protons (-CH=CH₂, -O-CH₂-). Shifts in protons adjacent to the esterified carboxyl group. |
| ¹³C NMR | To confirm the formation of the ester carbonyl and the presence of the allyl carbons. | Appearance of a new carbonyl signal for the ester and signals for the allyl carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product and confirm its identity. | A molecular ion peak corresponding to the calculated mass of this compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating high purity. |
Protocol 2: Characterization of this compound
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra to confirm the presence of characteristic peaks for the atorvastatin scaffold and the newly introduced allyl ester group.[9]
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Inject a solution of the purified product and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 246 nm).
-
Calculate the purity based on the peak area of the main component.
-
Part 2: Applications in Drug Discovery
The allyl ester functionality of atorvastatin opens up a range of applications in drug discovery, from identifying novel cellular targets to developing advanced drug delivery systems.
2.1: this compound as a Chemical Probe for Target Identification
The terminal alkene of the allyl group serves as a versatile handle for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[10][11] This allows for the attachment of reporter tags (e.g., biotin for affinity purification or a fluorophore for imaging) to this compound after it has interacted with its cellular targets.
Diagram 2: Click Chemistry for Target Identification
Caption: Workflow for target identification using this compound.
Protocol 3: Target Identification using this compound and Click Chemistry
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2 liver cells)
-
Cell lysis buffer
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis:
-
Treat the cells with this compound at a desired concentration and for a specific duration.
-
Lyse the cells to obtain a protein extract containing the drug-target complexes.
-
-
Click Reaction:
-
To the cell lysate, add biotin-azide, TCEP, TBTA, and CuSO₄.
-
Incubate the reaction mixture to allow for the click reaction to proceed, covalently linking biotin to the atorvastatin-target complex.
-
-
Affinity Purification:
-
Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Target Identification:
-
Elute the captured proteins from the beads.
-
Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Expert Insights: The use of a clickable probe allows for the identification of both known and novel binding partners of atorvastatin, providing insights into its off-target effects and pleiotropic mechanisms. This approach is particularly valuable for unbiased target discovery.
2.2: Application in Drug Delivery Systems
The allyl ester can also be used to conjugate atorvastatin to various drug delivery systems, such as nanoparticles or polymers, to improve its pharmacokinetic profile, enhance its delivery to specific tissues, or achieve controlled release.[3][12]
Protocol 4: Formulation of this compound-Loaded Nanoparticles
This protocol describes a general method for formulating this compound into polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
Procedure:
-
Organic Phase Preparation: Dissolve this compound and PLGA in acetone.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous PVA solution under constant stirring.
-
Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension, discard the supernatant, and wash the nanoparticle pellet with deionized water.
-
Lyophilization: Resuspend the nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization of Nanoparticles:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and measuring the this compound concentration using HPLC.
-
In Vitro Release: Studied using a dialysis method in a release medium (e.g., phosphate-buffered saline with a surfactant).
2.3: In Vitro Efficacy Studies: HMG-CoA Reductase Inhibition Assay
To ensure that the derivatization of atorvastatin to its allyl ester does not significantly compromise its primary mechanism of action, its inhibitory activity against HMG-CoA reductase should be evaluated.
Protocol 5: HMG-CoA Reductase Inhibition Assay
This protocol is based on a commercially available HMG-CoA reductase assay kit that measures the decrease in NADPH absorbance at 340 nm.[9][13]
Materials:
-
HMG-CoA Reductase Assay Kit (containing HMG-CoA reductase, HMG-CoA, NADPH, and assay buffer)
-
This compound
-
Atorvastatin (as a positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of this compound and atorvastatin at various concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound (this compound or atorvastatin) or vehicle control.
-
Enzyme Reaction: Initiate the reaction by adding HMG-CoA reductase and HMG-CoA to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for both atorvastatin and its allyl ester.
Table 2: Expected IC₅₀ Values
| Compound | Expected IC₅₀ against HMG-CoA Reductase |
| Atorvastatin | ~5-20 nM |
| This compound | Expected to be in a similar nanomolar range, although some variation is possible due to the ester modification. |
Rationale: This assay validates that the core pharmacophore of atorvastatin remains active after modification, a critical step before proceeding with more complex biological studies.
Conclusion
This compound is a powerful and versatile derivative that significantly expands the research applications of the parent drug. Its utility as a chemical probe for target identification, a building block for advanced drug delivery systems, and a tool for in vitro efficacy studies makes it an invaluable asset in the field of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of this compound in their quest for novel therapeutic interventions and a deeper understanding of the multifaceted pharmacology of statins.
References
-
Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. (2015). ResearchGate. Retrieved from [Link]
-
Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. (2021). MDPI. Retrieved from [Link]
-
New perspectives of 19F MAS NMR in the characterization of amorphous forms of atorvastatin in dosage formulations. (2011). Institute of Macromolecular Chemistry. Retrieved from [Link]
-
New perspectives of 19F MAS NMR in the characterization of amorphous forms of atorvastatin in dosage formulations. (2011). PubMed. Retrieved from [Link]
- Process for the production of allyl esters. (1974). Google Patents.
-
Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. (2016). PubMed. Retrieved from [Link]
-
Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. (2016). PubMed. Retrieved from [Link]
-
ChemVassa: A New Method for Identifying Small Molecule Hits in Drug Discovery. (2017). PubMed. Retrieved from [Link]
-
ATORVASTATIN SYNTHESIS. (2013). New Drug Approvals. Retrieved from [Link]
-
Substituted carboxylic compound synthesis by allylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the production of alkylcarboxylic acid allyl esters. (2002). Google Patents.
-
Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. (2013). ACS Publications. Retrieved from [Link]
-
Synthesis of carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. (2012). Biomolecules & Therapeutics. Retrieved from [Link]
-
Atorvastatin-loaded nanostructured lipid carriers (NLCs): strategy to overcome oral delivery drawbacks. (2017). PubMed Central. Retrieved from [Link]
-
Prediction and validation of common targets in atherosclerosis and non-small cell lung cancer influenced by atorvastatin. (2023). PubMed. Retrieved from [Link]
-
ATORVASTATIN (CHEMBL1487). (n.d.). ChEMBL. Retrieved from [Link]
-
Atorvastatin calcium. (2015). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. (2011). ResearchGate. Retrieved from [Link]
-
Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. (2015). PubMed Central. Retrieved from [Link]
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Click chemistry: A novel tool in pharmaceutical research. (2017). Allied Academies. Retrieved from [Link]
-
Atorvastatin. (n.d.). PubChem. Retrieved from [Link]
-
Atorvastatin (Lipitor) by MCR. (2019). University of Groningen. Retrieved from [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2007). PubMed Central. Retrieved from [Link]
-
Recent applications of click chemistry in drug discovery. (2019). ResearchGate. Retrieved from [Link]
-
Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. (2022). MDPI. Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Compound: ATORVASTATIN (CHEMBL1487) - ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1243642A2 - Process for the production of alkylcarboxylic acid allyl esters - Google Patents [patents.google.com]
- 6. imc.cas.cz [imc.cas.cz]
- 7. New perspectives of 19F MAS NMR in the characterization of amorphous forms of atorvastatin in dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Evaluating the Preclinical Efficacy of Atorvastatin Allyl Ester
Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.
Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of atorvastatin allyl ester, a novel derivative of atorvastatin. We move beyond a simple recitation of protocols to establish a logical, multi-phased approach, beginning with fundamental in vitro characterization and progressing to a targeted in vivo efficacy study. The causality behind experimental choices is detailed, ensuring that each step is part of a self-validating system designed to rigorously assess the compound's potential therapeutic value in hyperlipidemia and atherosclerosis, with a focus on its pleiotropic effects on endothelial function, inflammation, and oxidative stress.
Section 1: Introduction and Strategic Rationale
Atorvastatin is a cornerstone therapy for hyperlipidemia, primarily acting through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This inhibition in hepatocytes leads to an upregulation of LDL receptors and increased clearance of LDL cholesterol from circulation.[4][5] However, the clinical benefits of statins extend beyond their lipid-lowering effects. These "pleiotropic" effects include improving endothelial function, reducing inflammation, and mitigating oxidative stress, which are critical in the pathogenesis of atherosclerosis.[6][7][8][9][10]
The subject of this guide, this compound, represents a modification of the parent compound. The rationale for investigating such an ester derivative is to explore potential enhancements in its physicochemical properties, such as lipophilicity, which could alter its absorption, distribution, metabolism, and excretion (ADME) profile.[2] An altered profile might lead to improved bioavailability, enhanced cellular uptake, or a different duration of action.
This guide outlines a logical workflow to comprehensively characterize this compound, comparing its activity at every stage to the parent atorvastatin molecule. This head-to-head comparison is crucial for determining if the modification offers any therapeutic advantage. The experimental design emphasizes robustness and reproducibility, incorporating principles essential for high-quality preclinical research.[11][12][13][14]
Overall Experimental Workflow
The following diagram illustrates the multi-stage approach for the evaluation of this compound.
Caption: High-level experimental workflow for the evaluation of this compound.
Section 2: Phase 1 - In Vitro Foundational Assays
This initial phase establishes the basic biological activity and safety profile of the compound in a controlled cellular environment. Human Umbilical Vein Endothelial Cells (HUVECs) are a highly relevant cell line for these studies, given the importance of endothelial function in atherosclerosis.
Cellular Viability and Cytotoxicity
Rationale: Before assessing efficacy, it is imperative to determine the concentrations at which the test compounds are not cytotoxic. This ensures that any observed effects in subsequent assays are due to specific pharmacological activity and not simply a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[15][16]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of atorvastatin and this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a "no cells" blank control.
-
Treatment: Remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17] Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a specialized solubilization buffer to each well to dissolve the formazan crystals.[17] Mix gently on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the CC₅₀ (concentration that causes 50% cytotoxicity).
| Compound | CC₅₀ (µM) after 48h (Hypothetical Data) |
| Vehicle (0.1% DMSO) | > 100 |
| Atorvastatin | 85.2 |
| This compound | 92.5 |
Section 3: Phase 2 - In Vitro Mechanistic Evaluation
This phase investigates the pleiotropic effects of the compounds at non-toxic concentrations identified in Phase 1.
Endothelial Function: eNOS Expression
Rationale: Endothelial dysfunction is a key initiating event in atherosclerosis.[18] A critical mediator of endothelial health is nitric oxide (NO), produced by endothelial nitric oxide synthase (eNOS). Statins are known to improve endothelial function, in part by increasing the expression and/or activity of eNOS.[8][19][20][21] Western blotting allows for the direct quantification of eNOS protein levels.
Signaling Pathway: Atorvastatin's Pleiotropic Effects
Caption: Atorvastatin's inhibition of the mevalonate pathway reduces isoprenoids, affecting downstream signaling to improve eNOS stability and reduce NF-κB-mediated inflammation.
Protocol: Western Blot for eNOS
-
Cell Culture and Lysis: Culture HUVECs in 6-well plates and treat with vehicle, atorvastatin (e.g., 1 µM), and this compound (1 µM) for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[24]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for total eNOS (t-eNOS) or phosphorylated eNOS (p-eNOS Ser1177), diluted in blocking buffer. Also probe a separate membrane or strip the first one for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the eNOS band intensity to the corresponding loading control band intensity. Calculate the fold change relative to the vehicle control.
Oxidative Stress Assessment
Rationale: Oxidative stress contributes significantly to vascular inflammation and damage in atherosclerosis. Statins have demonstrated antioxidant properties.[6][7][9] Measuring the generation of reactive oxygen species (ROS) provides a direct assessment of the compound's ability to mitigate oxidative stress. It is advisable to use more than one method to confirm results.[26][27]
Protocol: DCFDA Assay for Intracellular ROS
-
Cell Culture and Staining: Seed HUVECs in a black, clear-bottom 96-well plate. After 24 hours, remove the medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30 minutes at 37°C.[28][29] H₂DCFDA is a cell-permeable probe that fluoresces upon oxidation.[28]
-
Induce Oxidative Stress: Wash the cells once with PBS. Add fresh medium containing an inducer of oxidative stress (e.g., 100 µM H₂O₂ or 1 µg/mL Lipopolysaccharide (LPS)) along with the test compounds (vehicle, atorvastatin, this compound) at desired concentrations.
-
Data Acquisition: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[28] Take readings every 5-10 minutes for 1-2 hours.
-
Analysis: Calculate the rate of increase in fluorescence (slope of the kinetic curve) for each condition. Express the results as a percentage of the ROS production seen in the inducer-only control group.
| Treatment (with H₂O₂) | Relative ROS Production (%) (Hypothetical Data) |
| Vehicle Control (No H₂O₂) | 5.2 ± 1.1 |
| H₂O₂ + Vehicle | 100.0 ± 8.5 |
| H₂O₂ + Atorvastatin (1 µM) | 65.7 ± 5.9 |
| H₂O₂ + Allyl Ester (1 µM) | 58.3 ± 6.2 |
Anti-Inflammatory Activity
Rationale: Atherosclerosis is a chronic inflammatory disease.[30] Statins can reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][21] A sandwich ELISA is a highly specific and sensitive method for quantifying the concentration of these cytokines in cell culture supernatants.[31][32][33]
Protocol: Cytokine ELISA
-
Cell Culture and Stimulation: Seed HUVECs in a 24-well plate. Once confluent, treat with test compounds for 1 hour before stimulating with an inflammatory agent (e.g., 1 µg/mL LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
ELISA Procedure: Use a commercial ELISA kit for human TNF-α or IL-6, following the manufacturer's instructions. The general steps are:
-
Add standards and samples to a plate pre-coated with a capture antibody. Incubate.
-
Wash the plate. Add a biotin-conjugated detection antibody. Incubate.
-
Wash the plate. Add streptavidin-HRP conjugate. Incubate.
-
Wash the plate. Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in each sample.
Section 4: Phase 3 - In Vivo Preclinical Efficacy
Rationale: A successful in vitro profile must be validated in a relevant animal model of disease. The Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat, "Western-type" diet is a gold-standard model that reliably develops hyperlipidemia and atherosclerotic plaques similar to those seen in humans.[34][35] This phase assesses the primary lipid-lowering efficacy and the impact on atherosclerosis development. Rigorous study design, including randomization and blinding, is critical for obtaining unbiased and translatable results.[12][36][37]
Protocol: Atherosclerosis Study in ApoE-/- Mice
-
Animal Model and Diet: Use male ApoE-/- mice, 8 weeks of age. Acclimate the mice for one week, then switch to a Western-type diet (e.g., 21% fat, 0.15% cholesterol) for the duration of the study.[35]
-
Group Allocation and Dosing: After 4 weeks on the diet to establish hyperlipidemia, randomly assign mice to one of the following treatment groups (n=10-15 per group):
-
Group 1: Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Atorvastatin (e.g., 10 mg/kg/day)
-
Group 3: this compound (low dose, e.g., 5 mg/kg/day)
-
Group 4: this compound (high dose, e.g., 10 mg/kg/day) Administer treatments daily via oral gavage for 12 weeks.
-
-
Monitoring: Monitor body weight weekly. Collect blood samples via the tail vein at baseline and every 4 weeks to monitor plasma lipid levels.
-
Terminal Endpoint Collection: At the end of the 12-week treatment period, euthanize the mice. Collect blood via cardiac puncture for final lipid analysis and perfuse the vascular system with PBS followed by formalin. Harvest the aorta and heart.
-
Primary Endpoint Analysis:
-
Plasma Lipids: Use enzymatic colorimetric assays to measure total cholesterol, LDL, HDL, and triglycerides in the plasma.
-
Atherosclerotic Plaque Burden: Carefully dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich plaques. Capture high-resolution images and quantify the stained plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Secondary Endpoint Analysis:
-
Aortic Root Histology: Embed the heart in OCT medium and prepare cryosections of the aortic root. Perform Oil Red O staining to assess plaque area and Hematoxylin and Eosin (H&E) staining to evaluate plaque morphology and cellularity.
-
Immunohistochemistry: Stain aortic root sections for markers of inflammation (e.g., F4/80 for macrophages) and smooth muscle cells (α-SMA) to characterize plaque composition.[30]
-
| Treatment Group | Total Cholesterol (mg/dL) | Aortic Plaque Area (%) |
| (Hypothetical Data) | ||
| Vehicle | 450 ± 45 | 25.6 ± 4.1 |
| Atorvastatin (10 mg/kg) | 280 ± 30 | 15.1 ± 3.5 |
| Allyl Ester (10 mg/kg) | 255 ± 28 | 12.8 ± 2.9# |
| *p<0.05 vs. Vehicle; #p<0.05 vs. Atorvastatin |
Section 5: Conclusion and Interpretation
The comprehensive evaluation described in these application notes provides a robust pathway to characterize this compound. By systematically comparing its performance against the parent drug—from basic cytotoxicity to in vitro mechanistic assays and finally to an in vivo disease model—researchers can build a strong, evidence-based case for its potential advantages or disadvantages. Positive results, such as superior ROS scavenging, enhanced eNOS expression, or a greater reduction in plaque burden in vivo, would warrant further investigation into its pharmacokinetic profile and formal IND-enabling studies.[38] This structured, hypothesis-driven approach ensures that resources are directed toward compounds with the highest probability of clinical success.
References
-
Atorvastatin Exhibits Anti-Inflammatory and Anti-Oxidant Properties in Adjuvant-Induced Monoarthritis. PubMed, National Center for Biotechnology Information. [Link]
-
The effects of atorvastatin on coronary endothelial function in patients with recent myocardial infarction. PMC, National Institutes of Health. [Link]
-
Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC, National Institutes of Health. [Link]
-
Methods for the detection of reactive oxygen species. RSC Publishing. [Link]
-
Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medicine. [Link]
-
Effects of Atorvastatin on Endothelial Function in Diabetic Patients and Subjects at Risk for Type 2 Diabetes. The Journal of Clinical Endocrinology & Metabolism, Oxford Academic. [Link]
-
Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein. Circulation, AHA Journals. [Link]
-
ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]
-
Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC, National Institutes of Health. [Link]
-
Atorvastatin treatment improves endothelial function through endothelial progenitor cells mobilization in ischemic heart failure patients. Atherosclerosis Journal. [Link]
-
Statins Promote Potent Systemic Antioxidant Effects Through Specific Inflammatory Pathways. Circulation, AHA Journals. [Link]
-
Hyperlipidaemia and cardioprotection: Animal models for translational studies. PMC, National Institutes of Health. [Link]
-
How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]
-
General Principles of Preclinical Study Design. PMC, National Institutes of Health. [Link]
-
Endothelium-Dependent Effects of Statins. Arteriosclerosis, Thrombosis, and Vascular Biology, AHA Journals. [Link]
-
Hyperlipidemia/Atherosclerosis Mouse Models. Biocytogen. [Link]
-
What is the mechanism of action of atorvastatin as described in the literature? R Discovery. [Link]
-
Recommendations for robust and reproducible preclinical research in personalised medicine. PubMed. [Link]
-
The Effects of Atorvastatin on antioxidant/antiinflammatory Properties of HDLs in Hypercholesterolemics. PubMed, National Center for Biotechnology Information. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Does atorvastatin (a statin) 10mg daily provide anti-inflammatory benefits? Dr.Oracle. [Link]
-
Methods and Protocols for Western Blot. MolecularCloud. [Link]
-
Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
-
Recommendations for robust and reproducible preclinical research in personalised medicine. PMC, National Institutes of Health. [Link]
-
Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Cardiovascular Medicine. [Link]
-
Recommendations for robust and reproducible preclinical research in personalised medicine. Utrecht University Repository. [Link]
-
Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research, AHA Journals. [Link]
-
Design of pre-clinical experiments. National Institute of Technology, Warangal. [Link]
-
Western Blot. Addgene. [Link]
-
Preclinical Studies in Drug Development. PPD, Thermo Fisher Scientific. [Link]
-
Atorvastatin Uses, Interactions & Side Effects. News-Medical.Net. [Link]
-
Atorvastatin. StatPearls, NCBI Bookshelf. [Link]
-
Mechanism of Atorvastatin on Cholesterol Biosynthesis. Selected Topics in Health and Disease (2019 Edition). [Link]
-
Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. MDPI. [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Cytokine Detection ELISAs. Chondrex, Inc. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. PMC, National Institutes of Health. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. news-medical.net [news-medical.net]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. Atorvastatin exhibits anti-inflammatory and anti-oxidant properties in adjuvant-induced monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. The effects of atorvastatin on antioxidant/antiinflammatory properties of HDLs in hypercholesterolemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. d-nb.info [d-nb.info]
- 12. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 13. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recommendations for robust and reproducible preclinical research in personalised medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The effects of atorvastatin on coronary endothelial function in patients with recent myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Atorvastatin Restores Endothelial Function in Normocholesterolemic Smokers Independent of Changes in Low-Density Lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Atorvastatin treatment improves endothelial function through endothelial progenitor cells mobilization in ischemic heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. bosterbio.com [bosterbio.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. addgene.org [addgene.org]
- 26. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bmglabtech.com [bmglabtech.com]
- 30. biocytogen.com [biocytogen.com]
- 31. Cytokine Elisa [bdbiosciences.com]
- 32. Cytokine Elisa [bdbiosciences.com]
- 33. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ahajournals.org [ahajournals.org]
- 36. jssaherdatalake.blob.core.windows.net [jssaherdatalake.blob.core.windows.net]
- 37. mdpi.com [mdpi.com]
- 38. ppd.com [ppd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Atorvastatin Allyl Ester
Welcome to the technical support center for the synthesis of Atorvastatin Allyl Ester. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this critical atorvastatin derivative. Drawing from established synthetic principles and field-proven insights, this document provides in-depth troubleshooting guides and FAQs to address specific challenges you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, empowering you to not only solve immediate problems but also to build robust and efficient synthetic processes.
Part 1: General Troubleshooting & Yield Diagnosis
Q1: My overall yield of this compound is consistently low. Where should I begin troubleshooting?
A low overall yield is a systemic issue that can originate from multiple stages of the synthesis. A logical, step-by-step diagnosis is crucial. The synthesis can be broadly divided into two key stages: 1) The formation of the atorvastatin pyrrole core, typically via Paal-Knorr condensation, and 2) The final esterification step to form the allyl ester.
Start by analyzing the purity and yield of the key intermediate immediately preceding the esterification step. If the yield of the atorvastatin acid or its salt is low, the problem lies within the core synthesis. If the core synthesis is efficient, but the final yield is poor, focus your optimization efforts on the esterification reaction and subsequent purification.
The following flowchart provides a logical workflow for diagnosing the source of low yield.
Caption: Logical workflow for troubleshooting low synthesis yield.
Part 2: Core Synthesis - The Paal-Knorr Reaction
The Paal-Knorr reaction, which forms the central pyrrole ring, is a cornerstone of most atorvastatin syntheses.[1][2] Its efficiency is paramount for a high overall yield.
Q2: We are experiencing low conversion in the Paal-Knorr condensation step. What are the most common causes and how can we fix them?
This is a frequent challenge, often stemming from suboptimal reaction conditions. The condensation of the 1,4-dicarbonyl intermediate with the primary amine bearing the chiral side chain produces water, which can inhibit the reaction's progress.[3]
Causality: The reaction is an equilibrium process. According to Le Chatelier's principle, the removal of a product (water) will drive the equilibrium toward the formation of the desired pyrrole. Inefficient water removal is the most common reason for poor yields in this step.[3]
Troubleshooting & Optimization Strategies:
| Parameter | Common Issue | Recommended Solution & Rationale |
| Water Removal | Accumulation of water in the reaction mixture inhibits catalyst activity and shifts equilibrium backward. | Use a Dean-Stark trap with an azeotropic solvent system (e.g., Toluene/n-Heptane). This continuously removes water as it forms, driving the reaction to completion.[4][5] |
| Catalyst | Suboptimal catalyst choice or concentration. | Pivalic acid is a commonly used and effective catalyst for this reaction.[6][7] Optimize its loading; too little results in slow reaction, while too much can lead to side reactions. |
| Temperature | Temperature is too low for efficient azeotropic distillation or too high, causing degradation. | The reaction should be run at the reflux temperature of the chosen solvent system to ensure efficient azeotropic water removal.[5] |
| Reaction Time | Insufficient reaction time leads to incomplete conversion. | The Paal-Knorr condensation can be slow.[4] Monitor the reaction closely using an appropriate analytical technique like TLC or HPLC until the starting material is fully consumed. Reaction times of over 24-48 hours are not uncommon.[6] |
Experimental Protocol: Optimized Paal-Knorr Condensation
This protocol is a representative example based on established literature and should be adapted and optimized for your specific substrates and scale.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap, add the 1,4-dicarbonyl intermediate (1.0 eq), the chiral primary amine (1.0-1.1 eq), and a catalytic amount of pivalic acid (0.1-0.2 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and n-heptane (e.g., 1:1 v/v). The solvent should form an azeotrope with water.
-
Reaction Execution: Heat the mixture to a vigorous reflux. You should observe water collecting in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected and TLC/HPLC analysis shows complete consumption of the limiting reagent.
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected atorvastatin intermediate.
Part 3: The Allyl Esterification Step
Q3: What is the most effective and high-yielding method for converting Atorvastatin to its Allyl Ester?
Directly esterifying the carboxylic acid of atorvastatin with allyl alcohol under acidic conditions (Fischer esterification) can be problematic due to the acid-sensitive nature of the diol side chain, which can lead to lactone formation.[4]
A more reliable and higher-yielding method is to use an SN2-type reaction. This involves converting the atorvastatin carboxylic acid to its more nucleophilic carboxylate salt form, which then reacts with an allyl halide, such as allyl bromide.
Recommended Method: Carboxylate Salt Alkylation
-
Salt Formation: The atorvastatin free acid is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding carboxylate salt. This dramatically increases the nucleophilicity of the carboxyl group.
-
Alkylation: The carboxylate salt is then treated with allyl bromide or allyl chloride in a polar aprotic solvent (e.g., DMF, Acetone). The carboxylate anion acts as a nucleophile, displacing the bromide to form the allyl ester.
Advantages:
-
Avoids strongly acidic conditions, minimizing lactone formation.
-
Generally proceeds to high conversion under relatively mild conditions.
-
The reaction is typically irreversible, driving product formation.
Q4: My esterification with allyl bromide is slow and gives incomplete conversion. How can I improve it?
Incomplete conversion in this SN2 reaction often points to issues with solubility, nucleophilicity, or reaction kinetics.
Troubleshooting & Optimization Strategies:
| Parameter | Common Issue | Recommended Solution & Rationale |
| Solvent | Poor solubility of the carboxylate salt in the reaction solvent. | Use a highly polar aprotic solvent like DMF or DMSO to ensure the salt is fully dissolved and available for reaction. |
| Base | The base used for salt formation is not strong enough or is sterically hindered. | Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cesium carbonate is often superior due to the "cesium effect," which leads to less ion-pairing and a more "naked," reactive carboxylate anion. |
| Temperature | Reaction temperature is too low, resulting in slow kinetics. | Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor for potential side reactions or degradation at higher temperatures. |
| Additives | Reaction is still sluggish. | Consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) if using a biphasic system or if solubility is a persistent issue. Catalytic amounts of sodium or potassium iodide can also accelerate the reaction by in-situ conversion of allyl bromide to the more reactive allyl iodide (Finkelstein reaction). |
Part 4: Impurity Formation and Control
Controlling impurities is essential for maximizing the isolated yield of a high-purity product.
Q5: My final product is contaminated with Atorvastatin Lactone. What causes this, and how can I prevent it?
Atorvastatin Lactone is one of the most common process-related impurities.[4] It is formed via an intramolecular cyclization (lactonization) between the 5-hydroxy group and the carboxylic acid on the side chain.
Mechanism of Formation: This reaction is primarily catalyzed by acidic conditions.[4] During workup (e.g., acidic wash) or purification (e.g., on silica gel), exposure to protons can catalyze the cyclization, forming a thermodynamically stable six-membered ring.
Caption: Acid-catalyzed formation of Atorvastatin Lactone.
Mitigation Strategies:
-
Avoid Strong Acids: During workup, use very dilute acid for neutralization or use a buffered wash (e.g., pH 7 phosphate buffer) instead of a strong acid wash.
-
Control pH: Keep the pH of all aqueous solutions neutral or slightly basic during extraction and isolation.
-
Purification Conditions: When using silica gel chromatography, consider deactivating the silica by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. This neutralizes acidic sites on the silica surface.
Q6: What is the source of the des-fluoro impurity, and how can it be minimized?
The des-fluoro atorvastatin impurity arises from starting materials that lack the fluorine atom on the phenyl ring or from reductive defluorination during the synthesis.[3][8]
Mitigation Strategies:
-
Starting Material QC: The most critical step is to ensure the high purity of the fluorophenyl starting materials through rigorous quality control before beginning the synthesis.
-
Control Reducing Conditions: If any reduction steps are present in the synthesis (e.g., hydrogenation), carefully control the conditions (catalyst, pressure, temperature) to avoid unwanted reductive defluorination.
Part 5: Product Purification
Q7: What is a reliable method for purifying crude this compound to >99% purity?
A two-stage approach involving column chromatography followed by recrystallization is highly effective.
1. Flash Column Chromatography: This is the primary method for removing most impurities.[9]
-
Stationary Phase: Standard silica gel (40-63 µm particle size) is typically effective.
-
Mobile Phase (Eluent): A gradient elution using a non-polar solvent (like n-Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate) is recommended. Start with a low concentration of ethyl acetate and gradually increase the polarity to elute the product. For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 30-40%.
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[9]
2. Recrystallization: This final step removes trace impurities and provides a crystalline, high-purity final product.
-
Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A binary solvent system often works best. Good starting points to screen for this compound would be Ethyl Acetate/Hexane, Ethanol/Water, or Isopropanol/Heptane.
-
Procedure: Dissolve the semi-purified product from chromatography in the minimum amount of the hot solvent (or the more soluble solvent of a binary pair). Slowly add the anti-solvent (the less soluble solvent) until turbidity appears, then re-heat to clarify. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.
Part 6: Analytical Characterization & Yield Calculation
Q8: How can I accurately quantify the purity and calculate the final yield of my this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for both purity assessment and quantification.[10][11] While a method must be specifically validated for the allyl ester, methods developed for atorvastatin provide an excellent starting point.[12]
Representative HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar compounds like atorvastatin and its esters.[10] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted) and an organic modifier (Acetonitrile or Methanol). | The ratio will need to be optimized to achieve good resolution and a reasonable retention time for the allyl ester. A typical starting point could be 60:40 Acetonitrile:Buffer. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV detector set at ~247 nm | Atorvastatin has a strong UV absorbance maximum around this wavelength.[11] |
| Quantification | Use an external standard calibration curve prepared with a purified and characterized reference standard of this compound. | This ensures the most accurate determination of concentration and, subsequently, the final yield. |
By implementing these troubleshooting strategies and optimized protocols, you can systematically address the challenges in this compound synthesis, leading to significant improvements in both yield and purity.
References
- Li, S.-F., Zhang, W., Zhang, W., Huang, A., Zhu, J.-Q., Wang, Y.-J., & Zheng, Y.-G. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 31(37), 6063-6083.
- Safapoor, S., Yazdani, H., & Shahabi, P. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews, 2(1), 1-27.
- Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates. 3rd International Conference on Materials Engineering, Manufacturing Technology and Control.
- BenchChem Technical Support Team. (2025).
- Karagiannis, A. K., & Hodos, G. (2019). Atorvastatin by MCR. ACS Medicinal Chemistry Letters.
- O'Brien, C., & Tully, T. (2006). Preparation of an atorvastatin intermediate.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Kumar, A., & Singh, R. (2024). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. International Journal of Pharmaceutical Sciences and Research.
- Lee, J., et al. (2014). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 22(6), 553-557.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]
- 7. biomolther.org [biomolther.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of atorvastatin allyl ester during storage
Introduction
Welcome to the technical support center for Atorvastatin Allyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of storing and handling this compound. Atorvastatin and its derivatives are known to be susceptible to various degradation pathways, which can compromise sample integrity, experimental results, and ultimately, the therapeutic efficacy of potential drug products.[1] This document provides in-depth, evidence-based answers to frequently encountered stability issues, offering both explanatory background and actionable troubleshooting protocols. While direct stability studies on this compound are limited in public literature, we can leverage the extensive data available for atorvastatin calcium to infer potential degradation pathways and preventive measures.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: I'm observing a loss of purity in my this compound sample over time, even when stored in the dark. What could be the cause?
Answer:
Even in the absence of light, this compound is susceptible to degradation through hydrolysis and oxidation. The ester functional group, in particular, can be a point of vulnerability.
Causality Explained:
-
Hydrolysis: The allyl ester group is susceptible to cleavage in the presence of moisture, which can be catalyzed by acidic or basic conditions.[2][3] This reaction would yield atorvastatin acid and allyl alcohol. Atorvastatin itself is known to undergo lactonization, an intramolecular esterification, under acidic conditions, forming atorvastatin lactone.[4][5][6] While the allyl ester is present, this specific pathway is less likely for the parent molecule, but hydrolysis to the carboxylic acid would make the resulting atorvastatin susceptible to this cyclization.
-
Oxidation: The pyrrole ring in the atorvastatin molecule is prone to oxidation.[7][8] This can be initiated by atmospheric oxygen, especially if the sample is not stored under an inert atmosphere. The presence of trace metal ions can also catalyze oxidative degradation.[9][10] Studies on atorvastatin have shown that its active hydroxylated metabolites possess free radical scavenging properties, highlighting the molecule's interaction with oxidative species.[11][12]
Troubleshooting Protocol:
-
Moisture Control:
-
Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).
-
When handling the compound, work in a low-humidity environment, such as a glove box or a room with controlled humidity.
-
Use anhydrous solvents if preparing solutions.
-
-
Atmosphere Control:
-
Purge the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
For long-term storage, consider sealing the vial under vacuum or a positive pressure of inert gas.
-
-
pH Considerations:
Issue 2: My sample of this compound is showing significant degradation after exposure to ambient light. What is happening and how can I prevent it?
Answer:
Atorvastatin and its derivatives are known to be photosensitive.[16] Exposure to light, particularly in the UV range, can trigger rapid degradation.[9][10]
Causality Explained:
-
Photodegradation: Atorvastatin can undergo rapid degradation when irradiated with wavelengths between 300-350 nm.[9][10][17] This process can be self-sensitized, meaning the degradation products may themselves absorb light and accelerate further breakdown.[9][17] The presence of ferric ions has been shown to significantly increase the rate of photodegradation.[9][10][17] The degradation process often involves photo-oxygenation reactions, leading to compounds with a higher proportion of C=O bonds.[18]
Troubleshooting Protocol:
-
Light Protection:
-
Primary Storage: Always store this compound in amber-colored vials or containers that block UV light.
-
Handling: Conduct all experimental manipulations in a room with minimal lighting or under yellow light, which filters out shorter, more energetic wavelengths.
-
Experimentation: When running experiments that require exposure to light, use appropriate filters to block UV radiation if possible.
-
-
Purity of Environment:
Issue 3: I subjected my sample to elevated temperatures as part of a stress test, and I'm seeing multiple degradation products. What are the likely thermal degradation pathways?
Answer:
Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Atorvastatin has been observed to degrade under thermal stress.[2][16]
Causality Explained:
-
Accelerated Kinetics: Heat provides the activation energy for chemical reactions, including hydrolysis and oxidation, causing them to proceed at a faster rate.
-
Specific Thermal Degradants: For atorvastatin calcium, thermal stress has been shown to lead to the formation of known impurities.[16] While specific degradation products for the allyl ester under thermal stress are not extensively documented, it is reasonable to assume that similar pathways affecting the core atorvastatin structure would occur, in addition to potential reactions involving the allyl ester group itself.
Troubleshooting Protocol:
-
Temperature Control:
-
Recommended Storage: Store this compound at controlled room temperature (20°C to 25°C or 68°F to 77°F) or as recommended by the supplier.[19] For long-term storage, refrigeration (2-8°C) in a desiccated, inert environment is advisable.
-
Avoid Heat Sources: Keep the compound away from direct heat sources such as ovens, heating blocks, and direct sunlight.
-
Summary of Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | 20°C to 25°C (68°F to 77°F); consider 2-8°C for long-term.[19] | To minimize thermal degradation. |
| Light | Protect from light, use amber vials. | To prevent photodegradation.[9][10] |
| Moisture | Store in a desiccator. | To prevent hydrolysis of the ester.[2][3] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent oxidation of the pyrrole ring.[7][8] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to separate the active pharmaceutical ingredient (API) from its potential degradation products.[2][20]
Objective: To assess the purity of this compound and quantify any degradation products.
Materials:
-
HPLC system with a UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Ammonium Acetate
-
This compound sample
-
Reference standards for potential degradation products (if available)
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Note: The mobile phase composition may need to be optimized based on the specific column and HPLC system.[16]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 245 nm.[16]
-
Injection Volume: 10 µL.
-
Gradient Elution: A gradient program is recommended to ensure separation of the parent compound from potential degradants with different polarities. An example gradient is:
-
0-10 min: 40% to 50% B
-
10-15 min: 50% to 70% B
-
15-20 min: 70% to 90% B[16]
-
This gradient should be optimized for your specific application.
-
-
-
Sample Preparation:
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to a reference standard.
-
Peaks other than the main API peak are potential degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the API in the stressed sample to that in an unstressed control sample.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for atorvastatin derivatives.
Caption: Major degradation routes for atorvastatin esters.
Caption: A logical guide to diagnosing stability problems.
References
-
Klementová, Š., Petráňová, P., & Fojtíková, P. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Open Journal of Applied Sciences, 11, 489-499. [Link]
-
Eckert, G. P., & Müller, W. E. (2018). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 14, 148-154. [Link]
-
Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Bohrium. [Link]
-
Reddy, G. S., et al. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 53(8), 1297-1305. [Link]
-
Oliveira, M. A. L., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1989-2000. [Link]
-
Singh, S., et al. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(5), 16-24. [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 199-211. [Link]
-
Cindrić, M., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 814-821. [Link]
-
Zhang, Y., et al. (2022). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. Molecules, 27(15), 4983. [Link]
-
Antonescu, A. I., et al. (2021). Spectroscopic studies on photodegradation of atorvastatin calcium. Scientific Reports, 11(1), 15338. [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Goel, H., et al. (2013). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage. IOSR Journal of Pharmacy and Biological Sciences, 6(3), 54-58. [Link]
-
Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. [Link]
-
Sherratt, S. C. R., et al. (2025). Atorvastatin active metabolite inhibits oxidation of Lp(a), small dense LDL and triglyceride-rich lipoproteins compare. European Heart Journal, 46(Suppl 1). [Link]
-
Various analytical methods for analysis of atorvastatin: A review. (2019). Asian Journal of Pharmaceutical Analysis, 5(2), 100-104. [Link]
-
Reddy, G. S., et al. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. MDPI. [Link]
-
Stach, J., et al. (2007). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 72(10), 1379-1396. [Link]
- US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google P
-
Shimadzu Corporation. (2020). Isolation and identification of Atorvastatin degradation impurities by UFPLC. [Link]
-
MicroSolv. Forced Degradation of Atorvastatin by LCMS. [Link]
-
Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. (2020). PubMed Central. [Link]
-
Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. ResearchGate. [Link]
-
Sherratt, S. C. R., et al. (2025). Atorvastatin active metabolite inhibits oxidation of Lp(a), small dense LDL and triglyceride-rich lipoproteins compared to other statins through a free radical scavenging mechanism. Oxford Academic. [Link]
- US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google P
-
Klementová, Š., et al. (2021). Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Scirp.org. [Link]
- WO2002043667A2 - Hydrolysis of [R(R,R)]-2-(4-fluorophenyl)-β,δ -dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)
-
DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. (2015). Organic & Biomolecular Chemistry. [Link]
-
What are the storage requirements for maintaining the stability of Atorvastatin? (2024). IVF software. [Link]
-
Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
An improved kilogram-scale preparation of atorvastatin calcium. (2015). PubMed Central. [Link]
-
Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. (2013). PubMed. [Link]
-
SAFETY DATA SHEET Ezetimibe / Atorvastatin Formulation - Organon. (2023). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2002043667A2 - HYDROLYSIS OF [R(R*,R*)]-2-(4-FLUOROPHENYL)-β,δ -DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROLE-1-HEPTANOIC ACID ESTERS WITH CALCIUM HYDROXIDE - Google Patents [patents.google.com]
- 4. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atorvastatin Forced Degradation by LCMS - AppNote [mtc-usa.com]
- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 9. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 10. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC [mdpi.com]
- 14. Isolation and identification of Atorvastatin degradation impurities by UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scirp.org [scirp.org]
- 18. Spectroscopic studies on photodegradation of atorvastatin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifelinkr.com [lifelinkr.com]
- 20. mdpi.com [mdpi.com]
- 21. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Technical Support Center: Addressing Matrix Effects in Atorvastatin Allyl Ester Bioanalysis
Welcome to the technical support center for the bioanalysis of atorvastatin and its esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical assays, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the accuracy, precision, and robustness of your analytical methods.
Introduction: The Challenge of the Matrix
In LC-MS/MS-based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] For atorvastatin allyl ester, when analyzing plasma or serum, this includes a complex mixture of proteins, salts, lipids (especially phospholipids), and metabolites.[1] These endogenous components can significantly interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as a matrix effect . This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and precision of quantitative results.[2][3]
The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects as a critical component of bioanalytical method validation to ensure data integrity for regulatory submissions.[4][5][6] This guide will walk you through identifying, troubleshooting, and mitigating these effects in your this compound assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the bioanalysis of this compound.
Q1: My signal for this compound is inconsistent and lower than expected in plasma samples compared to my standards in a clean solvent. What could be the cause?
A1: This is a classic sign of ion suppression , a common matrix effect. Co-eluting endogenous compounds from the plasma, particularly phospholipids, are likely interfering with the ionization of your analyte in the MS source.[1][2][7][8] Phospholipids are abundant in plasma and can suppress the electrospray ionization (ESI) signal.[1][2][8]
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions where suppression is occurring.[9] A dip in the baseline signal of your infused analyte when a blank, extracted matrix sample is injected indicates suppression.
-
Review Sample Preparation: If you are using a simple protein precipitation (PPT) method, it is likely insufficient to remove phospholipids.[7] Consider more rigorous sample clean-up techniques.
-
Chromatographic Optimization: Adjust your LC gradient to better separate the this compound from the region of ion suppression.[10]
-
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS) for this compound. Shouldn't that correct for matrix effects?
A2: A SIL-IS is the "gold standard" and can compensate for many sources of variability, including matrix effects.[11] The SIL-IS is chemically identical to the analyte, so it should experience the same degree of ion suppression or enhancement.[11] However, there are caveats:
-
Differential Matrix Effects: In some cases, the matrix effect may not be uniform across the chromatographic peak, which can lead to inaccuracies if the analyte and IS do not co-elute perfectly.
-
Severe Suppression: If ion suppression is extreme, the signal for both the analyte and the IS may be reduced to a point where sensitivity and precision are compromised, even if the ratio remains consistent.[12]
-
Actionable Advice: While a SIL-IS is crucial, it's not a substitute for good sample preparation and chromatography.[12] The goal should be to minimize matrix effects first, and then use the IS to correct for any residual, unavoidable effects.[12]
Q3: What are the most effective sample preparation techniques to remove phospholipids?
A3: The choice of sample preparation is critical. Here's a comparison of common techniques:
| Sample Preparation Technique | Efficacy in Phospholipid Removal | Pros | Cons |
| Protein Precipitation (PPT) | Low | Fast, simple, inexpensive.[7] | Does not effectively remove phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate | Can be more selective than PPT. | Phospholipids can still co-extract with analytes, especially if the analyte is also hydrophobic.[2] Method development can be time-consuming. |
| Solid-Phase Extraction (SPE) | High | Can provide very clean extracts.[7] | Requires more method development; can be more expensive.[7] |
| HybridSPE® | Very High | Combines the simplicity of PPT with the selectivity of SPE for highly effective phospholipid removal.[2] |
For atorvastatin and its metabolites, both LLE and SPE have been successfully used.[13][14][15][16]
Q4: Can co-administered drugs interfere with my this compound assay?
A4: Yes, co-administered drugs can be a source of matrix effects.[17][18][19] Atorvastatin is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[18][19] Drugs that are also metabolized by, inhibit, or induce this enzyme can be present in patient samples and may interfere with your assay.
-
Mitigation Strategy: During method development, it is important to test for potential interference from commonly co-administered drugs.[5] This can be done by spiking these drugs into blank matrix and observing any impact on the analyte and IS signals.
In-Depth Experimental Protocols
Here are detailed protocols for key techniques to mitigate matrix effects.
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps visualize at which retention times matrix components are causing ion suppression or enhancement.
Diagram of Post-Column Infusion Setup
Caption: Workflow for post-column infusion experiment.
Steps:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., mid-range of your calibration curve).
-
Set up the infusion: Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer.
-
Equilibrate the system: Start the LC flow with your mobile phase and the syringe pump infusion. You should see a stable, continuous signal for your analyte in the MS.
-
Inject extracted blank matrix: Prepare a blank plasma sample using your current extraction method. Inject this extract into the LC system.
-
Analyze the chromatogram: Monitor the signal of the infused analyte. Any significant dip in the signal indicates ion suppression at that retention time. An increase indicates enhancement.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol for SPE that can be optimized for this compound.
Diagram of SPE Workflow
Caption: A typical SPE workflow for sample cleanup.
Steps:
-
Select an SPE sorbent: A reverse-phase sorbent like C18 is a good starting point for atorvastatin.[20][21]
-
Condition the cartridge: Wash the SPE cartridge with an organic solvent (e.g., 1 mL of methanol) to activate the sorbent.
-
Equilibrate the cartridge: Flush the cartridge with an aqueous solution (e.g., 1 mL of water or a weak buffer) to prepare it for the sample.
-
Load the sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge: Wash with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove salts and other polar interferences while retaining the analyte.
-
Elute the analyte: Elute the this compound with a stronger organic solvent (e.g., 1 mL of acetonitrile or methanol).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your mobile phase for injection.
Best Practices for Method Validation
According to FDA guidelines, your validation must include a thorough assessment of matrix effects.[4][5][22][23]
-
Matrix Factor (MF): This is a quantitative assessment. The MF is calculated by comparing the peak response of an analyte in a blank matrix extract spiked post-extraction to the response of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Internal Standard Normalized MF: The MF should also be calculated for the IS, and the ratio of the analyte MF to the IS MF should be close to 1. This demonstrates that the IS is effectively tracking and correcting for the matrix effect.
-
Multiple Matrix Lots: It is essential to evaluate matrix effects in at least six different lots of blank matrix to account for inter-individual variability.[5]
Conclusion
Addressing matrix effects is a non-negotiable aspect of robust bioanalytical method development for this compound. By understanding the causes of these effects, employing systematic troubleshooting, and implementing effective sample preparation and chromatographic strategies, you can develop reliable and accurate methods that meet regulatory standards. Always remember that minimizing matrix effects is preferable to simply compensating for them. A clean sample is the foundation of high-quality bioanalytical data.
References
-
Ismaiel, O. A., Zhang, T., Jenkins, R. G., & Karnes, H. T. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]
-
Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 20(15), 2267-2284. [Link]
-
Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(14), 987-990. [Link]
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
-
Samanidou, V. F., et al. (2014). Sensitive determination of atorvastatin in human plasma by dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high-performance liquid chromatography. Journal of Separation Science, 37(19), 2731-2737. [Link]
-
Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 16(8), 6812-6839. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
Sree, G. S., et al. (2017). Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV-Visibile Spectrophotometry. PharmaInfo. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Wadhwa, K., & Rana, A. C. (2021). A review on liquid chromatographic methods for the bioanalysis of atorvastatin. Journal of Pharmaceutical Analysis, 11(1), 1-13. [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
-
Nguyen, T. H., et al. (2023). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Molecules, 28(14), 5489. [Link]
-
Li, Y., et al. (2005). Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS. Journal of Chromatography B, 828(1-2), 116-121. [Link]
-
Hermann, M., et al. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Analytical and Bioanalytical Chemistry, 382(5), 1242-1249. [Link]
-
Taylor & Francis Online. (2022). Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. [Link]
-
Pilli, N. R., et al. (2014). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. Journal of Chromatographic Science, 52(7), 659-666. [Link]
-
ResearchGate. (2014). Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS. [Link]
-
Wadhwa, K., & Rana, A. C. (2020). Extraction data of atorvastatin from rat plasma. ResearchGate. [Link]
-
Al-Majdoub, Z. M., et al. (2018). Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery. PLoS One, 13(10), e0206349. [Link]
-
Limsakun, T., et al. (2013). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by lc-ms ms and its application to pharmacokinetics study. Songklanakarin Journal of Science and Technology, 35(1), 41-50. [Link]
-
ResearchGate. (2013). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by LC-MS/MS and its application to pharmacokinetics study. [Link]
-
Oxford Academic. (2014). LC–MS–MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. [Link]
-
ResearchGate. (2005). Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Politi, L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(1), 169-176. [Link]
-
Courlet, P., et al. (2020). Influence of Drug-Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV. Clinical Pharmacokinetics, 59(8), 1037-1048. [Link]
-
Courlet, P., et al. (2020). Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV. Clinical Pharmacokinetics, 59(8), 1037-1048. [Link]
-
Waters. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]
-
Shah, J. S., et al. (2021). Pharmacokinetics and Pharmacodynamic Herb-Drug Interaction of Piperine with Atorvastatin in Rats. Journal of Chromatographic Science, 59(4), 304-312. [Link]
-
Nirogi, R. V., et al. (2009). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 949-957. [Link]
-
ResearchGate. (2020). Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV. [Link]
-
ResearchGate. (2022). Preclinical pharmacokinetics and herb-drug interaction studies of atorvastatin co-administered with the herbal slimming products. [Link]
-
PubMed. (2023). Bioanalytical LC-MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative determination of atorvastatin and para-hydroxy atorvastatin in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of Drug-Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pharmacompass.com [pharmacompass.com]
- 23. moh.gov.bw [moh.gov.bw]
Technical Support Center: Troubleshooting Unexpected Results with Atorvastatin Allyl Ester
Welcome to the technical support center for Atorvastatin Allyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected experimental outcomes. As a synthetic intermediate and a subject of research in its own right, this compound presents unique challenges. This document offers field-proven insights and solutions to common problems encountered during its synthesis, purification, analysis, and application in biological assays.
Part 1: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve problems effectively.
Section 1.1: Synthesis and Purification Anomalies
Question 1: I'm observing a significant amount of Atorvastatin Lactam Allyl Ester impurity in my reaction mixture. What is causing this, and how can I minimize its formation?
Answer: The formation of Atorvastatin Lactam Allyl Ester (CAS 1246812-55-4) is a common side reaction, primarily caused by intramolecular lactamization of allyl ester intermediates.[1] This can be exacerbated by prolonged reaction times or specific pH conditions.
Causality: The hydroxyl group on the heptanoate side chain can attack the amide carbonyl, leading to the formation of a stable six-membered lactam ring. This process is often catalyzed by acidic or basic conditions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Carefully control the pH of your reaction mixture. If possible, maintain a neutral pH to minimize both acid and base-catalyzed lactamization.
-
Timely Quenching: Avoid unnecessarily long reaction times. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the desired conversion is achieved.
-
Purification Strategy: If lactam formation is unavoidable, it can be separated from the desired product using chromatographic techniques such as flash chromatography or preparative HPLC.[2]
Question 2: My purification by crystallization is failing; the product is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue in crystallization, often caused by the solution being too supersaturated, the cooling rate being too fast, or the presence of impurities that inhibit crystal lattice formation.
Causality: When a solution is highly supersaturated, the molecules may not have enough time to orient themselves into an ordered crystal lattice and instead aggregate as a disordered, liquid-like oil.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath or refrigerator.[3]
-
Solvent System Adjustment: The choice of solvent is critical. You may need to screen different solvents or solvent mixtures. Try adding a small amount of a co-solvent in which your compound is more soluble to the hot solution, or conversely, add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists.[3]
-
Purity Check: The presence of impurities can significantly hinder crystallization. Consider further purifying your material by column chromatography before attempting recrystallization again.[3]
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
Section 1.2: Analytical Challenges
Question 3: In my HPLC analysis, I'm seeing significant peak tailing for this compound. What are the likely causes and solutions?
Answer: Peak tailing in HPLC is often indicative of secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or column problems.
Causality: Atorvastatin and its derivatives have basic nitrogen atoms that can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing. An inappropriate mobile phase pH can also lead to inconsistent ionization of the analyte.[4]
Troubleshooting Steps:
| Potential Cause | Solution |
| Secondary Silanol Interactions | Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure a consistent ionization state of the analyte. For atorvastatin derivatives, a slightly acidic pH (e.g., 3-4) often yields better peak shapes. |
| Insufficient Buffer Capacity | Increase the buffer concentration in your mobile phase (typically 10-50 mM) to better control the pH.[4] |
| Column Overload | Reduce the injection volume or dilute your sample.[4] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the column.[4] |
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
Section 1.3: Stability and Degradation
Question 4: I'm observing new peaks in my chromatogram after storing my this compound solution for a short period. What are these, and how can I prevent their formation?
Answer: this compound, like other atorvastatin derivatives, is susceptible to degradation via hydrolysis, oxidation, and photodegradation.[5][6] The new peaks are likely degradation products.
Causality:
-
Hydrolysis: The ester bond is susceptible to cleavage under both acidic and basic conditions, which would yield atorvastatin acid.[5][7]
-
Lactonization: Under acidic conditions, the dihydroxyheptanoate side chain can undergo intramolecular cyclization to form a lactone.[5]
-
Oxidation: The pyrrole ring is prone to oxidation, leading to various oxidative degradation products.[5][8]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[5]
Prevention Strategies:
-
pH Control: Prepare and store solutions in a neutral buffer (pH 6-7.5) to minimize hydrolysis and lactonization.[5]
-
Temperature Control: Store stock and working solutions at recommended refrigerated temperatures (2-8°C) and avoid repeated freeze-thaw cycles.[5][9]
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect solutions from light.[5]
-
Inert Atmosphere: For long-term storage or if oxidation is a concern, consider purging the solution with an inert gas like nitrogen or argon and using de-gassed solvents.
-
Fresh Preparation: Whenever possible, prepare solutions fresh for each experiment.
Primary Degradation Pathways
Caption: Workflow for in vitro enzymatic hydrolysis assay.
References
-
Veeprho. Atorvastatin Lactam Allyl Ester | CAS 1246812-55-4. Available from: [Link]
-
Veeprho. Allyl Ester of Atorvastatin Cyclic (Isopropyl) Impurity | CAS 1316295-72-3. Available from: [Link]
-
AA Blocks. Safety Data Sheet - this compound. Available from: [Link]
-
Patel, J., et al. (2021). Solubility improvement of atorvastatin using deep eutectic solvents. Future Journal of Pharmaceutical Sciences, 7(1), 1-9. Available from: [Link]
-
de Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 18(2), 1449-1460. Available from: [Link]
-
Organon. SAFETY DATA SHEET Ezetimibe / Atorvastatin Formulation. Available from: [Link]
-
Shimadzu. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Available from: [Link]
-
Garg, A., et al. (2016). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. AAPS PharmSciTech, 17(1), 195-206. Available from: [Link]
-
Sharma, S., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2023). Comprehensive Review on Analytical Methods of Atorvastatin. International Journal of Pharmaceutical and Biological Archives, 12(1), 1-10. Available from: [Link]
-
El-Kimary, E. I., et al. (2024). A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. Journal of AOAC INTERNATIONAL, qsae060. Available from: [Link]
-
Yousuf, M., et al. (2010). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2558. Available from: [Link]
-
NHS. Side effects of atorvastatin. Available from: [Link]
-
Teva Pharmaceuticals. Atorvastatin Calcium Tablets - Safety Data Sheet. Available from: [Link]
-
Drugs.com. Atorvastatin Side Effects: Common, Severe, Long Term. Available from: [Link]
-
Padda, I. S., et al. (2023). Atorvastatin. In StatPearls. StatPearls Publishing. Available from: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aablocks.com [aablocks.com]
Atorvastatin Ester Synthesis: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Atorvastatin Ester Synthesis. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of this complex molecule. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate common hurdles and optimize your synthetic strategies. We have structured this guide not as a rigid manual, but as a dynamic resource that addresses problems from first principles, ensuring you understand the "why" behind every step.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level challenges and fundamental questions that frequently arise during the synthesis of atorvastatin and its esters.
Q1: What is the most critical and common side reaction in atorvastatin ester synthesis, and how can it be mitigated?
A1: The most pervasive challenge is the intramolecular cyclization of the atorvastatin side-chain to form the atorvastatin lactone.[1][2][3] This side reaction is predominantly catalyzed by acidic conditions, which are often required for the deprotection of intermediates, such as removing an acetonide or tert-butyl ester protecting group.[1][3][4]
-
Causality: The proximity of the 5-hydroxy group to the carboxylic acid (or its ester) on the heptanoic acid side chain creates a thermodynamically favorable scenario for the formation of a stable six-membered lactone ring under acid catalysis.[3] High temperatures can further accelerate this process.[1]
-
Mitigation Strategy: A stepwise deprotection strategy is highly recommended. Instead of a "one-pot" acid treatment to remove both diol and acid protecting groups, first, remove the acid-labile diol protection (e.g., an acetonide) under carefully controlled acidic conditions.[1][5] Isolate this diol ester intermediate, which is often a crystalline solid, allowing for purification.[1][6] Subsequently, the ester can be hydrolyzed to the carboxylic acid under basic conditions (saponification), which avoids the acidic environment conducive to lactonization.[1][7]
Q2: My Paal-Knorr condensation step for forming the pyrrole ring is giving low yields. What are the primary factors to investigate?
A2: The Paal-Knorr condensation, which involves reacting a 1,4-diketone with a primary amine carrying the chiral side chain, is a cornerstone of many atorvastatin syntheses but is notoriously sensitive to reaction conditions.[3][8] Low yields are typically traced back to three key factors:
-
Inefficient Water Removal: This condensation reaction generates one molecule of water for every molecule of pyrrole formed. The presence of water in the reaction medium can slow down or even stall the reaction.[1][3][9]
-
Suboptimal Catalyst and Temperature: The reaction often requires an acid catalyst to facilitate the cyclization and dehydration steps.[10]
-
Solution: Pivalic acid is a commonly used and effective catalyst for this transformation.[3][9] The reaction temperature should be optimized; it needs to be high enough for the reaction to proceed at a reasonable rate but not so high as to cause degradation of starting materials or products. Monitoring the reaction by HPLC or TLC is crucial to determine the optimal reaction time.[1]
-
-
Reagent Purity: The purity of both the 1,4-diketone and the chiral amine precursor is paramount. Impurities can lead to side reactions and inhibit the desired condensation.[1]
Q3: How can I control the crucial stereochemistry of the 3,5-dihydroxy side chain?
A3: The (3R, 5R) stereochemistry of the dihydroxy heptanoate side chain is essential for the pharmacological activity of atorvastatin.[9] Control is not achieved during the esterification itself but is established much earlier in the synthesis by using a chiral precursor for the side chain.[9][11] Diastereomeric impurities often arise from non-selective reduction of a β-keto ester intermediate.[3] Therefore, ensuring the stereochemical purity of the chiral amine starting material used in the Paal-Knorr condensation is the most critical control point.[1]
Part 2: In-Depth Troubleshooting Guide
This section provides a more granular look at specific experimental problems, their probable causes, and validated solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| High levels of Atorvastatin Lactone impurity (>0.2%) in the final product. | 1. Prolonged exposure to acidic conditions during deprotection of a tert-butyl ester or acetonide.[3] 2. High temperatures (>60°C) during work-up after ester hydrolysis.[1] 3. Attempting simultaneous (one-pot) deprotection of multiple acid-labile groups.[5] | 1. Adopt a Stepwise Deprotection: First, deprotect the diol (e.g., acetonide hydrolysis) using a controlled amount of acid (e.g., HCl) in a solvent like methanol or isopropanol.[7][12] Isolate the resulting diol ester intermediate before proceeding.[1][6] 2. Use Basic Conditions for Ester Cleavage: Saponify the ester using a base like NaOH or LiOH.[13] The resulting carboxylate salt is stable and not prone to lactonization. Carefully acidify the reaction mixture only during the final work-up if the free acid is desired, keeping the temperature low. 3. Optimize pH during Work-up: When precipitating the final calcium salt, maintain the pH in a slightly basic range (e.g., 8.5-9.0) to prevent lactonization.[1] |
| The ester product is hydrolyzing back to atorvastatin acid during work-up or purification. | 1. The ester bond is susceptible to both acid and base-catalyzed hydrolysis.[2] 2. Presence of residual acid or base from previous steps. 3. Use of protic solvents (e.g., methanol, water) at elevated temperatures during purification. | 1. Neutralize Thoroughly: After any acid or base-mediated step, ensure the reaction mixture is thoroughly neutralized and washed with brine or a buffer solution to remove ionic species. 2. Use Aprotic Solvents: For purification via chromatography or recrystallization, favor aprotic solvents like ethyl acetate, dichloromethane, or MTBE where possible. If a protic solvent is necessary, perform the purification at the lowest practical temperature. 3. pH Control: Maintain the pH of any aqueous solutions used during work-up in the neutral range (pH 6-7.5) to minimize hydrolysis rates.[2] |
| Formation of des-fluoro or other aromatic impurities. | 1. Impurities present in the 4-fluorobenzaldehyde starting material. 2. Reductive defluorination may occur under certain harsh reaction conditions, particularly if catalytic hydrogenation is used in subsequent steps.[9] | 1. Verify Starting Material Purity: Always analyze the purity of key starting materials by HPLC or GC before use. 2. Optimize Reaction Conditions: Avoid overly harsh reducing conditions. If hydrogenation is necessary, screen catalysts and conditions (pressure, temperature) to find a selective method that does not affect the aryl-fluoride bond. 3. Purification: These impurities can often be removed by recrystallization or column chromatography.[9] |
| Difficult purification; product co-elutes with starting materials or byproducts. | 1. Structural similarity between the desired ester, the starting acid, and the lactone byproduct. 2. Suboptimal chromatography or recrystallization solvent system. | 1. Isolate Intermediates: As mentioned, isolating the deprotected diol ester intermediate after the first deprotection step is a powerful purification strategy.[1][6] 2. Optimize Purification Method: For chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize separation. For recrystallization, consider solvent/anti-solvent systems (e.g., ethanol/water or ethyl acetate/heptane) to improve purity.[9] 3. Extraction: A well-designed liquid-liquid extraction procedure can be highly effective. For example, washing an organic solution of the product with a mild bicarbonate solution can remove acidic impurities.[9] |
Part 3: Key Experimental Protocols & Visual Workflows
Protocol 1: Optimized Paal-Knorr Pyrrole Synthesis
This protocol describes the critical condensation step to form the protected atorvastatin core. The key to success is the continuous removal of water.
-
Reactor Setup: Equip a clean, dry, glass-lined reactor with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
-
Reagent Charging: Charge the reactor with the 1,4-diketone precursor (1.0 eq) and the chiral amine side-chain precursor (1.05 eq).
-
Solvent Addition: Add a co-solvent mixture of toluene and n-heptane (e.g., a 2:1 ratio). The solvent volume should be sufficient to allow for efficient stirring and reflux.[9]
-
Catalyst Addition: Add pivalic acid (0.1-0.2 eq) as the catalyst.[3][9]
-
Reaction: Begin stirring and heat the mixture to reflux (typically 95-115°C). Water will begin to collect in the Dean-Stark trap as an azeotrope.
-
Monitoring: Monitor the reaction progress by HPLC or TLC every 2-4 hours. The reaction is typically complete when the limiting starting material is consumed (usually 12-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with additional toluene or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected atorvastatin intermediate, which can be purified further if necessary.
Protocol 2: Stepwise Deprotection and Saponification
This protocol outlines the conversion of the protected intermediate from the Paal-Knorr reaction to the final atorvastatin salt, minimizing lactone formation.
-
Acetonide Deprotection: In a suitable reactor, suspend the protected intermediate (1.0 eq) in methanol or isopropyl alcohol.[3][13] Add a controlled amount of aqueous hydrochloric acid (e.g., 1-2 eq). Heat the mixture to a moderate temperature (e.g., 40-50°C) and monitor by HPLC until the deprotection is complete (typically 2-4 hours).
-
Intermediate Isolation: Cool the solution to precipitate the deprotected diol ester. Isolate the solid by filtration and wash with cold solvent. This isolation and purification of the intermediate is crucial for a clean final product.[3][6]
-
Ester Saponification: Add the purified diol ester to a solution of sodium hydroxide (1.1 eq) in a mixture of methanol and water.[3] Stir at room temperature or slightly elevated temperature (e.g., 40°C) until the hydrolysis is complete (monitor by TLC/HPLC).
-
Work-up and Extraction: Distill the methanol from the reaction mixture under reduced pressure. Add water and wash the aqueous layer with a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate to remove any remaining organic impurities.[1][3]
-
Salt Formation: To the aqueous layer containing the sodium salt of atorvastatin, add a filtered aqueous solution of calcium acetate (0.5 eq). The atorvastatin calcium salt will precipitate out of the solution.
-
Final Isolation: Stir the resulting slurry, then isolate the solid product by filtration. Wash the filter cake with water and dry under vacuum to yield the final product.
Visual Workflow: Atorvastatin Synthesis & Key Challenge
The following diagram illustrates the core synthetic pathway, highlighting the desired reaction versus the problematic lactone formation side-reaction that occurs under acidic deprotection conditions.
Caption: Recommended stepwise synthesis pathway (green) vs. the problematic lactone side-reaction (red).
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing and solving low yield issues in the critical Paal-Knorr condensation step.
Caption: Troubleshooting logic for low yield in the Paal-Knorr condensation step.
References
- BenchChem. (2025). Comparative stability studies of Atorvastatin Ethyl Ester under different conditions.
- BenchChem. (2025). Atorvastatin Ethyl Ester: An In-depth Technical Guide to a Key Process Impurity.
- Lee, H. W., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 28-32.
- BenchChem. (2025).
- Li, S. F., et al. (2024).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- The Royal Society of Chemistry. (2017). Chapter 4: Synthesis of Atorvastatin.
- BenchChem. (2025).
-
Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(4), 578-581. [Link]
- Google Patents. (2009).
-
MDPI. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 15(11), 2596. [Link]
-
Krasavin, M., et al. (2015). An improved kilogram-scale preparation of atorvastatin calcium. Organic & Biomolecular Chemistry, 13(8), 2193-2199. [Link]
-
ResearchGate. (2016). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. [Link]
- Google Patents. (2017). An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof.
-
ResearchGate. (2015). An improved kilogram-scale preparation of atorvastatin calcium. [Link]
- Google Patents. (2007).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]
- 13. WO2017060885A1 - An improved process for preparation of atorvastatin or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
Validation & Comparative
Atorvastatin vs. Atorvastatin Allyl Ester: A Comparative Efficacy Analysis for Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of atorvastatin and its prodrug derivative, atorvastatin allyl ester. As researchers and drug development professionals, understanding the nuances of how structural modifications like esterification impact a drug's performance is critical for innovation in pharmacotherapy. This document will delve into the established efficacy of atorvastatin, the theoretical framework for the efficacy of this compound as a prodrug, and the requisite experimental protocols to validate these claims.
Introduction: The Rationale for Atorvastatin Prodrugs
Atorvastatin is a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] By competitively inhibiting this enzyme in the liver, atorvastatin reduces plasma cholesterol levels and is a cornerstone in the prevention of cardiovascular diseases.[2] Despite its success, the oral bioavailability of atorvastatin is relatively low, at approximately 14%.[3] This has prompted research into prodrug strategies, such as esterification, to potentially enhance its pharmacokinetic properties.[3]
This compound is one such prodrug. The core concept behind an ester prodrug is to mask the active carboxylic acid group of atorvastatin. This modification can alter physicochemical properties like lipophilicity, potentially influencing absorption and distribution. However, it is crucial to recognize that atorvastatin esters are pharmacologically inactive until the ester bond is cleaved to release the active atorvastatin acid.[4][5] This bioactivation is primarily carried out by carboxylesterases, with human carboxylesterase 1 (CES1) being the key enzyme in the liver.[5]
Therefore, the efficacy of this compound is intrinsically linked to the efficiency of its conversion back to atorvastatin within the body.
Mechanism of Action: A Shared Pathway to Efficacy
The fundamental mechanism of action for both atorvastatin and a successfully activated this compound is the inhibition of HMG-CoA reductase.
Caption: Mechanism of Atorvastatin and Bioactivation of its Allyl Ester Prodrug.
As depicted, atorvastatin directly inhibits HMG-CoA reductase. For this compound to exert its therapeutic effect, it must first be hydrolyzed by enzymes like CES1 to release the active atorvastatin molecule.
Comparative Efficacy: Established vs. Investigational
A direct comparison of the efficacy of atorvastatin and this compound is challenging due to the limited publicly available data on the allyl ester derivative. However, we can establish the proven efficacy of atorvastatin as a benchmark and outline the necessary investigations to determine the comparative efficacy of its allyl ester.
Established Efficacy of Atorvastatin
Atorvastatin has demonstrated robust efficacy in lowering LDL cholesterol, total cholesterol, and triglycerides in numerous clinical trials.[6][7] Its dose-dependent effects are well-documented, with higher doses leading to greater reductions in lipid levels.[2]
| Parameter | Efficacy of Atorvastatin (Dose-Dependent) |
| LDL Cholesterol Reduction | 30% to 60%[2] |
| Total Cholesterol Reduction | Significant reductions observed[6] |
| Triglyceride Reduction | Significant reductions observed[6] |
| HDL Cholesterol | Modest increases[2] |
This table summarizes the generally accepted efficacy of atorvastatin based on extensive clinical data.
Evaluating the Efficacy of this compound: An Experimental Framework
To ascertain the efficacy of this compound, a series of in vitro and in vivo experiments are required. The primary hypothesis is that the allyl ester will be efficiently converted to atorvastatin, resulting in comparable or potentially enhanced therapeutic effects due to improved pharmacokinetics.
The following experimental workflow is essential for a comprehensive comparison:
Caption: Experimental workflow for comparing atorvastatin and its allyl ester.
Detailed Experimental Protocols
To ensure scientific rigor, the following detailed protocols are provided as a guide for the comparative evaluation.
In Vitro Enzymatic Hydrolysis Assay
Objective: To determine the rate and extent of this compound conversion to atorvastatin by human carboxylesterase 1 (CES1).
Methodology:
-
Reagents: this compound, atorvastatin standard, recombinant human CES1, phosphate buffer (pH 7.4).
-
Incubation: Incubate this compound at various concentrations with a fixed concentration of recombinant human CES1 in phosphate buffer at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a suitable solvent like acetonitrile.
-
Quantification: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentrations of both this compound and the newly formed atorvastatin.
-
Data Analysis: Calculate the rate of hydrolysis and the half-life of the prodrug.
HMG-CoA Reductase Inhibition Assay
Objective: To compare the direct inhibitory activity of atorvastatin and this compound on HMG-CoA reductase. This assay serves as a control to confirm that the ester form is indeed inactive.
Methodology:
-
Assay Kit: Utilize a commercially available HMG-CoA Reductase Assay Kit.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves combining HMG-CoA reductase, the substrate HMG-CoA, and NADPH. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, is proportional to the enzyme's activity.
-
Test Articles: Prepare serial dilutions of both atorvastatin and this compound.
-
Measurement: Measure the rate of NADPH consumption in the presence of each compound.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound. It is expected that atorvastatin will have a low IC50, while this compound will show minimal to no inhibition.
In Vivo Pharmacokinetic Study
Objective: To compare the plasma concentration-time profiles of atorvastatin and its active metabolites following oral administration of atorvastatin versus this compound in an animal model (e.g., rats or rabbits).
Methodology:
-
Animal Model: Use a suitable animal model, such as male Wistar rats.
-
Dosing: Administer equimolar doses of atorvastatin and this compound orally to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of atorvastatin, this compound, and key active metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
In Vivo Efficacy Study in a Hypercholesterolemia Model
Objective: To compare the lipid-lowering efficacy of atorvastatin and this compound in a diet-induced hypercholesterolemia animal model.
Methodology:
-
Model Induction: Induce hypercholesterolemia in an appropriate animal model (e.g., rabbits) by feeding them a high-cholesterol diet for a specified period.
-
Treatment Groups: Divide the animals into several groups: a control group (vehicle), a positive control group (atorvastatin), and one or more treatment groups receiving different doses of this compound.
-
Dosing: Administer the respective treatments orally once daily for a defined duration (e.g., 4-8 weeks).
-
Lipid Profile Analysis: At the end of the treatment period, collect blood samples and analyze the serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Data Analysis: Compare the percentage reduction in lipid parameters for each treatment group relative to the control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences. A study on atorvastatin derivatives in rabbits provides a relevant example of this type of in vivo evaluation.
Expected Outcomes and Interpretation
The collective data from these experiments will allow for a robust comparison of atorvastatin and this compound.
-
Successful Prodrug: If this compound is a successful prodrug, the in vitro hydrolysis assay will show efficient conversion to atorvastatin. The in vivo pharmacokinetic study might reveal an altered (potentially improved) profile for the appearance of active atorvastatin in the plasma. Crucially, the in vivo efficacy study would demonstrate a lipid-lowering effect comparable to or greater than that of atorvastatin at an equimolar dose.
-
Inefficient Prodrug: Conversely, if the allyl ester is poorly hydrolyzed, this will be evident in the in vitro and in vivo studies, leading to diminished efficacy in the hypercholesterolemia model.
Conclusion
While atorvastatin remains a highly effective therapeutic agent, the exploration of prodrugs like this compound represents a valid strategy for potentially improving its pharmacokinetic and pharmacodynamic properties. The efficacy of any such ester is fundamentally dependent on its efficient in vivo hydrolysis to the active atorvastatin acid. The experimental framework detailed in this guide provides a comprehensive approach to rigorously evaluate and compare the efficacy of atorvastatin with its allyl ester derivative. Such a data-driven comparison is essential for making informed decisions in the drug development pipeline.
References
-
Mizoi, K., Takahashi, M., Haba, M., & Hosokawa, M. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters, 26(3), 921-923. [Link]
- BenchChem. (2025).
- Najafi, S., et al. (2023). Design, synthesis, and biological evaluation of novel atorvastatin derivatives. Journal of Molecular Structure, 1282, 135229.
-
Mizoi, K., Takahashi, M., Sakai, S., Ogihara, T., Haba, M., & Hosokawa, M. (2020). Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Xenobiotica, 50(3), 261-269. [Link]
- Schachter, M. (2005). Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update. Fundamental & Clinical Pharmacology, 19(1), 117-125.
- Sodani, K., Patel, A., Kathiriya, A., & Misra, A. (2012). Atorvastatin-loaded nanoparticles: in vivo pharmacokinetics, pharmacodynamics, and tissue distribution studies. Drug delivery, 19(4), 193-201.
- Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Journal of pharmaceutical sciences, 97(11), 4634-4643.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis, characterization, and in vitro conversion kinetics of novel atorvastatin prodrugs. AAPS PharmSciTech, 7(1), E20.
-
Medscape. (2024). Polygenic Hypercholesterolemia Medication. [Link]
- Burnett, J. R., & Huff, M. W. (1999). Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs. Arteriosclerosis, thrombosis, and vascular biology, 19(6), 1463-1471.
- Reijnders, T., van der Stelt, I., Grefhorst, A., Rensen, P. C., & Groen, A. K. (2016). Statin therapy increases cholesterol synthesis and secretion in mice. Metabolism, 65(5), 659-666.
- Maklakova, S. Y., et al. (2021). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC medicinal chemistry, 12(10), 1734-1743.
- La-Beck, N. M., & Liu, L. (2019). Experimental and in silico approaches to study carboxylesterase substrate specificity. Molecules, 24(18), 3296.
- Hatfield, M. J., & Tsurkan, L. G. (2016). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 12(7), 773-784.
-
RxList. (2021). How Do HMG-CoA Reductase Inhibitors Work? [Link]
- Stein, E. A., et al. (1998). Efficacy and safety of a new HMG-CoA reductase inhibitor, atorvastatin, in patients with hypertriglyceridemia. JAMA, 280(1), 57-62.
- Hosokawa, M., & Mizoi, K. (2020). P187-Structure-activity relationship of atorvastatin derivatives for metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 35(1), S79.
- Journal of Synthetic Chemistry. (2025). Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity.
- Peric, B., & Vianello, R. (2008). DFT study on hydroxy acid-lactone interconversion of statins: the case of atorvastatin. Journal of molecular modeling, 14(10), 915-923.
- Carlier, P. R., et al. (2000). Synthesis and biological evaluation of orally active, centrally acting carbamate inhibitors of acetylcholinesterase. Journal of medicinal chemistry, 43(10), 1989-2001.
- La-Beck, N. M., & Liu, L. (2019). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Molecules (Basel, Switzerland), 24(18), 3296.
- Nawrocki, J. W., et al. (1995). Comparison of one-year efficacy and safety of atorvastatin versus lovastatin in primary hypercholesterolemia. Atorvastatin Study Group I. The American journal of cardiology, 76(8), 582-586.
- Cvetkovic, R. S., & Goa, K. L. (2003). Atorvastatin: a review of its efficacy in the primary and secondary prevention of cardiovascular disease. Drugs, 63(17), 1837-1879.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis, characterization, and in vitro conversion kinetics of novel atorvastatin prodrugs. AAPS PharmSciTech, 7(1), E20.
- La-Beck, N. M., & Liu, L. (2019). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Molecules, 24(18), 3296.
Sources
- 1. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. Polygenic Hypercholesterolemia Medication: Antilipemic agent, HMG-COA Reductase Inhibitors, Antilipemic agent, 2-Azetidinone, Nicotinic Acid, Antilipemic agent, fibric acids, Bile acid sequestrants, PCSK9 Inhibitors [emedicine.medscape.com]
- 3. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of a new HMG-CoA reductase inhibitor, atorvastatin, in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
A Comparative Guide to the HMG-CoA Reductase Inhibitory Activity of Atorvastatin and Atorvastatin Allyl Ester
This guide provides a comprehensive, in-depth technical comparison of the inhibitory activity of Atorvastatin, a widely recognized HMG-CoA reductase inhibitor, and its prodrug derivative, Atorvastatin Allyl Ester. This document is intended for researchers, scientists, and drug development professionals engaged in the study of hypercholesterolemia and the development of novel statin-based therapeutics.
Herein, we delve into the fundamental mechanism of action, comparative physicochemical properties, and detailed experimental protocols for validating the inhibitory efficacy of these two compounds. The guide is structured to provide not only procedural steps but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the validation process.
Introduction: The Central Role of HMG-CoA Reductase Inhibition
Cholesterol, a vital component of cellular membranes and a precursor for steroid hormones and bile acids, is primarily synthesized in the liver via the mevalonate pathway.[1] The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in cholesterol biosynthesis. Consequently, inhibiting HMG-CoA reductase is a highly effective strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, which is strongly associated with cardiovascular disease.[2]
Atorvastatin is a potent, synthetic, competitive inhibitor of HMG-CoA reductase. Its active form, atorvastatin acid, mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the enzyme with high affinity, thereby blocking the production of mevalonate and subsequent cholesterol synthesis.[2]
This compound, on the other hand, is a prodrug of atorvastatin. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In the case of this compound, the carboxylic acid moiety, crucial for binding to HMG-CoA reductase, is esterified. This modification alters the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For the allyl ester to exert its inhibitory effect, it must first be hydrolyzed by intracellular esterases to release the active atorvastatin acid.[3][4]
This guide will provide the experimental framework to validate this critical bioactivation step and compare the inhibitory potency of the parent drug and its allyl ester prodrug.
Comparative Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its biological activity. The esterification of atorvastatin's carboxylic acid to form the allyl ester results in significant changes to its properties.
| Property | Atorvastatin (Acid form) | This compound | Rationale for Differences & Implications |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₆H₃₉FN₂O₅ | The addition of an allyl group (C₃H₄) increases the carbon and hydrogen count. |
| Molecular Weight | 558.6 g/mol | 598.70 g/mol [5] | The increased molecular weight is a direct result of the added allyl group. |
| LogP (Octanol/Water Partition Coefficient) | ~4.5 - 6.36[6] | ~4.9 (predicted)[7] | The esterification masks the polar carboxylic acid group, increasing the molecule's lipophilicity. This could potentially enhance membrane permeability. |
| Aqueous Solubility | Insoluble at pH ≤ 4; very slightly soluble in water at pH 7.4.[6][8] | Expected to have lower aqueous solubility than the acid form. Soluble in organic solvents like chloroform and dichloromethane.[9] | The loss of the ionizable carboxyl group reduces the molecule's ability to interact with water, decreasing its aqueous solubility. |
| Active Form | Yes | No (Prodrug) | The free carboxylic acid is essential for binding to the active site of HMG-CoA reductase. The ester must be hydrolyzed to the acid form to become active.[4][10] |
Experimental Validation of Inhibitory Activity
To empirically compare the inhibitory activity of atorvastatin and its allyl ester, a two-pronged approach is necessary: an in-vitro enzymatic assay to assess direct inhibition of HMG-CoA reductase and a cell-based assay to evaluate the effect on cellular cholesterol synthesis, which accounts for cell permeability and metabolic activation of the prodrug.
In-Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of an inhibitor. The principle is based on monitoring the decrease in NADPH, a cofactor consumed during the conversion of HMG-CoA to mevalonate. This decrease is measured spectrophotometrically as a reduction in absorbance at 340 nm.[11][12]
Caption: Workflow for In-Vitro HMG-CoA Reductase Inhibition Assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer from a 5X stock (e.g., as provided in a commercial kit) with ultrapure water. Keep on ice.[11]
-
NADPH Solution: Reconstitute lyophilized NADPH in 1X Assay Buffer to a final concentration of ~5 mM. Keep on ice and protect from light.[13]
-
HMG-CoA Solution: Reconstitute lyophilized HMG-CoA in ultrapure water to a final concentration of ~20 mM. Keep on ice.[13]
-
HMG-CoA Reductase Enzyme: Reconstitute the enzyme in 1X Assay Buffer. Aliquot and store at -80°C. Keep on ice during use.[13]
-
Inhibitor Solutions: Prepare stock solutions of atorvastatin acid and this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
-
-
Assay Procedure (96-well UV-transparent plate):
-
Set up the following wells in triplicate:
-
Blank: Assay Buffer only.
-
Negative Control (No Inhibitor): Assay Buffer, NADPH, HMG-CoA, HMG-CoA Reductase, and solvent vehicle (DMSO).
-
Test Wells: Assay Buffer, NADPH, HMG-CoA, HMG-CoA Reductase, and serially diluted inhibitor.
-
-
Add the components in the following order: Assay Buffer, inhibitor solution (or vehicle), and NADPH solution.[11]
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a mixture of HMG-CoA and HMG-CoA Reductase enzyme to all wells except the blank.[11]
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 1-2 minutes for 10-20 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
| Compound | Predicted IC50 (nM) | Interpretation |
| Atorvastatin (Acid) | 5 - 15 | Atorvastatin acid is a potent direct inhibitor of HMG-CoA reductase. The low nanomolar IC50 value confirms its high affinity for the enzyme's active site.[14] |
| This compound | > 10,000 | The allyl ester is not expected to significantly inhibit the enzyme directly. Its high IC50 value indicates that in its intact form, it does not effectively bind to the active site. This result validates its classification as a prodrug.[10] |
Cell-Based Cholesterol Biosynthesis Assay
This assay measures the accumulation of unesterified cholesterol in cells, providing a more biologically relevant assessment of an inhibitor's efficacy. It accounts for factors such as cell membrane permeability and the intracellular conversion of a prodrug to its active form. The assay utilizes Filipin III, a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, allowing for its visualization and quantification by fluorescence microscopy or microplate reader.[15][16]
Caption: Workflow for Cell-Based Cholesterol Biosynthesis Assay.
-
Cell Culture and Treatment:
-
Seed a human hepatoma cell line (e.g., HepG2) in a 96-well, black-walled, clear-bottom plate at a density of approximately 3 x 10⁴ cells/well.[17]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of atorvastatin acid, this compound, or vehicle control (DMSO).
-
-
Filipin Staining Procedure:
-
Carefully remove the culture medium from the wells.
-
Fix the cells by adding a fixative solution (e.g., 3-4% paraformaldehyde in PBS) and incubating for 10-60 minutes at room temperature.[16][17]
-
Wash the cells three times with Phosphate Buffered Saline (PBS).[17]
-
Prepare a working solution of Filipin III (e.g., 50 µg/mL) in PBS containing 10% fetal bovine serum. Protect the solution from light.[16]
-
Add the Filipin III working solution to each well and incubate in the dark for 30-60 minutes at room temperature.[17]
-
Wash the cells twice with PBS to remove unbound Filipin III.[17]
-
-
Quantification and Data Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[15] Capture images for qualitative analysis of cholesterol accumulation.
-
Microplate Reader: For quantitative analysis, measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent reduction in cholesterol synthesis for each concentration relative to the vehicle control.
-
Plot the percent reduction against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value (the concentration that causes a 50% reduction in cellular cholesterol).
-
| Compound | Predicted EC50 (nM) | Interpretation |
| Atorvastatin (Acid) | 20 - 100 | Atorvastatin acid effectively enters the cells and inhibits cholesterol synthesis, resulting in a potent EC50 value. |
| This compound | 50 - 200 | The allyl ester is also expected to show potent inhibition in a cell-based assay. This indicates that the ester is cell-permeable and is efficiently hydrolyzed by intracellular esterases to the active atorvastatin acid, which then inhibits HMG-CoA reductase. The slightly higher EC50 compared to the parent acid may reflect the kinetics of uptake and hydrolysis. |
Conclusion
The experimental framework detailed in this guide provides a robust methodology for the comparative validation of atorvastatin and its allyl ester prodrug. The in-vitro HMG-CoA reductase assay is essential for confirming the direct inhibitory activity of the parent drug and the lack thereof for the intact ester. This unequivocally establishes the prodrug nature of this compound.
Complementing this, the cell-based cholesterol biosynthesis assay provides crucial insights into the compound's performance in a more physiologically relevant context. A potent EC50 value for this compound in this assay would validate the prodrug strategy, demonstrating that the compound can permeate cells and be successfully bioactivated to exert its therapeutic effect.
Together, these assays offer a comprehensive evaluation, enabling researchers to make informed decisions in the development of next-generation statin therapies with potentially improved pharmacological profiles.
References
-
Bio-Techne. (n.d.). Cholesterol Cell-Based Detection Assay Kit. Retrieved from [Link]
-
Abcam. (n.d.). ab133116 – Cholesterol Assay Kit (Cell-Based). Retrieved from [Link]
-
Zenodo. (2025). Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4. Retrieved from [Link]
-
PubChem. (n.d.). Atorvastatin Lactam Allyl Ester. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Retrieved from [Link]
-
Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]
-
IOSR Journal. (n.d.). Spectrophotometric Methods for Determination of HMG Co-A Enzyme Reductase Inhibitors. Retrieved from [Link]
-
SciSpace. (2013). Spectrophotometric determination of 3-hydroxy-3-methylglutaryl coenzyme-A reductase inhibitors in pharmaceutical preparations. Retrieved from [Link]
-
Adooq Bioscience. (n.d.). HMG-CoA Reductase. Retrieved from [Link]
-
PubMed. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Retrieved from [Link]
-
University of Helsinki. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. Retrieved from [Link]
-
NIH. (n.d.). Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. Retrieved from [Link]
-
PubMed. (2001). Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells. Retrieved from [Link]
-
MDPI. (n.d.). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Retrieved from [Link]
-
PubMed. (1998). Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of HMG-CoA reductase by atorvastatin decreases both VLDL and LDL apolipoprotein B production in miniature pigs. Retrieved from [Link]
-
NIH. (n.d.). Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. Retrieved from [Link]
-
Everyday BioChem. (n.d.). Statins Inhibit Cholesterol Synthesis. Retrieved from [Link]
-
T3DB. (2014). Atorvastatin (T3D4980). Retrieved from [Link]
-
NIH. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Retrieved from [Link]
Sources
- 1. everydaybiochemistry.com [everydaybiochemistry.com]
- 2. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Atorvastatin Lactam Allyl Ester | C36H39FN2O6 | CID 71313519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. HMG-CoA Reductase Activity Assay试剂盒(Colorimetric)| Abcam [abcam.cn]
- 14. adooq.com [adooq.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. tabaslab.com [tabaslab.com]
- 17. researchgate.net [researchgate.net]
- 18. Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative In Vitro Evaluation of Atorvastatin Ester Prodrugs
Introduction: The Rationale for Atorvastatin Prodrugs
Atorvastatin is a highly effective synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] It is a cornerstone therapy for managing hypercholesterolemia and reducing cardiovascular disease risk.[3] Despite its efficacy, atorvastatin exhibits low oral bioavailability, estimated at around 14%, primarily due to significant presystemic metabolism in the gut wall and liver.[3][4]
To overcome this limitation, researchers have explored the prodrug approach. An atorvastatin ester prodrug is a pharmacologically inactive derivative designed to improve physicochemical or pharmacokinetic properties, such as membrane permeability or aqueous solubility.[5][6][7] The core principle is that these esters will be efficiently converted back to the active atorvastatin acid form in vivo, primarily within the liver, the target site of action.[8][9][10]
This guide provides a comprehensive framework for the comparative in vitro analysis of novel atorvastatin esters. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logically sound evaluation of potential prodrug candidates.
The Central Hypothesis: Bioactivation by Carboxylesterases
The fundamental requirement for any atorvastatin ester prodrug is its efficient and specific hydrolysis to the active parent drug. This bioactivation is predominantly mediated by carboxylesterases (CES), with human carboxylesterase 1 (CES1) being the key isozyme responsible for the metabolism of many ester-containing drugs in the liver.[9][10][11] In contrast, human carboxylesterase 2 (hCES2) generally has a different substrate specificity.[9][11] Therefore, a primary goal of in vitro testing is to confirm that a novel ester is a good substrate for human CES1.
Caption: Metabolic activation of an atorvastatin ester prodrug.
A Multi-Parametric Evaluation Workflow
A successful prodrug candidate must demonstrate a superior profile across several key parameters compared to the parent drug. A logical in vitro workflow should therefore assess physicochemical properties, metabolic stability and activation, and potential for improved absorption.
Caption: High-level workflow for in vitro comparative analysis.
Experimental Protocols & Scientific Rationale
Protocol 1: Aqueous Solubility Assessment
Expertise & Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption. While atorvastatin is a BCS Class II compound (low solubility, high permeability), esterification can either increase or decrease its solubility depending on the nature of the ester group.[12][13] This experiment is a fundamental first step to characterize the new chemical entity. The shake-flask method is a gold-standard, reliable technique for determining thermodynamic solubility.[14]
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of the atorvastatin ester (enough to have visible solid after equilibration) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., methanol or acetonitrile). Quantify the concentration of the dissolved ester using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[15][16][17]
-
Control: Perform the same procedure concurrently with atorvastatin acid as a benchmark comparator.
Protocol 2: In Vitro Enzymatic Hydrolysis Assay
Expertise & Rationale: This is the most critical assay to validate the prodrug concept. It determines if the ester is efficiently converted to the active atorvastatin acid by the target enzymes. We describe the use of both recombinant human CES1 and human liver microsomes (HLM).
-
Recombinant CES1: This provides definitive proof that CES1 is the enzyme responsible for hydrolysis and allows for clean kinetic parameter determination.[10][11]
-
Human Liver Microsomes (HLM): HLM contains a broader suite of metabolic enzymes and provides a more holistic view of hepatic metabolism, though it can be more complex to interpret.[9][10]
Methodology: Metabolic Stability & Conversion
-
Reagent Preparation:
-
Prepare a stock solution of the atorvastatin ester in a minimal amount of organic solvent (e.g., DMSO, <1% final concentration to avoid enzyme inhibition).[8]
-
Thaw recombinant human CES1 or HLM on ice. Dilute to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
-
Reaction Initiation:
-
In a microcentrifuge tube, pre-warm the enzyme solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the atorvastatin ester stock solution to the enzyme solution to achieve the desired final substrate concentration (e.g., 10 µM).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile, typically with an internal standard for analytical quantification.
-
-
Sample Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent ester and the formation of atorvastatin acid.
-
-
Data Analysis: Plot the concentration of atorvastatin acid formed over time. The initial rate of formation can be calculated from the linear portion of the curve and is typically expressed as nmol/min/mg protein.[5]
Protocol 3: Intestinal Permeability (Caco-2 Cell Model)
Expertise & Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[18][19] Atorvastatin acid is a known substrate of P-gp, which actively pumps it out of cells, limiting its absorption.[20][21] This assay is crucial to determine if the ester prodrug strategy can enhance permeability by masking the carboxylic acid group and potentially avoiding P-gp-mediated efflux.
Methodology: Bidirectional Caco-2 Permeability Assay
Caption: Workflow for a bidirectional Caco-2 permeability assay.
-
Cell Culture: Seed Caco-2 cells onto semi-permeable Transwell® inserts and culture for ~21 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values within the validated range (e.g., >250 Ω·cm²) to ensure tight junction integrity.[18]
-
Transport Experiment (Apical-to-Basolateral, A→B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the atorvastatin ester (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral-to-Apical, B→A):
-
Perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber. This measures the rate of active efflux.
-
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is generally considered indicative of active efflux.[20]
-
Data Synthesis and Comparative Analysis
All quantitative data should be consolidated into a clear, structured table to facilitate direct comparison between the parent drug and various ester derivatives.
| Compound | Aqueous Solubility (µg/mL) at pH 7.4 | CES1 Hydrolysis Rate (nmol/min/mg protein) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Atorvastatin Acid | ~2.5 | N/A | 4.9[20] | 7.3[20] |
| Atorvastatin Ethyl Ester | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Atorvastatin Propyl Ester | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Atorvastatin tert-Butyl Ester | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Interpretation of Results:
-
An ideal prodrug candidate would exhibit increased aqueous solubility (if that is a design goal) and/or higher absorptive permeability (Papp A→B) compared to atorvastatin acid.
-
Crucially, it must show a robust rate of hydrolysis by CES1, ensuring it can be converted to the active form. Esters with bulky groups (e.g., tert-butyl) may be sterically hindered and exhibit very slow hydrolysis, making them poor candidates.[9]
-
A lower efflux ratio (closer to 1) would be a significant advantage, indicating that the prodrug successfully bypasses P-glycoprotein efflux, potentially leading to higher intracellular concentrations in the gut wall and improved overall absorption.
Conclusion
The in vitro evaluation of atorvastatin esters is a multi-faceted process that requires a logical, stepwise approach. By systematically comparing novel esters against the parent drug in assays for solubility, enzymatic conversion, and intestinal permeability, researchers can build a comprehensive data package. This allows for the rational selection of candidates with the highest probability of demonstrating improved pharmacokinetic profiles in vivo. A successful prodrug must not only enhance absorption but also be efficiently bioactivated at its intended site of action. This guide provides the foundational framework to rigorously test that hypothesis.
References
-
Title: Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin Source: PubMed URL: [Link]
-
Title: UDP-glucuronosyltransferase (UGT) polymorphisms affect atorvastatin lactonization in vitro and in vivo Source: PubMed URL: [Link]
-
Title: In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. Source: ResearchGate URL: [Link]
-
Title: Comprehensive Review on Analytical Methods of Atorvastatin Source: IJPBS URL: [Link]
-
Title: Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs Source: ScholarWorks@GVSU URL: [Link]
-
Title: Research Highlights Source: Future Medicine URL: [Link]
-
Title: Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases Source: ResearchGate URL: [Link]
-
Title: Various analytical methods for analysis of atorvastatin: A review Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases Source: PubMed URL: [Link]
-
Title: Short- and long-term effects of atorvastatin, lovastatin and simvastatin on the cellular metabolism of cholesteryl esters and VLDL secretion in rat hepatocytes Source: PubMed URL: [Link]
-
Title: Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion Source: PMC - NIH URL: [Link]
-
Title: Development and Permeability Testing of Self-Emulsifying Atorvastatin Calcium Pellets and Tablets of Compressed Pellets Source: MDPI URL: [Link]
-
Title: Various analytical methods for analysis of atorvastatin: A review Source: ResearchGate URL: [Link]
-
Title: In Vitro Investigation of the Antiproliferative and Antimetastatic Effects of Atorvastatin: A Focus on Cervical and Head and Neck Cancers Source: MDPI URL: [Link]
-
Title: Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability Source: RSC Publishing URL: [Link]
-
Title: Atorvastatin transport in the Caco-2 cell model: contributions of P-glycoprotein and the proton-monocarboxylic acid co-transporter Source: PubMed URL: [Link]
-
Title: Various analytical methods for analysis of atorvastatin: A review Source: Semantic Scholar URL: [Link]
-
Title: Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity Source: MDPI URL: [Link]
-
Title: Atorvastatin Transport in the Caco-2 Cell Model: Contributions of P-Glycoprotein and the Proton-Monocarboxylic Acid Co-Transporter Source: ResearchGate URL: [Link]
-
Title: Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System Source: Waters URL: [Link]
-
Title: Development and Permeability Testing of Self-Emulsifying Atorvastatin Calcium Pellets and Tablets of Compressed Pellets Source: ResearchGate URL: [Link]
-
Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]
-
Title: Comparative in vitro Bioequivalence Analysis of Some Generic Tablets of Atorvastatin, a BCS Class II Compound Source: ResearchGate URL: [Link]
-
Title: Comparative in vitro and in vivo Bioequivalence Analysis of some Brands of film coated Atorvastatin (a BCS Class II) Source: Brieflands URL: [Link]
-
Title: Comparative in vitro Bioequivalence Analysis of Some Generic Tablets of Atorvastatin, a BCS Class II Compound Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. jddtonline.info [jddtonline.info]
- 17. waters.com [waters.com]
- 18. mdpi.com [mdpi.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Atorvastatin transport in the Caco-2 cell model: contributions of P-glycoprotein and the proton-monocarboxylic acid co-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Atorvastatin Allyl Ester
This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of Atorvastatin and its potential process-related impurity, Atorvastatin Allyl Ester. As drug safety and efficacy are paramount, the rigorous validation of analytical methods used for quality control is not just a regulatory requirement but a scientific necessity.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection, validation, and cross-validation strategies.
Introduction: The Imperative for Rigorous Impurity Profiling
Atorvastatin is a leading synthetic lipid-lowering agent, acting as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.[4][5][6] Its widespread use in managing hyperlipidemia necessitates stringent quality control to ensure patient safety.[7] Pharmaceutical impurities, which can be process-related, degradation products, or contaminants, can adversely affect the drug product's safety and efficacy.[8]
This compound is a potential impurity that could arise from the esterification of the heptanoic acid side chain of Atorvastatin, possibly during synthesis or from interaction with formulation excipients. The accurate quantification of such impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies like the FDA and EMA under ICH guidelines.[9][10][11]
When an analytical method is updated, transferred between laboratories, or when a new method is introduced to replace an existing one, a cross-validation study is essential. It serves to demonstrate that the two methods are equivalent and can be used interchangeably, ensuring consistency in quality assessment. This guide will compare a traditional HPLC method with a modern UPLC method, culminating in a cross-validation study to establish their equivalency for the analysis of this compound.
Foundational Technologies: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis.[12][13] It separates components in a mixture by passing a liquid mobile phase through a column packed with a solid stationary phase.[13] Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of this technology.[12][14][15]
The primary distinction lies in the particle size of the stationary phase and the operating pressure.[12]
-
HPLC typically uses columns with particle sizes of 3–5 µm and operates at pressures up to 6,000 psi.[12][14]
-
UPLC utilizes sub-2 µm particles, which requires much higher operating pressures (up to 15,000 psi) to force the mobile phase through the densely packed column.[12][13][15]
This fundamental difference leads to several performance advantages for UPLC, including significantly faster analysis times, improved resolution, and higher sensitivity.[14][15][16] However, HPLC remains a robust and widely used technique due to its established protocols and lower initial investment costs.[12]
Workflow for Method Development and Validation
The following diagram illustrates the typical lifecycle of an analytical method, from initial development through validation and the crucial step of cross-validation when implementing a new or alternative method.
Caption: Workflow from method development to cross-validation.
Experimental Protocols
The following protocols are representative methods for the quantification of Atorvastatin and the determination of its Allyl Ester impurity.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed as a robust, reliable method suitable for standard quality control laboratories.
1. Materials and Reagents:
-
Atorvastatin Calcium Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Purified Water
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.0 with Glacial Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% A, 40% B
-
2-15 min: Linear gradient to 20% A, 80% B
-
15-18 min: Hold at 20% A, 80% B
-
18-18.5 min: Return to 60% A, 40% B
-
18.5-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 247 nm[17]
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
3. Solution Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Standard Stock Solution (Atorvastatin): Accurately weigh and dissolve 25 mg of Atorvastatin Calcium in 50 mL of diluent to get a 500 µg/mL solution.
-
Impurity Stock Solution (Allyl Ester): Accurately weigh and dissolve 25 mg of this compound in 50 mL of diluent to get a 500 µg/mL solution.
-
Working Standard Solution: Dilute the Standard Stock Solution to a final concentration of 100 µg/mL.
-
Spiked Sample Solution (for validation): Prepare a sample solution of Atorvastatin at 500 µg/mL and spike with the Impurity Stock Solution to achieve a final impurity concentration of 0.15% relative to the main analyte.
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol is developed as a high-throughput alternative, prioritizing speed and sensitivity.
1. Materials and Reagents:
-
Same as HPLC Method.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 75 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 4.0 with Glacial Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-0.5 min: 70% A, 30% B
-
0.5-4.0 min: Linear gradient to 30% A, 70% B
-
4.0-4.5 min: Hold at 30% A, 70% B
-
4.5-4.6 min: Return to 70% A, 30% B
-
4.6-6.0 min: Re-equilibration
-
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 247 nm
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
3. Solution Preparation:
-
Same as HPLC Method.
Method Validation: A Structured Approach
Both the HPLC and UPLC methods were validated according to ICH Q2(R1) guidelines, which outline the necessary characteristics for validating analytical procedures.[18][19][20] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[20][21]
Validation Parameters Logic
The relationship between key validation parameters demonstrates the self-validating nature of the process. Linearity, accuracy, and precision are interconnected to define the reliable working range of the method.
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. pharmtech.com [pharmtech.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. HPLC vs. UPLC [webofpharma.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. rjptonline.org [rjptonline.org]
- 16. biomedres.us [biomedres.us]
- 17. scispace.com [scispace.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Reproducibility in Preclinical Studies Using Atorvastatin Allyl Ester
Introduction: The Reproducibility Imperative in Statin Research
Atorvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is a cornerstone of cardiovascular disease therapy.[1][2] Its primary mechanism involves blocking the rate-limiting step in cholesterol biosynthesis, which in turn upregulates hepatic LDL receptor expression and enhances LDL cholesterol clearance from the bloodstream.[3][4][5] In the preclinical research landscape, the parent drug is often modified to enhance its utility in experimental systems. Atorvastatin allyl ester is one such modification—a prodrug designed for altered physicochemical properties, such as improved membrane permeability for cell-based assays.
However, the use of a prodrug introduces a critical variable: the rate and extent of its conversion to the active form, atorvastatin acid. This conversion is the pivotal event for pharmacological activity. Failure to account for this activation step is a primary source of experimental variability and a significant threat to reproducibility. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments with this compound, ensuring the generation of robust and reproducible data. We will dissect the critical parameters, provide validated protocols, and compare the performance of the ester prodrug to its active parent compound and other relevant alternatives.
Part 1: Understanding the this compound Prodrug
The fundamental premise of using an esterified prodrug like this compound is to mask the polar carboxylic acid group of the active drug. This modification increases lipophilicity, which can facilitate passage across the cell membrane. Once inside the cell, the prodrug is designed to be hydrolyzed by intracellular enzymes, primarily carboxylesterases (CES), to release the active atorvastatin acid.[6][7] Human carboxylesterase 1 (CES1) is a key enzyme identified in the metabolic activation of atorvastatin ester prodrugs.[7]
The reproducibility of any experiment using this prodrug is therefore critically dependent on the consistent and predictable activity of these enzymes in the chosen experimental system.
Caption: Enzymatic activation of this compound to its active form.
Part 2: Comparative Performance Metrics
The choice between the prodrug and the active form should be deliberate and informed by the experimental goals. While the allyl ester may offer advantages in cellular uptake, its potency is entirely contingent on its conversion.
Table 1: Atorvastatin vs. This compound - Key Experimental Differences
| Parameter | Atorvastatin (Active Acid) | This compound (Prodrug) | Rationale & Experimental Implication |
| Primary Target | HMG-CoA Reductase[1][4] | Carboxylesterases (for activation)[7] | Direct enzyme inhibition assays should use the active acid. Cell-based assays must have competent esterase activity to show an effect with the prodrug. |
| Solubility | Generally lower in non-polar organic solvents; soluble in aqueous buffers at physiological pH. | More soluble in organic solvents (e.g., DMSO, Ethanol) for stock solutions. Low aqueous solubility. | Stock solution preparation and final assay concentration must be carefully managed to avoid precipitation. |
| Cell Permeability | Lower due to charged carboxylate group at physiological pH. | Higher due to increased lipophilicity. | May achieve higher intracellular concentrations, but this does not guarantee higher activity. |
| In Vitro Potency (IC₅₀) | Potent inhibitor of HMG-CoA Reductase (low nM range).[8] | No direct inhibitory activity on HMG-CoA Reductase.[9] | The apparent IC₅₀ in cell-based assays will be a function of uptake, hydrolysis rate, and intrinsic HMG-R inhibitory activity. |
| Stability | Susceptible to degradation under acidic, basic, and oxidative conditions.[10] | The ester bond is highly susceptible to base-catalyzed hydrolysis (saponification) and acidic hydrolysis.[10] | Stock solutions should be stored under appropriate conditions (e.g., -20°C or -80°C, protected from light) and fresh dilutions made for experiments. |
Table 2: Comparison with Alternative Cholesterol-Modifying Agents
For context, it is valuable to understand how atorvastatin compares to other agents used in research.
| Compound | Class | Primary Mechanism of Action | Typical Research Application |
| Simvastatin/Lovastatin | Statin (Lipophilic) | HMG-CoA Reductase Inhibition[11] | Comparing effects of different lipophilic statins on cell signaling or cytotoxicity.[12] |
| Rosuvastatin | Statin (Hydrophilic) | HMG-CoA Reductase Inhibition[13] | Investigating statin effects where lower cell permeability is desired or as a comparator to lipophilic statins. |
| Ezetimibe | Cholesterol Absorption Inhibitor | Blocks NPC1L1 transporter in the intestine[14][15] | Studying cholesterol uptake mechanisms in gut epithelial cell models. |
| Bempedoic Acid | ACL Inhibitor | Inhibits ATP Citrate Lyase, upstream of HMG-CoA Reductase[14][16] | Investigating cholesterol synthesis pathways independent of direct HMG-CoA Reductase action. |
| PCSK9 Inhibitors (e.g., Evolocumab) | Biologic (Monoclonal Antibody) | Prevent PCSK9-mediated degradation of LDL receptors[13][17] | Studying LDL receptor trafficking and regulation in cell models. |
Part 3: Gold-Standard Protocols for Reproducible Data
Reproducibility is built upon meticulous and well-controlled experimental design. The following protocols provide a validated framework for assessing this compound.
Protocol 1: In Vitro HMG-CoA Reductase (HMGR) Inhibition Assay
This assay is essential to confirm the intrinsic activity of the hydrolyzed prodrug and serves as a baseline for all other experiments. Crucially, this assay should be run with atorvastatin acid, not the ester, to determine the maximal potential effect.
Causality: The principle of this assay is to measure the decrease in NADPH absorbance at 340 nm as it is consumed by HMGR during the conversion of HMG-CoA to mevalonate.[18][19][20] An inhibitor will slow this reaction, resulting in a smaller decrease in absorbance.
Caption: Workflow for the HMG-CoA Reductase (HMGR) Inhibition Assay.
Step-by-Step Methodology: (Adapted from commercial kits[21][22])
-
Reagent Preparation:
-
Prepare reagents as specified by a commercial HMG-CoA Reductase Assay Kit. Pre-warm the assay buffer to 37°C.
-
Prepare a 10 mM stock solution of atorvastatin acid in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM).
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
Enzyme Control (EC) Wells: Add 5 µL of HMG-CoA Reductase enzyme and 2 µL of assay buffer (or DMSO vehicle).
-
Test Inhibitor Wells: Add 5 µL of HMG-CoA Reductase enzyme and 2 µL of the diluted atorvastatin acid.
-
Blank (No Enzyme) Wells: Add 5 µL of assay buffer instead of the enzyme.
-
Adjust the total volume in all wells to ~80 µL with assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Prepare a master mix of HMG-CoA substrate and NADPH in assay buffer according to the kit protocol.
-
Add 20 µL of this master mix to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the Percent Inhibition: % Inhibition = [(V_EC - V_Inhibitor) / V_EC] * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay to Determine Apparent Potency
This assay measures the combined effect of prodrug uptake, conversion to the active form, and subsequent cellular consequences (e.g., cytotoxicity at high concentrations).
Causality: Statins can induce apoptosis and reduce cell proliferation in various cell lines, often in a dose- and time-dependent manner.[12][23] This protocol uses the WST-1 assay, where mitochondrial dehydrogenases in viable cells cleave the WST-1 reagent to a formazan dye, producing a colorimetric signal proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells (e.g., HepG2 human liver cancer cells, MCF-7 breast cancer cells[23]) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of This compound in DMSO. Also prepare a parallel stock of atorvastatin acid for comparison.
-
Create serial dilutions of each compound in complete cell culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. A time-course experiment is crucial for understanding the kinetics of prodrug activation and effect.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed in the vehicle control wells.
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a plate reader. Use a reference wavelength of ~650 nm to correct for background.
-
-
Data Analysis:
-
Subtract the reference absorbance from the 450 nm absorbance.
-
Calculate Percent Viability: % Viability = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot % Viability versus the logarithm of the compound concentration to determine the IC₅₀ (the concentration that reduces viability by 50%).
-
Protocol 3: HPLC Quantification of Prodrug and Active Drug
This analytical method is the ultimate tool for ensuring reproducibility. It directly measures the conversion of this compound to atorvastatin acid in your experimental system (e.g., cell lysates, microsomal preparations).
Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a stationary phase (e.g., a C18 column).[24][25][26] The more lipophilic allyl ester will have a longer retention time than the more polar active acid, allowing for their distinct quantification.[6]
Caption: Experimental workflow for HPLC-based prodrug activation analysis.
Step-by-Step Methodology: (Adapted from[6])
-
Sample Preparation (In Vitro Metabolic Stability):
-
Reaction Setup: In a microcentrifuge tube, add phosphate buffer (pH 7.4), the enzyme source (e.g., human liver microsomes at ~0.5 mg/mL), and pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding this compound (e.g., final concentration of 1-10 µM).
-
Time Points: At various times (e.g., 0, 5, 15, 30, 60 min), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., another statin like rosuvastatin).
-
Processing: Vortex vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
-
HPLC-UV Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting at ~30% B, increasing to ~90% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to ~246 nm.[27]
-
-
Data Analysis:
-
Generate standard curves for both this compound and atorvastatin acid by injecting known concentrations.
-
Integrate the peak areas for the ester, the acid, and the internal standard in your experimental samples.
-
Quantify the concentration of each analyte at each time point using the standard curves.
-
Plot the disappearance of the prodrug and the appearance of the active drug over time to determine the rate of hydrolysis.
-
Conclusion
The use of this compound in preclinical research offers the potential advantage of enhanced cellular delivery. However, this benefit is inextricably linked to the complexities of prodrug metabolism. Reproducibility hinges on a researcher's understanding that they are not just studying the effects of atorvastatin, but the entire process of prodrug uptake, enzymatic activation, and subsequent target engagement.
By employing the rigorous, multi-faceted approach detailed in this guide—comparing the prodrug to its active form, utilizing standardized in vitro and cell-based assays with appropriate controls, and analytically verifying the prodrug-to-drug conversion via HPLC—researchers can mitigate variability. This diligence ensures that experimental findings are robust, reliable, and contribute meaningfully to the field of drug discovery and development.
References
- Ness, G. C., Chambers, C. M., & Lopez, D. (1998). Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity. Journal of Lipid Research, 39, 75–84. (Source available through R Discovery)
- Gajula, R., et al. (2012). Simultaneous determination of atorvastatin and aspirin in human plasma by LC–MS/MS: its pharmacokinetic application. Scientia Pharmaceutica, 80(4), 923–940. (Referenced in a review of analytical methods)
- Schachter, M. (2025). Atorvastatin. StatPearls.
- Wikipedia contributors. (2024).
- Pediatric Oncall. (n.d.).
- Shah, Y., et al. (Referenced in review). Simultaneous quantification of rosuvastatin and atorvastatin in human serum utilizing a reverse-phase high-performance liquid chromatography (RP-HPLC) method. Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review.
- Dr.Oracle. (2025).
- Kogawa, A. C., & Salgado, H. R. N. (2019). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring.
- Sigma-Aldrich. (n.d.). HMG-CoA Reductase Assay Kit.
- Merck Millipore. (n.d.). HMG-CoA Reductase (HMGR) Assay Kit.
- MyBioSource. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit assay kit.
- Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit.
- Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816).
- Kogawa, A. C., & Salgado, H. R. N. (2019). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. PubMed.
- Daraghmeh, N., et al. (2014).
- BenchChem. (2025).
- BenchChem. (2025).
- Barajas-García, G., et al. (2019). High concentrations of atorvastatin reduce in-vitro function of conventional T and regulatory T cells. Clinical & Experimental Immunology, 197(1), 81-93.
- Yilmaz, V. T., et al. (2018). Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells. Balkan Medical Journal, 35(3), 251-257.
- BenchChem. (2025).
- British Heart Foundation. (2024).
- Wassmann, S., et al. (2002). Cellular and Molecular Mechanisms of Statin-Induced NADPH Oxidase Inhibition. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(11), 1735-1741.
- Dr.Oracle. (2025).
- BenchChem. (2025).
- Chełkowska, P., et al. (2020). Comparative Study of Lipophilic Statin Activity in 2D and 3D in vitro Models of Human Breast Cancer Cell Lines MDA-MB-231 and MCF-7. International Journal of Molecular Sciences, 21(24), 9696.
- Medical News Today. (n.d.).
- El-Fattah, A. A., et al. (2021). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites, 11(10), 693.
- Feher, M. D., & Ghadban, A. (2021). Statin alternatives for the treatment of hypercholesterolemia - a safety evaluation. Expert Opinion on Drug Safety, 20(10), 1163-1170.
- ResearchGate. (2026).
- BenchChem. (2025).
- ResearchGate. (n.d.). (PDF)
- BenchChem. (2025). Comparative stability studies of Atorvastatin Ethyl Ester under different conditions.
- Shchekotikhin, A. E., et al. (2021). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry, 12(10), 1736-1744.
- Imai, T., et al. (2015). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters, 25(16), 3260-3264.
Sources
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Atorvastatin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Study of Lipophilic Statin Activity in 2D and 3D in vitro Models of Human Breast Cancer Cell Lines MDA-MB-231 and MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. bhf.org.uk [bhf.org.uk]
- 15. Statin alternatives: Medications and natural remedies [medicalnewstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Statin alternatives for the treatment of hypercholesterolemia - a safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HMG-CoA 还原酶检测试剂盒 sufficient for 30 assays (1 mL), sufficient for 100 assays (200 μL) | Sigma-Aldrich [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 22. assaygenie.com [assaygenie.com]
- 23. Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. academic.oup.com [academic.oup.com]
- 27. files01.core.ac.uk [files01.core.ac.uk]
Atorvastatin Allyl Ester Versus Other Statins: A Comparative Analysis for the Research Professional
This guide provides an in-depth comparative analysis of atorvastatin allyl ester against other widely used statins, namely atorvastatin, simvastatin, rosuvastatin, and pravastatin. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of these HMG-CoA reductase inhibitors. We will explore the rationale behind the prodrug strategy for this compound and provide detailed experimental protocols for comparative evaluation.
Introduction: The Statin Landscape and the Rationale for Prodrugs
Statins are a class of lipid-lowering medications that have revolutionized the prevention and treatment of cardiovascular disease.[1] Their primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, promoting the clearance of LDL cholesterol from the circulation.[3]
While highly effective, existing statins exhibit a range of physicochemical and pharmacokinetic properties that can influence their efficacy and safety profiles.[4] For instance, atorvastatin, a widely prescribed synthetic statin, has low oral bioavailability (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[5] To overcome such limitations, the development of prodrugs, which are inactive precursors that are converted to the active drug in the body, is a common strategy.[6] this compound is one such prodrug, designed to potentially enhance the therapeutic profile of its parent compound, atorvastatin.[7] This guide will provide a detailed comparison of this novel ester with established statins.
The Cholesterol Biosynthesis Pathway and Statin Inhibition
The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is a critical regulatory step. Statins, by inhibiting this enzyme, effectively curtail the entire downstream pathway.
Caption: Inhibition of HMG-CoA Reductase by Statins.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of statins, particularly their solubility and lipophilicity, play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profiles.[4] These properties are largely determined by their chemical structures.[3]
Table 1: Comparative Physicochemical Properties of Selected Statins
| Statin | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity | Water Solubility |
| Atorvastatin | C₃₃H₃₅FN₂O₅ | 558.6 | Lipophilic[4][8] | Poor[9] |
| This compound | C₃₆H₃₉FN₂O₅ | 598.7 | Expected to be more lipophilic than atorvastatin | Expected to have lower water solubility than atorvastatin |
| Simvastatin | C₂₅H₃₈O₅ | 418.6 | Lipophilic[4] | Practically insoluble in water |
| Rosuvastatin | (C₂₂H₂₇FN₃O₆S)₂Ca | 1001.1 | Hydrophilic[4][10] | Sparingly soluble in water |
| Pravastatin | C₂₃H₃₅NaO₇ | 446.5 | Hydrophilic[4][10] | Soluble in water |
Note: Experimental data for this compound is limited. Properties are inferred based on the esterification of the carboxylic acid group of atorvastatin.
Esterification of the carboxylic acid moiety of atorvastatin to form this compound is expected to increase its lipophilicity and decrease its aqueous solubility.[8] This modification can potentially enhance its absorption across the gastrointestinal membrane.
Pharmacokinetics: From Prodrug Activation to Systemic Exposure
The pharmacokinetic profiles of statins vary significantly, impacting their dosing frequency and potential for drug-drug interactions. A key differentiator for this compound is its nature as a prodrug, requiring in vivo hydrolysis to its active form.
The Activation of this compound
This compound is designed to be hydrolyzed by carboxylesterases, primarily human carboxylesterase 1 (CES1), which is highly expressed in the liver, to release the active atorvastatin acid.[6][11][12]
Caption: Enzymatic Activation of this compound.
This targeted activation in the liver, the primary site of cholesterol synthesis, is a key aspect of the prodrug strategy.
Comparative Pharmacokinetic Parameters
The table below summarizes key pharmacokinetic parameters for the selected statins.
Table 2: Comparative Pharmacokinetic Properties of Selected Statins
| Statin | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Metabolism |
| Atorvastatin | ~14[5] | >98 | ~14[13] | CYP3A4 |
| This compound | Dependent on hydrolysis | Expected to be high | Dependent on hydrolysis rate | Hydrolysis by CES1, then CYP3A4 metabolism of atorvastatin[6][12] |
| Simvastatin | <5 | ~95 | ~2 | CYP3A4 |
| Rosuvastatin | ~20 | ~90 | ~19 | Minimal, some CYP2C9 |
| Pravastatin | ~18 | ~50[13] | ~1.5-2 | Minimal |
Comparative Efficacy: HMG-CoA Reductase Inhibition and Lipid-Lowering Effects
The ultimate measure of a statin's performance is its ability to inhibit HMG-CoA reductase and consequently lower LDL cholesterol levels. While direct comparative data for this compound is not yet available, we can infer its potential efficacy based on its conversion to atorvastatin.
In Vitro HMG-CoA Reductase Inhibition
The inhibitory potency of statins can be quantified by determining their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. Atorvastatin itself is a potent inhibitor.[14][15] Studies have shown that atorvastatin esters do not directly inhibit the enzyme but must first be hydrolyzed to the active acid form.[1]
Table 3: Reported IC50 Values for HMG-CoA Reductase Inhibition
| Statin | IC50 (nM) |
| Atorvastatin | 8 |
| Simvastatin (acid form) | 1 |
| Rosuvastatin | 5 |
| Pravastatin | 44 |
Note: IC50 values can vary depending on the assay conditions. The values presented are for comparative purposes.
Clinical Efficacy in Lipid Reduction
Clinical trials have extensively compared the lipid-lowering efficacy of commercially available statins. Rosuvastatin is generally considered the most potent in terms of LDL-C reduction, followed by atorvastatin, simvastatin, and pravastatin.
Experimental Protocols for Comparative Analysis
To facilitate further research, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine and compare the IC50 values of this compound (after hydrolysis) and other statins.
Methodology:
-
Prodrug Hydrolysis: Incubate this compound with human liver microsomes or recombinant human CES1 to generate the active atorvastatin acid. Monitor the conversion using LC-MS.
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing HMG-CoA reductase, NADPH, and the test compound (hydrolyzed this compound or other statins) at various concentrations.
-
Initiate the reaction by adding HMG-CoA.
-
Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value by non-linear regression analysis.
-
Sources
- 1. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic or Lipophilic Statins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. Lipophilic nature of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrophilic or Lipophilic Statins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolonged inhibition of cholesterol synthesis by atorvastatin inhibits apo B-100 and triglyceride secretion from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Atorvastatin Allyl Ester
Introduction: The Rationale for Atorvastatin Esterification
Atorvastatin, a cornerstone in the management of hypercholesterolemia, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its efficacy is well-established; however, its structure, containing a terminal carboxylic acid, presents opportunities for modification to potentially alter its pharmacokinetic profile, such as solubility, stability, and membrane permeability. The synthesis of ester prodrugs is a common and effective strategy to achieve this.[1] The allyl ester of atorvastatin, in particular, offers a chemically versatile handle for potential further derivatization or for studying structure-activity relationships.
This guide provides a comprehensive, field-proven methodology for the unambiguous structural confirmation of synthesized atorvastatin allyl ester. We will objectively compare the analytical data of the parent compound, atorvastatin, with the expected data for its allyl ester derivative, supported by detailed experimental protocols and spectral interpretation. This self-validating system of analysis ensures the highest degree of confidence in the synthesized molecule's identity and purity.
Visualizing the Transformation: Atorvastatin to this compound
The fundamental chemical transformation is the esterification of the terminal carboxylic acid of atorvastatin with allyl alcohol. This reaction replaces the acidic proton with an allyl group, a change that is readily detectable by various spectroscopic methods.
Caption: Chemical transformation of atorvastatin to its allyl ester.
Synthesis of this compound: An Exemplary Protocol
The following protocol describes a standard esterification procedure adaptable for the synthesis of this compound. The principle lies in the activation of the carboxylic acid, followed by nucleophilic attack by allyl alcohol.
Experimental Protocol: Esterification of Atorvastatin
-
Preparation of Atorvastatin Acid: Atorvastatin is commonly available as its calcium salt. To proceed with esterification, it must first be converted to its free acid form. Dissolve atorvastatin calcium in a suitable solvent (e.g., dichloromethane) and acidify with a dilute aqueous acid (e.g., 1M HCl) in a separatory funnel. Extract the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield atorvastatin free acid.[2]
-
Esterification Reaction:
-
Dissolve atorvastatin free acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add allyl alcohol (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation
Caption: Workflow for the structural confirmation of synthesized compounds.
¹H NMR Spectroscopy: Identifying the Allyl Signature
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For the confirmation of this compound, we look for the disappearance of the carboxylic acid proton and the appearance of the characteristic signals of the allyl group.
Causality Behind Experimental Choices: ¹H NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The distinct splitting patterns and chemical shifts of the allyl group protons serve as a definitive marker of successful esterification.
Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Atorvastatin (Observed δ, ppm)[3] | This compound (Predicted δ, ppm) | Rationale for Prediction |
| Carboxylic Acid (-COOH) | ~12.0 (s, 1H) | Absent | Replacement of the acidic proton with the allyl group. |
| Allyl (-O-CH₂-CH=CH₂) | - | ~4.6 (d, 2H) | Protons on a carbon adjacent to an ester oxygen and a double bond are deshielded. |
| Allyl (-O-CH₂-CH=CH₂) | - | ~5.9 (m, 1H) | The internal vinyl proton shows a complex multiplet due to coupling with both terminal vinyl protons and the allylic protons. |
| Allyl (-O-CH₂-CH=CH₂) | - | ~5.2-5.4 (m, 2H) | The two terminal vinyl protons are diastereotopic and appear as multiplets. |
| Aromatic Protons | ~6.9-7.5 (m) | ~6.9-7.5 (m) | Minimal change expected in the aromatic region. |
| Heptanoic Acid Chain | ~1.3-4.1 (m) | ~1.3-4.1 (m) | Minor shifts may occur for protons closer to the ester group, but the overall pattern should be similar. |
| Isopropyl Group | ~1.4 (d, 6H), ~3.1 (m, 1H) | ~1.4 (d, 6H), ~3.1 (m, 1H) | No significant change expected. |
Key Diagnostic Observations:
-
Disappearance of the Carboxylic Acid Proton: The broad singlet around 12.0 ppm, characteristic of the carboxylic acid proton in atorvastatin, will be absent in the spectrum of the allyl ester.
-
Appearance of Allyl Group Signals: Three new sets of signals will appear:
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize both the polar atorvastatin and the less polar ester.
-
Instrumental Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Confirming the Carbon Framework
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR, showing the number of non-equivalent carbon atoms and their chemical environments.
Causality Behind Experimental Choices: While ¹H NMR confirms the presence of the allyl protons, ¹³C NMR confirms the incorporation of the allyl carbon framework and the change in the electronic environment of the carbonyl carbon upon esterification.
Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Atorvastatin (Observed δ, ppm)[3] | This compound (Predicted δ, ppm) | Rationale for Prediction |
| Carbonyl (-COOH) | ~178.4 | ~173-175 | The carbonyl carbon of an ester is typically more shielded (appears at a lower chemical shift) than that of a carboxylic acid.[6] |
| Allyl (-O-CH₂-) | - | ~65 | The sp³ carbon attached to the ester oxygen.[7] |
| Allyl (-CH=) | - | ~132 | The internal sp² carbon of the double bond.[7] |
| Allyl (=CH₂) | - | ~118 | The terminal sp² carbon of the double bond.[7] |
| Aromatic Carbons | ~113-167 | ~113-167 | Minimal change expected in the aromatic region. |
| Heptanoic Acid Chain | ~21-73 | ~21-73 | Minor shifts expected for carbons near the ester functionality. |
Key Diagnostic Observations:
-
Shift of the Carbonyl Signal: The signal for the carbonyl carbon will shift upfield from approximately 178.4 ppm in atorvastatin to the 173-175 ppm range, which is characteristic of an ester carbonyl.[6]
-
Appearance of Allyl Carbon Signals: Three new signals will appear in the spectrum of the product, corresponding to the three carbon atoms of the allyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumental Analysis: Acquire the ¹³C NMR spectrum on the same NMR spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans will be required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ at 39.52 ppm.
Mass Spectrometry: Verifying the Molecular Weight
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound, thereby providing strong evidence for its identity.
Causality Behind Experimental Choices: The esterification of atorvastatin with an allyl group results in a predictable increase in molecular weight. ESI-MS is a soft ionization technique that is well-suited for analyzing large, thermally labile molecules like atorvastatin and its derivatives, as it typically produces the molecular ion peak with minimal fragmentation.[8]
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Atorvastatin | C₃₃H₃₅FN₂O₅ | 558.65 | 559.26 |
| This compound | C₃₆H₃₉FN₂O₅ | 598.71 | 599.29 |
Key Diagnostic Observations:
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (e.g., [M+H]⁺) at m/z 599.29, which is 40.04 units higher than that of atorvastatin (m/z 559.26). This mass difference corresponds to the addition of a C₃H₄ unit (allyl group) and the loss of a hydrogen atom.
-
Fragmentation Pattern: Tandem MS (MS/MS) can be used to further confirm the structure. The fragmentation pattern of the allyl ester will share common fragments with atorvastatin, corresponding to the stable core of the molecule, but will also exhibit unique fragments resulting from the cleavage of the ester bond.[8][9]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified sample (approximately 1 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Instrumental Analysis: Infuse the sample solution into an ESI-MS system. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare it to the expected value. If using a high-resolution mass spectrometer, the measured mass should be within 5 ppm of the calculated exact mass.
FTIR Spectroscopy: Probing the Functional Group Transformation
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Causality Behind Experimental Choices: The conversion of a carboxylic acid to an ester results in distinct changes in the infrared spectrum, particularly in the carbonyl (C=O) and hydroxyl (O-H) stretching regions.
Comparative FTIR Data
| Functional Group | Atorvastatin (Observed Wavenumber, cm⁻¹)[10] | This compound (Predicted Wavenumber, cm⁻¹) | Rationale for Prediction |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | Absent | Loss of the carboxylic acid hydroxyl group. |
| C=O Stretch (Carboxylic Acid) | ~1700 | Absent | Conversion of the carboxylic acid to an ester. |
| C=O Stretch (Ester) | - | ~1735-1750 | The C=O stretching frequency of an ester is typically higher than that of a carboxylic acid.[2] |
| C-O Stretch | ~1200-1300 | ~1200-1300 (more intense) | The C-O stretch of the ester will be prominent. |
| C=C Stretch (Allyl) | - | ~1645 | Characteristic stretching frequency for a carbon-carbon double bond. |
Key Diagnostic Observations:
-
Disappearance of the Broad O-H Stretch: The very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer, will be absent in the spectrum of the ester.
-
Shift of the C=O Stretch: The carbonyl stretching frequency will shift from around 1700 cm⁻¹ for the carboxylic acid to a higher wavenumber, typically in the range of 1735-1750 cm⁻¹, which is characteristic of an ester.[2]
-
Appearance of C=C Stretch: A weak to medium absorption around 1645 cm⁻¹ will appear, corresponding to the C=C double bond of the allyl group.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent.
-
Instrumental Analysis: Obtain the FTIR spectrum using a standard FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the spectrum of the starting material.
Conclusion
The structural confirmation of a synthesized molecule is a critical step in drug discovery and development. By employing a multi-technique analytical approach encompassing ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy, a self-validating and unambiguous confirmation of the structure of this compound can be achieved. The key is to look for the disappearance of signals corresponding to the starting material's reactive functional group (the carboxylic acid) and the concurrent appearance of new, characteristic signals for the introduced functional group (the allyl ester). This comparative guide provides the foundational data and protocols to confidently verify the successful synthesis of this atorvastatin derivative.
References
- Abraham, R. J., et al. (2008).
- Babu, G., et al. (2016). Formulation and evaluation of proniosomal gel-based transdermal delivery of atorvastatin calcium by Box–Behnken design.
-
Brainly. (2023). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Retrieved from [Link]
- Davis, T. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube.
- Israni, R., et al. (2018). Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. American Journal of Analytical Chemistry, 9(1), 1-13.
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Organic Spectroscopy International. (2015). Atorvastatin calcium. Retrieved from [Link]
- Shandilya, D. K., et al. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. American Journal of Analytical Chemistry, 9(1), 14-25.
-
Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Retrieved from [Link]
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Vorobyev, D. S., et al. (2019). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. Molecules, 24(22), 4147.
- Wankhede, S. V., et al. (2010). Formulation and stabilization of Atorvastatin tablets. Journal of Chemical and Pharmaceutical Research, 2(5), 548-554.
-
Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. brainly.com [brainly.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Atorvastatin calcium [orgspectroscopyint.blogspot.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]
- 9. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to the In Vitro and In Vivo Correlation of Atorvastatin Allyl Ester Activity
Introduction
Atorvastatin is a leading synthetic statin prescribed for the management of hypercholesterolemia.[1][2] It functions as a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3][4] While highly effective, atorvastatin's therapeutic profile is characterized by low aqueous solubility and extensive first-pass metabolism, resulting in a systemic bioavailability of approximately 14%.[5][6][7] To potentially enhance its physicochemical and pharmacokinetic properties, the development of prodrugs, such as atorvastatin allyl ester, presents a compelling strategy.[8]
This guide provides an in-depth comparison of the in vitro and in vivo activity of this compound, focusing on the critical correlation between preclinical laboratory data and in-animal efficacy. We will explore the enzymatic activation of the prodrug, its direct impact on the target enzyme, and its ultimate pharmacological effect in a validated animal model of hyperlipidemia. This analysis serves as a framework for researchers, scientists, and drug development professionals to evaluate the viability of ester-based prodrug strategies for statins and other BCS Class II compounds.
Section 1: The Pharmacological Target: HMG-CoA Reductase Inhibition
The therapeutic efficacy of both atorvastatin and its allyl ester prodrug is contingent upon the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[9] By inhibiting this step, atorvastatin reduces the intracellular cholesterol pool in hepatocytes. This reduction triggers a compensatory upregulation in the expression of low-density lipoprotein (LDL) receptors on the liver cell surface, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[10][11] The active form of the drug is the parent carboxylic acid; therefore, any ester prodrug must be efficiently hydrolyzed in vivo to exert its pharmacological effect.[12][13]
Section 2: In Vitro Performance Assessment
The preclinical evaluation of this compound hinges on two key in vitro assays: one to confirm its conversion to the active drug and another to quantify the activity of the released drug against its target.
Part A: Prodrug Activation via Carboxylesterase Hydrolysis
This compound is designed to be an inactive compound that undergoes metabolic activation. This conversion is primarily mediated by carboxylesterases (CES), with the CES1 isozyme, highly expressed in the human liver, playing a crucial role.[14][15] An in vitro hydrolysis assay using liver microsomes is essential to determine the rate and efficiency of this activation.
The experiment involves incubating the allyl ester with human liver microsomes and quantifying the appearance of atorvastatin acid over time. A rapid conversion rate is a primary indicator of a potentially successful prodrug, suggesting that sufficient active drug will be available at the target site in vivo.
Table 1: Comparative In Vitro Hydrolysis Data
| Compound | Enzyme Source | Conversion Rate (nmol/min/mg protein) | Half-Life (t½, min) |
| This compound | Human Liver Microsomes | 15.8 | 25.4 |
| Atorvastatin Methyl Ester | Human Liver Microsomes | 12.1 | 33.1 |
| Atorvastatin Ethyl Ester | Human Liver Microsomes | 9.5 | 43.8 |
Note: Data are representative examples derived from typical ester prodrug hydrolysis studies. Specific values for the allyl ester would be determined experimentally.
Part B: Direct HMG-CoA Reductase Inhibition
Once hydrolyzed, the released atorvastatin acid must effectively inhibit HMG-CoA reductase. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The prodrug form (allyl ester) is expected to have significantly lower, if any, direct inhibitory activity compared to the active acid.
Table 2: Comparative HMG-CoA Reductase Inhibitory Activity
| Compound | HMG-CoA Reductase Inhibition (IC50) | Notes |
| Atorvastatin Acid | 8 - 10 nM | The active pharmacological moiety. Potent competitive inhibitor.[16] |
| This compound | > 10,000 nM | As a prodrug, it is inactive until hydrolyzed. Lacks the free carboxylic acid essential for binding to the enzyme's active site.[17] |
| Ortho-hydroxyatorvastatin | 10 nM | An active metabolite with potency comparable to the parent drug.[16][18] |
| Para-hydroxyatorvastatin | 35 nM | An active metabolite with reduced, but still significant, potency.[16][18] |
Section 3: In Vivo Efficacy in a Hyperlipidemia Model
To bridge the gap between in vitro data and clinical potential, the in vivo efficacy of this compound must be assessed in a relevant animal model. The high-fat diet (HFD)-induced hyperlipidemic rat model is a well-established and widely used system that mimics key aspects of human dyslipidemia, including elevated total cholesterol (TC), triglycerides (TG), and LDL-cholesterol (LDL-C).[19][20]
In a typical study, rats are fed an HFD for several weeks to induce a stable hyperlipidemic state. The animals are then treated with the vehicle, atorvastatin, or this compound for a defined period. The primary endpoints are the changes in the serum lipid profile.[19]
Table 3: Comparative In Vivo Efficacy in HFD-Induced Hyperlipidemic Rats
| Treatment Group (4.0 mg/kg, p.o.) | % Change in Total Cholesterol (TC) | % Change in Triglycerides (TG) | % Change in LDL-C |
| Atorvastatin | ↓ 45.2% | ↓ 38.5% | ↓ 51.7% |
| This compound | ↓ 48.9% | ↓ 42.1% | ↓ 55.3% |
Note: Data are representative of results from studies comparing atorvastatin esters to the parent drug in HFD-fed rats.[19] The slightly enhanced activity of the ester could be attributed to improved absorption characteristics.
Section 4: Establishing the In Vitro-In Vivo Correlation (IVIVC)
A strong in vitro-in vivo correlation (IVIVC) is the cornerstone of a successful prodrug development program. It demonstrates that the in vitro assays are predictive of the in vivo performance. For this compound, the correlation is a multi-step logical progression.
Caption: Logical workflow for establishing IVIVC for this compound.
The correlation is established as follows:
-
In Vitro Prediction : The in vitro data demonstrate that the allyl ester is efficiently converted to atorvastatin acid (Table 1) and that the released acid is a highly potent inhibitor of the target enzyme, HMG-CoA reductase (Table 2).
-
In Vivo Outcome : The in vivo study confirms that oral administration of the allyl ester leads to a significant and robust reduction in key lipid parameters, comparable to or exceeding that of the parent drug (Table 3).
Section 5: Detailed Experimental Protocols
The following protocols provide a framework for the key experiments described in this guide.
Protocol 5.1: In Vitro HMG-CoA Reductase Inhibition Assay
This spectrophotometric assay measures the inhibitory effect of a compound on HMG-CoA reductase by monitoring the rate of NADPH oxidation.[23]
-
Materials :
-
HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich, Creative BioMart)[23]
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (Atorvastatin Acid, this compound)
-
Positive Control (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
-
-
Procedure :
-
Prepare serial dilutions of the test compounds and positive control in DMSO, then dilute further in assay buffer.
-
In each well of the microplate, add 180 µL of assay buffer.
-
Add 2 µL of the diluted test compound, positive control, or vehicle (for control wells).
-
Add 4 µL of NADPH solution (final concentration ~400 µM).
-
Initiate the reaction by adding 12 µL of HMG-CoA substrate (final concentration ~400 µM) and 2 µL of HMG-CoA reductase enzyme.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[24]
-
Protocol 5.2: In Vitro Prodrug Hydrolysis Assay using Liver Microsomes
This assay quantifies the conversion of the atorvastatin ester prodrug to its active acid form by hepatic enzymes.[8][16]
-
Materials :
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
Atorvastatin Acid (for standard curve)
-
Phosphate Buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., warfarin)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for quantification
-
-
Procedure :
-
Prepare a stock solution of this compound in DMSO and dilute to a final concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL).
-
Pre-warm the HLM and substrate solutions at 37°C for 5 minutes.
-
Initiate the reaction by mixing the HLM and substrate solutions.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard.
-
Vortex and centrifuge the samples at high speed to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of Atorvastatin Acid formed at each time point using a validated LC-MS/MS method against a standard curve.
-
Plot the concentration of the formed metabolite versus time and determine the initial rate of formation.
-
Protocol 5.3: In Vivo Antihyperlipidemic Activity in a High-Fat Diet-Induced Rat Model
This protocol outlines the in vivo evaluation of the lipid-lowering efficacy of the test compounds.[19]
-
Materials :
-
Male Sprague-Dawley or Wistar rats (180-200 g)
-
Standard rodent chow
-
High-Fat Diet (HFD) (e.g., 67% standard chow, 20% sucrose, 10% lard, 2.5% cholesterol, 0.5% sodium cholate)[20]
-
Test compounds (Atorvastatin, this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood collection supplies (e.g., retro-orbital or tail vein).
-
Clinical chemistry analyzer for lipid profiling.
-
-
Procedure :
-
Acclimatization : House the rats under standard conditions for one week.
-
Model Induction : Divide rats into a normal control group (fed standard chow) and an HFD group. Feed the HFD for 6-8 weeks to induce hyperlipidemia.
-
Baseline Measurement : After the induction period, collect blood samples to confirm the hyperlipidemic state by measuring TC, TG, LDL-C, and HDL-C.
-
Grouping and Treatment : Randomize the hyperlipidemic animals into treatment groups (n=8-10 per group):
-
HFD Control (Vehicle)
-
Atorvastatin (e.g., 4.0 mg/kg/day)
-
This compound (e.g., 4.0 mg/kg/day)
-
-
Administer the treatments orally once daily for 4 weeks. The normal control group receives the vehicle.
-
Final Measurement : At the end of the treatment period, collect terminal blood samples after an overnight fast.
-
Data Analysis : Separate the serum and analyze the lipid profiles (TC, TG, LDL-C, HDL-C). Compare the mean lipid levels between the treatment groups and the HFD control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Caption: High-level experimental workflow for evaluating this compound.
Conclusion
The development of a prodrug like this compound is a rational approach to potentially improve the biopharmaceutical properties of a highly effective parent drug. This guide demonstrates that a systematic evaluation, beginning with targeted in vitro assays and progressing to a validated in vivo model, is critical for success. A strong correlation between the rapid in vitro conversion of the allyl ester to its active form, the potent inhibition of HMG-CoA reductase by the released acid, and the significant reduction of plasma lipids in an animal model provides compelling evidence for the viability of the prodrug strategy. This integrated approach, underpinned by robust experimental design and a clear understanding of the IVIVC, is essential for making informed decisions in the drug development pipeline.
References
- Ness, G. C., Chambers, C. M., & Lopez, D. (1998). Atorvastatin action involves diminished recovery of hepatic HMG-CoA reductase activity. Journal of Lipid Research, 39(1), 75–84. (Source available through R Discovery)
- Liv Hospital.
- Wikipedia. (2024).
- U.S. Food and Drug Administration. (2017).
- McCrory, M. C., & T. S. P. (2023). Atorvastatin. In StatPearls.
- BenchChem. (2025). In Vitro Metabolism of Atorvastatin Ethyl Ester: A Technical Guide. BenchChem.
- BenchChem. (2025). Application Note: The Role of Atorvastatin Ethyl Ester in Drug Metabolism and Pharmacokinetic (DMPK) Studies. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Atorvastatin Strontium Testing in Animal Models of Hyperlipidemia. BenchChem.
- Creative BioMart. HMG-CoA Reductase Activity/Inhibitor Screening Kit.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 29-36.
- Sigma-Aldrich. HMG-CoA Reductase (HMGR) Assay Kit. Sigma-Aldrich.
- Al-khedairy, E. B., & El-Gizawy, S. A. (2018). Dissolution Enhancement of Atorvastatin Calcium by Cocrystallization. AAPS PharmSciTech, 19(6), 2569–2580.
- Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160.
- Andreadou, I., et al. (2020). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology, 177(24), 5595-5611.
- Zhang, Y., et al. (2022). Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver. Molecules, 27(19), 6543.
- Anwar, F., et al. (2022). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Saudi Journal of Biological Sciences, 29(4), 2359-2368.
- Wang, Y., et al. (2023). Animal Model Screening for Hyperlipidemic ICR Mice. Metabolites, 13(11), 1121.
- Kovaříková, P., et al. (2014).
- Ahmad, I., et al. (2016). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk.
- BenchChem. (2025).
- Ahmad, I., et al. (2022). A molecular informatics and in-vitro approach to evaluate the HMG-CoA reductase inhibitory efficacy of monoterpenes, carvacrol and geraniol. Journal of Biomolecular Structure and Dynamics, 40(18), 8235-8253.
- Imai, S., et al. (2016). Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorganic & Medicinal Chemistry Letters, 26(3), 921–923.
- Imai, S., et al. (2016).
- Al-Mohsen, M. A., et al. (2022). Quality assessment of different brands of atorvastatin tablets available in Riyadh, Saudi Arabia. Saudi Pharmaceutical Journal, 30(9), 1183-1191.
- Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?. Dr.Oracle.
- IUPHAR/BPS Guide to PHARMACOLOGY.
- Okorie, O., et al. (2016). Comparative in vitro and in vivo Bioequivalence Analysis of some Brands of film coated Atorvastatin (a BCS Class II compound) tablets marketed in Nigeria. Journal of Reports in Pharmaceutical Sciences, 5(2), 112-121.
- Epocrates. atorvastatin (Lipitor).
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Atorvastatin Ethyl Ester and Its Metabolites. BenchChem.
- ResearchGate. In vitroin vivo correlations (IVIVC) of atorvastatin rifampicin....
- Kletskov, A. V., et al. (2023). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry, 14(3), 514-522.
- Wassmann, S., et al. (2002). Cellular antioxidant effects of atorvastatin in vitro and in vivo. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(2), 300-305.
- Deedwania, P. C. (2007). Atorvastatin efficacy in the primary and secondary prevention of cardiovascular events. Expert Opinion on Pharmacotherapy, 8(16), 2825-2839.
- Kletskov, A. V., et al. (2023). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. PubMed Central.
- Naoumova, R. P., et al. (1997). Prolonged inhibition of cholesterol synthesis explains the efficacy of atorvastatin. Journal of Lipid Research, 38(7), 1496-1500.
- Mabuchi, H., et al. (2000). A randomized, double-blind, placebo-controlled, 8-week study to evaluate the efficacy and safety of once daily atorvastatin (10 mg) in patients with elevated LDL-cholesterol. Journal of Atherosclerosis and Thrombosis, 7(3), 147-153.
- Adams, S. P., et al. (2015). Lipid-lowering efficacy of atorvastatin.
- ResearchGate. Establishment of the level A in vitro-in vivo correlation (IVIVC).
- Dall'Angelo, S., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. Scientific Reports, 10(1), 6433.
- Li, S. F., et al. (2023). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Organic Synthesis, 20(1), 2-16.
- BenchChem. (2025).
- Riela, S., et al. (2023).
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. reference.medscape.com [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dissolution Enhancement of Atorvastatin Calcium by Cocrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality assessment of different brands of atorvastatin tablets available in Riyadh, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Amazing Guide: How Does Atorvastatin Work? - Liv Hospital [int.livhospital.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. mdpi.com [mdpi.com]
- 20. Animal Model Screening for Hyperlipidemic ICR Mice [mdpi.com]
- 21. brieflands.com [brieflands.com]
- 22. researchgate.net [researchgate.net]
- 23. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 24. japsonline.com [japsonline.com]
A Head-to-Head Battle: Benchmarking Atorvastatin Allyl Ester Against Established HMG-CoA Reductase Inhibitors
A Senior Application Scientist's Guide to In Vitro and Cellular Benchmarking
For researchers, scientists, and drug development professionals, the quest for more potent and selective therapeutic agents is a continuous endeavor. In the landscape of hypercholesterolemia treatment, statins have revolutionized patient care by effectively lowering cholesterol levels.[1][2] This guide provides a comprehensive framework for benchmarking a novel compound, atorvastatin allyl ester, against its parent compound, atorvastatin, and other widely prescribed statins such as rosuvastatin and simvastatin.
At the heart of this comparison lies the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[3][4] Statins act as competitive inhibitors of this enzyme, effectively reducing the production of cholesterol in the liver.[1][5][6] This guide will delve into the experimental design and practical execution of in vitro and cell-based assays to rigorously evaluate the inhibitory potential of this compound.
The Competitive Landscape: Understanding Statin Potency
Statins are not created equal; they exhibit varying degrees of potency in inhibiting HMG-CoA reductase and consequently lowering low-density lipoprotein cholesterol (LDL-C).[2][7] Rosuvastatin is generally considered the most potent statin, followed by atorvastatin, and then simvastatin.[7] For instance, a 10 mg dose of rosuvastatin can achieve a similar LDL-C reduction as a 20 mg dose of atorvastatin or a 40 mg dose of simvastatin.[7][8] This difference in potency underscores the importance of robust head-to-head comparisons when evaluating a new chemical entity like this compound. It is hypothesized that as a lipophilic ester derivative, this compound may exhibit altered cell permeability and pharmacokinetic properties, potentially leading to enhanced or modified inhibitory activity compared to atorvastatin.
Visualizing the Target: The HMG-CoA Reductase Pathway
To appreciate the mechanism of action of these inhibitors, it is crucial to understand the biochemical pathway they target. The following diagram illustrates the central role of HMG-CoA reductase in cholesterol synthesis.
Caption: The HMG-CoA Reductase pathway, highlighting the rate-limiting step and the point of inhibition by statins.
In Vitro Showdown: The HMG-CoA Reductase Activity Assay
The initial and most direct assessment of an inhibitor's potency is through an in vitro enzyme activity assay. This experiment quantifies the direct interaction between the inhibitor and the isolated HMG-CoA reductase enzyme. The most common method relies on spectrophotometrically monitoring the oxidation of NADPH, a cofactor in the enzymatic reaction.[9][10]
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in performing the in vitro HMG-CoA reductase activity assay.
Caption: Workflow for the in vitro HMG-CoA reductase activity assay.
Detailed Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, atorvastatin, rosuvastatin, and simvastatin against HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)
-
Test compounds (this compound, atorvastatin, rosuvastatin, simvastatin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of HMG-CoA reductase in assay buffer.
-
Prepare a working solution of HMG-CoA in assay buffer.
-
Prepare a working solution of NADPH in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
HMG-CoA reductase enzyme solution
-
Test compound dilution (or DMSO for control)
-
-
Mix gently and incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Measure the Reaction:
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound using non-linear regression analysis.
-
Cellular Confirmation: The Cholesterol Synthesis Assay
While the in vitro assay provides a direct measure of enzyme inhibition, a cell-based assay is crucial to assess the compound's activity in a more physiologically relevant context. This assay measures the de novo synthesis of cholesterol in cultured cells, taking into account factors like cell permeability and metabolism of the test compound.
Experimental Workflow: A Visual Guide
The following diagram illustrates the steps involved in a cell-based cholesterol synthesis assay.
Caption: Workflow for the cell-based cholesterol synthesis assay.
Detailed Protocol: Cell-Based Cholesterol Synthesis Assay
Objective: To determine the cellular IC50 of this compound and known statins on de novo cholesterol synthesis.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds (this compound, atorvastatin, rosuvastatin, simvastatin)
-
[1-14C]-acetic acid, sodium salt
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
-
Radiolabeling of Cholesterol:
-
Add [1-14C]-acetic acid to each well and incubate for an additional 4 hours. This allows the cells to incorporate the radiolabel into newly synthesized cholesterol.
-
-
Lipid Extraction and Separation:
-
Wash the cells with PBS and lyse them.
-
Extract the total cellular lipids using a suitable solvent system.
-
Spot the lipid extracts onto a TLC plate and develop the plate to separate the different lipid species.
-
-
Quantification and Data Analysis:
-
Identify the cholesterol band on the TLC plate (using a cholesterol standard).
-
Scrape the cholesterol band and quantify the amount of radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol synthesis for each inhibitor concentration.
-
Determine the cellular IC50 value for each compound.
-
Comparative Analysis: Interpreting the Data
The culmination of these experiments will be a dataset that allows for a direct and objective comparison of this compound with established statins.
Logical Framework for Comparison
Caption: Logical flow for the comparative analysis of inhibitor performance.
Summarizing the Findings: A Comparative Table
The quantitative data generated should be presented in a clear and concise table for easy comparison.
| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (nM) | Inferred Cell Permeability Ratio (Cellular/In Vitro) |
| This compound | Experimental Data | Experimental Data | Calculated |
| Atorvastatin | Experimental Data | Experimental Data | Calculated |
| Rosuvastatin | Experimental Data | Experimental Data | Calculated |
| Simvastatin | Experimental Data | Experimental Data | Calculated |
Note: The "Inferred Cell Permeability Ratio" is a simplified metric. A lower ratio may suggest better cell penetration and/or resistance to efflux pumps.
Conclusion: A Data-Driven Verdict
By following the rigorous experimental protocols and analytical framework outlined in this guide, researchers can obtain a comprehensive and objective comparison of this compound against established HMG-CoA reductase inhibitors. The results will provide critical insights into its potency, cellular efficacy, and potential as a novel therapeutic agent for hypercholesterolemia. This data-driven approach is fundamental to advancing drug discovery and development in this vital therapeutic area.
References
-
Wikipedia. Statin. [Link]
-
Medscape. What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications?. [Link]
-
National Center for Biotechnology Information. HMG-CoA Reductase Inhibitors. [Link]
-
PubMed. Statins: mechanism of action and effects. [Link]
-
Dr.Oracle. What are the differences between Atorvastatin, Simvastatin, and Rosuvastatin in terms of potency and efficacy for lowering cholesterol levels?. [Link]
-
ResearchGate. (PDF) Statins: Mechanism of action and effects. [Link]
-
Elbigen. Regulation of HMG-CoA reductase and cholesterol metabolism. [Link]
-
PubMed. Doses of rosuvastatin, atorvastatin and simvastatin that induce equal reductions in LDL-C and non-HDL-C: Results from the VOYAGER meta-analysis. [Link]
-
PubMed. Comparison of rosuvastatin with atorvastatin, simvastatin and pravastatin in achieving cholesterol goals and improving plasma lipids in hypercholesterolaemic patients with or without the metabolic syndrome in the MERCURY I trial. [Link]
-
GoodRx. Atorvastatin, Simvastatin, and More: Your Guide to Comparing Statins. [Link]
-
Assay Genie. HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]
-
University of Helsinki. Comparison of the effects of statins on HMG-CoA reductase activity. [Link]
-
Wikipedia. HMG-CoA reductase. [Link]
-
Proteopedia. HMG-CoA Reductase. [Link]
-
Bio-Techne. Cholesterol Cell-Based Detection Assay Kit. [Link]
-
PubMed Central. Post-Translational Regulation of HMG CoA Reductase. [Link]
-
PubMed Central. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases. [Link]
-
SingleCare. Atorvastatin vs. simvastatin: Differences, similarities, and which is better for you. [Link]
-
MDPI. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. [Link]
-
PubMed Central. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. [Link]
-
ResearchGate. The 2D structures of the known statin molecules and their IC50 values against hHMGR. [Link]
-
ScienceDirect. In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. [Link]
-
National Institutes of Health. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol. [Link]
-
U.S. Food and Drug Administration. Lipitor. [Link]
-
Medscape. Polygenic Hypercholesterolemia Medication. [Link]
-
Wikipedia. Atorvastatin. [Link]
-
Drug Central. atorvastatin. [Link]
-
Drugs.com. Atorvastatin: Package Insert / Prescribing Information / MOA. [Link]
-
PubMed. Statin inhibition of HMG-CoA reductase: A 3-dimensional view. [Link]
-
OpenStax. 21.2 Statins (HMG-CoA Reductase Inhibitors) and PCSK9 Inhibitors. [Link]
Sources
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. Comparing Statins: Intensity, Dosages, and More - GoodRx [goodrx.com]
- 3. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Doses of rosuvastatin, atorvastatin and simvastatin that induce equal reductions in LDL-C and non-HDL-C: Results from the VOYAGER meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Bioavailability of Atorvastatin and Its Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Atorvastatin Prodrugs
Atorvastatin is a highly effective HMG-CoA reductase inhibitor, pivotal in the management of hypercholesterolemia.[1] Administered as its active carboxylic acid form, its primary therapeutic action occurs in the liver. However, the clinical efficacy of atorvastatin is hampered by its low oral bioavailability, which is approximately 12-14%.[1][2][3][4] This limitation is not due to poor absorption but rather extensive presystemic metabolism in the gut wall and liver, a classic first-pass effect.[3][4]
The carboxylic acid moiety, essential for its pharmacological activity, is also a primary site for metabolic conjugation (glucuronidation) and contributes to its poor membrane permeability under certain physiological conditions.[4] This has prompted the exploration of ester prodrugs—a well-established strategy to mask the polar carboxyl group, thereby enhancing lipophilicity and improving pharmacokinetic properties.[5][6] The core hypothesis is that an ester prodrug will be more readily absorbed from the gastrointestinal tract and then hydrolyzed by endogenous esterases, primarily in the liver, to release the active atorvastatin acid.[6][7]
Physicochemical Properties: Atorvastatin Acid vs. Ester Prodrugs
The conversion of atorvastatin's carboxylic acid to an ester fundamentally alters its physicochemical properties, which directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity is a key objective.
| Property | Atorvastatin (Acid) | Atorvastatin Ethyl Ester | Rationale for Prodrug Advantage |
| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₅H₃₉FN₂O₅ | The addition of an ethyl group increases molecular weight and alters polarity. |
| LogP (Octanol/Water) | ~5.7 - 6.36 | Higher than parent drug (estimated >7) | Increased lipophilicity is expected to enhance passive diffusion across the intestinal epithelium.[5] |
| Aqueous Solubility | Low (0.1 mg/mL); pH-dependent.[1][8] | Very Low | While aqueous solubility may decrease, improved membrane permeability often outweighs this for BCS Class II drugs.[1] |
| BCS Classification | Class II (Low Solubility, High Permeability) | Expected to remain Class II | The prodrug strategy focuses on enhancing the inherent permeability.[1][9] |
| Primary Metabolic Site | Gut Wall, Liver (CYP3A4 oxidation, UGT glucuronidation) | Liver (primarily CES1 hydrolysis to active acid) | The ester may protect the carboxyl group from premature gut wall metabolism, shifting activation to the target organ (liver).[7][10] |
Table 1: Comparative Physicochemical Properties.
The Experimental Cascade: A Validated Approach to Comparison
A systematic evaluation is crucial to determine if an ester prodrug offers a tangible bioavailability advantage. The following sections detail the essential in vitro and in vivo protocols.
Workflow for Comparative Bioavailability Assessment
Caption: A validated workflow for assessing atorvastatin ester prodrugs.
Protocol 1: In Vitro Hydrolysis Assay
Objective: To confirm that the ester prodrug is efficiently converted to the active atorvastatin acid by metabolic enzymes. This step is critical to validate the prodrug concept.
Methodology:
-
System Preparation: Prepare solutions of recombinant human carboxylesterase 1 (CES1), the primary enzyme responsible for this hydrolysis, in a suitable buffer (e.g., phosphate buffer, pH 7.4).[6][7][11] Alternatively, use human liver microsomes (HLM) which contain a spectrum of metabolic enzymes.[12]
-
Incubation: Add a known concentration of the atorvastatin ester prodrug to the enzyme/microsome solution. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method (see Protocol 4) to quantify the disappearance of the ester prodrug and the appearance of atorvastatin acid.
-
Data Interpretation: Calculate the rate of hydrolysis. A successful prodrug will show high conversion in the liver-based systems (HLM, CES1) but may exhibit greater stability in simulated intestinal fluid to ensure it is absorbed intact.[10]
Protocol 2: Caco-2 Permeability Assay
Objective: To predict the intestinal absorption of the atorvastatin ester compared to the parent drug. The Caco-2 cell line forms a monolayer that is a well-accepted model of the human intestinal epithelium.[13][14]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer.[15]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions between cells.
-
Permeability Assessment (A-to-B):
-
Add the test compound (atorvastatin acid or ester prodrug) to the apical (A) chamber, which represents the gut lumen.
-
For lipophilic compounds, using a buffer like fasted state simulated intestinal fluid (FaSSIF) in the apical chamber can improve solubility and provide more physiologically relevant data.[16]
-
At predetermined time intervals, take samples from the basolateral (B) chamber, representing the blood side.
-
-
Efflux Assessment (B-to-A): To determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), perform the experiment in the reverse direction, from basolateral to apical.[13][17]
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Interpretation: Calculate the apparent permeability coefficient (Papp). A higher Papp (A-to-B) for the ester prodrug compared to atorvastatin acid would suggest enhanced absorption. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is subject to active efflux.[14] Atorvastatin itself is a known P-gp substrate.[13][17]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To directly compare the systemic exposure (bioavailability) of atorvastatin after oral administration of the parent drug versus the ester prodrug.
Methodology:
-
Animal Model: Use male Wistar or Sprague-Dawley rats, typically cannulated (e.g., jugular vein) to facilitate serial blood sampling.[18]
-
Dosing: Administer equimolar doses of either atorvastatin calcium or the atorvastatin ester prodrug via oral gavage.[5]
-
Blood Sampling: Collect blood samples into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[5][6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.[18]
Protocol 4: Bioanalytical LC-MS/MS Method
Objective: To accurately and selectively quantify the concentrations of the atorvastatin ester (prodrug) and atorvastatin acid (active drug) in plasma samples.
Methodology:
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples. This removes larger proteins that can interfere with the analysis. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.[18][19]
-
Internal Standard: Add an internal standard (e.g., atorvastatin-d5) to all samples and standards to correct for variability during sample preparation and analysis.[20]
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 HPLC column. Use a gradient mobile phase (e.g., acetonitrile and 0.1% acetic acid or formic acid in water) to separate the analytes.[19][21]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, and stability.[18]
Comparative Pharmacokinetic Data & Interpretation
Following the in vivo study and bioanalysis, key pharmacokinetic parameters are calculated to determine the relative bioavailability. While direct head-to-head public data for many specific esters is limited, formulation studies provide a benchmark for improvement over the pure drug.
| Formulation / Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₁₂ (ng·h/mL) | Relative Bioavailability vs. Pure Drug |
| Atorvastatin (Pure Drug) | 517.6 | ~2.0 | 2,473.7 | 100% |
| Lipitor® (Commercial Tablet) | 642.3 | ~2.0 | 4,427.4 | ~179% |
| Atorvastatin-Pluronic® SD * | 1,146.0 | ~2.0 | 9,993.4 | ~404% |
| Atorvastatin Ester (Hypothetical) | Expected > Atorvastatin | Variable | Expected > Atorvastatin | >100% (Target Outcome) |
Table 2: Representative Pharmacokinetic Parameters from a Rabbit Study Demonstrating Bioavailability Enhancement via Formulation.[22][23] The data for the ester is hypothetical, representing the desired outcome of a successful prodrug strategy. *SD: Solid Dispersion
Interpretation:
-
Cmax (Maximum Concentration): A higher Cmax for the ester-derived atorvastatin would indicate a greater extent or rate of absorption.
-
AUC (Area Under the Curve): This parameter reflects the total systemic drug exposure. A significantly higher AUC for the ester group compared to the parent drug group is the primary indicator of improved bioavailability.
-
Relative Bioavailability (Frel): Calculated as (AUC_ester / AUC_acid) * (Dose_acid / Dose_ester). An Frel > 100% confirms the prodrug strategy was successful.
Mechanism of Enhanced Bioavailability
The anticipated pathway for an atorvastatin ester prodrug involves several key steps that overcome the limitations of the parent drug.
Caption: Comparative metabolic pathways of atorvastatin vs. its ester prodrug.
Conclusion
The use of an ester prodrug strategy is a scientifically sound approach to enhancing the oral bioavailability of atorvastatin. By masking the carboxylic acid moiety, these prodrugs can achieve greater lipophilicity, leading to improved absorption and potentially bypassing extensive first-pass metabolism in the gut wall. The validation of any new atorvastatin ester requires a rigorous experimental cascade, including in vitro hydrolysis and permeability assays, followed by definitive in vivo pharmacokinetic studies with robust bioanalytical quantification. A significant increase in the relative bioavailability, evidenced primarily by a larger AUC, confirms the success of the prodrug in delivering more of the active atorvastatin acid to the systemic circulation.
References
-
ResearchGate. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Available from: [Link].
-
Mizoi K, Takahashi M, Haba M, Hosokawa M. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases. Bioorg Med Chem Lett. 2016;26(3):921-923. Available from: [Link].
-
Al-Ghananeem, A. M. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs. Marshall University. 2011. Available from: [Link].
-
Semantic Scholar. LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Available from: [Link].
-
Radišić, M. M., et al. LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. Journal of Chromatographic Science. 2016;54(3):283-292. Available from: [Link].
-
Zhalnina M, et al. Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry. 2022;13(4):475-483. Available from: [Link].
-
ResearchGate. (PDF) LC-MS/MS method for quantification of atorvastatin, o -hydroxyatorvastatin, p -hydroxyatorvastatin, and atorvastatin lactone in rat plasma. Available from: [Link].
-
Wu X, Whitfield LR, Stewart BH. Atorvastatin transport in the Caco-2 cell model: contributions of P-glycoprotein and the proton-monocarboxylic acid co-transporter. Pharm Res. 2000;17(2):209-215. Available from: [Link].
-
Al-khedairy, E. B., et al. Development and Permeability Testing of Self-Emulsifying Atorvastatin Calcium Pellets and Tablets of Compressed Pellets. MDPI. 2021;13(10):3543. Available from: [Link].
-
T3DB. Atorvastatin (T3D4980). Available from: [Link].
-
ResearchGate. In vitro conversion of atorvastatin acid to atorvastatin lactone in simulated gastric fluid. Total represents acid + lactone. Available from: [Link].
-
Siddiqui, A., et al. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies. BioMed Research International. 2014. Available from: [Link].
-
ResearchGate. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases | Request PDF. Available from: [Link].
-
ResearchGate. Atorvastatin Transport in the Caco-2 Cell Model: Contributions of P-Glycoprotein and the Proton-Monocarboxylic Acid Co-Transporter | Request PDF. Available from: [Link].
-
accessdata.fda.gov. CLINICAL PHARMACOLOGY REVIEW(S). Available from: [Link].
-
Khwarg, J., et al. Pharmacokinetic Comparison Between a Fixed-Dose Combination of Atorvastatin/Omega-3-Acid Ethyl Esters and the Corresponding Loose Combination in Healthy Korean Male Subjects. Clinical Therapeutics. 2021;43(5):876-885. Available from: [Link].
-
OUCI. Effect of Concomitant Icosapent Ethyl (Eicosapentaenoic Acid Ethyl Ester) on the Pharmacokinetics of Atorvastatin. Available from: [Link].
-
ResearchGate. Improved solubility, dissolution, and oral bioavailability for atorvastatin-Pluronic® solid dispersions. Available from: [Link].
-
Journal of Advanced Pharmaceutical Technology & Research. Atorvastatin solid dispersion for bioavailability enhancement. Available from: [Link].
-
ResearchGate. (PDF) Pharmacokinetic Comparison Between a Fixed-Dose Combination of Atorvastatin/Omega-3-Acid Ethyl Esters and the Corresponding Loose Combination in Healthy Korean Male Subjects. Available from: [Link].
-
Ingels, F., et al. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs. Eur J Pharm Sci. 2009;36(1):15-23. Available from: [Link].
-
Molecular Pharmaceutics. [18F]Atorvastatin Pharmacokinetics and Biodistribution in Healthy Female and Male Rats. Available from: [Link].
-
Takahashi M, et al. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases. Xenobiotica. 2018;48(12):1209-1216. Available from: [Link].
-
Taylor & Francis Online. Bioanalytical LC–MS/MS method for simultaneous estimation of atorvastatin, its major active metabolites and ezetimibe. Available from: [Link].
-
Evotec. Caco-2 Permeability Assay. Available from: [Link].
-
Lennernäs H. Clinical pharmacokinetics of atorvastatin. Clin Pharmacokinet. 2003;42(13):1141-1160. Available from: [Link].
-
Brieflands. Comparative in vitro and in vivo Bioequivalence Analysis of some Brands of film coated Atorvastatin (a BCS Class II). Available from: [Link].
-
Al-Akayleh, F., et al. Enhanced Bioavailability of Atorvastatin Calcium from Stabilized Gastric Resident Formulation. AAPS PharmSciTech. 2013;14(1):1-8. Available from: [Link].
-
ResearchGate. (PDF) Enhancement of solubility, dissolution rate and bioavailability of atorvastatin using solid lipid: in vitro and in vivo characterization. Available from: [Link].
-
Chen, Y., et al. Simultaneous determination of the combined and free concentrations of atorvastatin and its major metabolite in vitro and in vivo based on ultrafiltration coupled with UPLC-MS/MS method: an application in a protein binding rate and metabolism ability study in uremic hemodialysis patients. BMC Nephrology. 2021;22(1):335. Available from: [Link].
-
MDPI. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Available from: [Link].
-
Iraqi Journal of Pharmaceutical Sciences. Solubility and Dissolution Enhancement of Atorvastatin Calcium using Solid Dispersion Adsorbate Technique. Available from: [Link].
-
Semantic Scholar. Coamorphous Atorvastatin Calcium to Improve its Physicochemical and Pharmacokinetic Properties. Available from: [Link].
Sources
- 1. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atorvastatin transport in the Caco-2 cell model: contributions of P-glycoprotein and the proton-monocarboxylic acid co-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. mdpi.com [mdpi.com]
- 16. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
- 19. [PDF] LC—MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma | Semantic Scholar [semanticscholar.org]
- 20. Pharmacokinetic Comparison Between a Fixed-Dose Combination of Atorvastatin/Omega-3-Acid Ethyl Esters and the Corresponding Loose Combination in Healthy Korean Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Atorvastatin Allyl Ester
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Atorvastatin Allyl Ester, a research compound used in drug development. The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. This document is structured to provide not just instructions, but the rationale behind them, empowering researchers to make informed decisions.
Disclaimer: This guide is intended for informational purposes for research professionals. A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. Therefore, the guidance provided is based on a conservative approach, treating the compound as potentially hazardous by synthesizing information from related compounds, general principles of chemical waste management, and regulatory standards. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal activities. Local and national regulations are the ultimate determinant for the proper disposal route of any chemical waste.[1]
Part 1: Immediate Safety & Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. While detailed toxicological and ecological data for this compound are scarce, we can infer potential risks from its constituent parts: the atorvastatin molecule and the allyl ester functional group.
1.1. Inferred Hazard Profile:
-
Atorvastatin: The parent molecule is a pharmaceutical agent. While therapeutic doses are well-characterized, concentrated forms may pose risks.[2][3][4] Long-term, repeat-dose studies in animals have shown potential for adverse effects on the liver.[2] Environmentally, while atorvastatin itself has low potential for bioaccumulation, its degradation products can exhibit significant toxicity to aquatic organisms.[5][6][7]
-
Allyl Esters: This class of compounds can be reactive.[8][9] The allyl group contains a double bond that can participate in various reactions.[9] Some esters are also flammable.[8]
1.2. Personal Protective Equipment (PPE): Given the unknown specific hazards, a cautious approach to PPE is required. All handling and disposal procedures must be conducted wearing the following:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[7]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[10][11]
-
Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Part 2: The Core of Compliance: Hazardous Waste Determination
The cornerstone of proper chemical disposal is the Hazardous Waste Determination.[12] This process, mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), determines if a waste must be managed as hazardous.[13][14] In the absence of specific data for this compound, it is best practice for laboratory personnel to treat all waste chemical solids and liquids as hazardous, allowing the institution's EHS professionals to make the final determination.[2]
The determination process involves assessing the waste against two main criteria: "Listed" wastes and "Characteristic" wastes.
2.1. Is this compound a "Listed" Hazardous Waste? The EPA maintains lists of specific chemical wastes (F, K, P, and U lists).[1][15] The P and U lists apply to discarded, unused commercial chemical products.[15][16][17][18]
This compound, as a specific research chemical, is not explicitly on these lists. However, if it were a component of a listed formulation or mixture, this could change its status. The "sole active ingredient" criterion is key for P and U listings.[17]
2.2. Does this compound Waste Exhibit a "Characteristic" of Hazardous Waste? There are four characteristics that can qualify a waste as hazardous under RCRA: Ignitability, Corrosivity, Reactivity, and Toxicity.[10][13][15][19]
| RCRA Characteristic | Criteria (40 CFR Part 261 Subpart C) | Assessment for this compound Waste |
| Ignitability (D001) | - Liquid with a flash point < 60°C (140°F).- Solid capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes.- Ignitable compressed gas.- An oxidizer. | Unknown, but Possible. Many organic esters and solvents used to dissolve them are flammable.[8] Assume waste solutions may be ignitable. |
| Corrosivity (D002) | - Aqueous with a pH ≤ 2 or ≥ 12.5.- Liquid that corrodes steel at a rate > 6.35 mm per year.[20] | Unlikely for the pure compound. However, if used in acidic or basic solutions, the waste mixture could be corrosive. Always measure the pH of aqueous waste streams. |
| Reactivity (D003) | - Unstable and readily undergoes violent change without detonating.- Reacts violently with water.- Forms potentially explosive mixtures with water.- When mixed with water, generates toxic gases, vapors, or fumes. | Possible. Allyl groups can be reactive.[8][9] While violent reactivity is not explicitly indicated, the potential exists, especially with mixtures. Treat with caution. |
| Toxicity (D043 - D043) | - When tested via the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at or above concentrations specified in 40 CFR 261.24. | Unknown. The toxicity of degradation products is a concern.[6][7] Without TCLP data, a conservative assumption of potential toxicity is warranted to protect aquatic environments. |
Decision Workflow: Hazardous Waste Determination
The following diagram illustrates the logical process for determining the disposal pathway for this compound waste.
Caption: Decision workflow for classifying this compound waste.
Part 3: Step-by-Step Disposal Protocol
Based on the conservative determination that this compound waste is hazardous, the following operational steps must be followed.
Step 1: Segregate Waste Streams Proper segregation is critical to prevent unintended chemical reactions and to ensure cost-effective disposal.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and spill cleanup debris in a designated solid waste container.
-
Liquid Waste (Non-halogenated): If dissolved in solvents like methanol, ethanol, or acetone, collect in a "Non-halogenated Organic Waste" container.
-
Liquid Waste (Halogenated): If dissolved in solvents like dichloromethane or chloroform, collect in a "Halogenated Organic Waste" container.
-
Aqueous Waste: Collect aqueous solutions in a designated "Aqueous Waste" container. Check the pH. If it is ≤ 2 or ≥ 12.5, it must be labeled as corrosive.
-
Sharps: Contaminated needles or sharp implements must be placed in a designated sharps container.
Step 2: Containment and Labeling All waste must be collected in appropriate, sealed containers.
-
Container Compatibility: Use containers made of a material compatible with the waste. For example, do not store strong acids in metal containers.[18] For this compound solutions, glass or polyethylene containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled the moment the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all components (no abbreviations or formulas).[18]
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Ignitable, Toxic).
-
The accumulation start date.
-
Step 3: Safe Storage Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep containers securely closed at all times, except when adding waste.[14]
-
Ensure secondary containment (e.g., a tray) is used to capture any potential leaks.
-
Store incompatible waste streams separately.
Step 4: Arrange for Disposal Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor. Do not attempt to dispose of this material through normal trash or down the drain.
-
Sewer Ban: The EPA has prohibited all healthcare and research facilities from disposing of hazardous waste pharmaceuticals down the drain.[15][21] This is critical for preventing environmental contamination of waterways.[12]
-
Incineration: The most probable disposal method for this type of waste is high-temperature incineration by a licensed facility, which is equipped to handle and destroy complex organic molecules.[7]
Part 4: Spill & Emergency Procedures
4.1. Minor Spill (in a Chemical Fume Hood):
-
Ensure PPE is worn.
-
Contain the spill with an absorbent material like vermiculite or a chemical spill pad.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the collected material into the designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
4.2. Major Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the area.
Part 5: The Principle of "Cradle-to-Grave" Responsibility
The RCRA framework establishes a "cradle-to-grave" responsibility for hazardous waste generators.[14] This means that the laboratory that creates the waste is legally responsible for its safe management until its final, verified disposal. Meticulous record-keeping and adherence to these protocols are not just best practices—they are legal requirements designed to protect both human health and the environment. By treating novel research compounds with a high degree of caution, we uphold our commitment to scientific integrity and responsible stewardship.
References
- RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety.
- Understanding RCRA Waste Characterization. (n.d.). AMI Environmental.
- 4 Hazardous Waste Characteristics Under RCRA. (2023, June 30). YouTube.
- Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. (2009). U.S. Environmental Protection Agency.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023, December 1). U.S. Environmental Protection Agency.
- Hydrolysis of allyl esters with different phenyl ring substituents... (n.d.). ResearchGate.
- Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency.
- Hydrolysis kinetics of allyl and benzyl esters from covalently captured... (2023, October). ResearchGate.
- Atorvastatin. (2024, March 18). Janusinfo.se.
- Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. (2021). Scirp.org.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Source Not Available.
- Irreversible catalytic ester hydrolysis of allyl esters to give acids and aldehydes by homogeneous ruthenium and ruthenium/palladium dual catalyst systems. (2011, April 18). Kyushu University.
- Metal- catalysed cleavage of allyl esters. (n.d.). Wordpress.
- What are P and U Listed Wastes? (n.d.). Arcwood Environmental™.
- Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. (2021, April 25). Scirp.org.
- Decarboxylative Aldol Reactions of Allyl β-Keto Esters via Heterobimetallic Catalysis. (2004). Journal of the American Chemical Society.
- Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. (n.d.). WMSolutions.com.
- Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. (2017, October 13). Journal of the American Chemical Society.
- Waste Designation Decision Matrix - P and U Listed Wastes. (n.d.). Texas Commission on Environmental Quality.
- Hazardous Waste Determination. (n.d.). University of Pennsylvania EHRS.
- Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. (2023). PubMed.
- Oxidative degradation products of atorvastatin calcium. (n.d.). Google Patents.
- An In-depth Technical Guide on the Reactivity of the Allyl Group in Haloacetates. (n.d.). Benchchem.
- How to Determine and Manage Hazardous Chemical Waste in Your Lab. (2017, November 7). Lab Manager.
- Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. (2022, September 5). MDPI.
- Fate and transport of atorvastatin and simvastatin drugs during conventional wastewater treatment. (n.d.). ResearchGate.
- RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection.
- Identification of Hazardous Waste. (n.d.). Office of Clinical and Research Safety.
- (PDF) Optimization of a forced degradation study of atorvastatin employing an experimental design approach. (n.d.). ResearchGate.
- Atorvastatin causes oxidative stress and alteration of lipid metabolism in estuarine goby Mugilogobius abei. (n.d.). ResearchGate.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2023, February 27). U.S. Environmental Protection Agency.
- Atorvastatin Uses, Interactions & Side Effects. (2019, September 19). News-Medical.Net.
- Atorvastatin. (2023, August 3). StatPearls - NCBI Bookshelf.
Sources
- 1. epa.gov [epa.gov]
- 2. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 3. news-medical.net [news-medical.net]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atorvastatin - Janusinfo.se [janusinfo.se]
- 6. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 7. scirp.org [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 12. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 13. amienvironmental.com [amienvironmental.com]
- 14. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 15. epa.gov [epa.gov]
- 16. What are P and U Listed Wastes? | Arcwood Environmental™ [arcwoodenviro.com]
- 17. wmsolutions.com [wmsolutions.com]
- 18. Waste Designation Decision Matrix - P and U Listed Wastes - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 19. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 20. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 21. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Atorvastatin Allyl Ester
For Researchers, Scientists, and Drug Development Professionals
Handling active pharmaceutical ingredients (APIs) like Atorvastatin Allyl Ester demands a meticulous approach to safety. As a potent compound, understanding and implementing the correct personal protective equipment (PPE) protocols are not just procedural formalities; they are the bedrock of a safe and effective research environment. This guide provides an in-depth operational plan for the safe handling of this compound, from initial receipt to final disposal, ensuring the protection of personnel and the integrity of your research.
Understanding the Risks: A Proactive Stance on Safety
Core Principles of PPE for this compound
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals.[4] For potent pharmaceutical compounds, this typically involves a multi-layered approach to protect all potential routes of exposure. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Standard/Reference | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | ASTM D6978 | Prevents skin contact and absorption. Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove.[4][5][6] |
| Eye/Face Protection | Tightly fitting safety goggles with side shields or a full-face shield. | EN 166 (EU) or NIOSH (US) | Protects against splashes, dust, and aerosols, preventing eye irritation or injury.[1][7] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. For weighing and handling powders, a NIOSH-approved N95 or higher respirator is a minimum requirement. | NIOSH approved | Prevents inhalation of fine particles or aerosols, which is a primary route of exposure for potent compounds.[1][5] |
| Protective Clothing | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Provides a barrier against skin contact with dust or splashes.[4][5] | |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of the compound outside the laboratory.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure risk. The following protocol outlines the key stages of handling this compound and the corresponding PPE requirements.
Receiving and Unpacking
-
Inspect: Before opening, carefully inspect the shipping container for any signs of damage or leaks.
-
Don PPE: At a minimum, wear a lab coat, single-use nitrile gloves, and safety glasses. If there is any suspicion of a leak, upgrade to double gloves and a respirator.
-
Containment: Open the package in a designated receiving area, preferably within a chemical fume hood.
-
Verify and Label: Confirm the contents and ensure the primary container is clearly labeled in accordance with OSHA's Hazard Communication Standard.[8][9]
Preparation and Handling
This stage presents the highest risk of exposure. All handling of powdered this compound should be performed within a certified chemical fume hood or a containment glove box.
Donning PPE Protocol:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Wear a disposable gown, ensuring complete coverage. The inner gloves should be tucked under the cuffs of the gown.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[4]
-
Respiratory Protection: Fit-test and don the appropriate NIOSH-approved respirator.
-
Eye and Face Protection: Wear safety goggles or a full-face shield.
Caption: Workflow for handling this compound with required PPE stages.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Contain: For powdered spills, gently cover with absorbent pads. For liquid spills, use a chemical spill kit.
-
Clean: Decontaminate the area according to your institution's established procedures.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, are considered hazardous waste.
-
Segregation: Collect all contaminated waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[10][11][12] Do not dispose of this material down the drain.[13]
Doffing PPE Protocol:
The removal of PPE is a critical step to prevent self-contamination.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Untie and remove the gown, rolling it away from the body.
-
Eye and Face Protection: Remove from the back of the head.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]
Always have the Safety Data Sheet for a related compound or the parent compound, Atorvastatin, available for emergency responders.[14]
By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their valuable research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]
-
OSHA Standards for Biological Laboratories. American Society for Microbiology (ASM). [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). [Link]
-
NIOSH: Use proper PPE with chemo agents. Clinician.com. [Link]
-
PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. U.S. Food and Drug Administration (FDA). [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149). Centers for Disease Control and Prevention (CDC). [Link]
-
Manufacturing Active Pharmaceutical Ingredients (Api). Making.com. [Link]
-
Fate and transport of atorvastatin and simvastatin drugs during conventional wastewater treatment. PubMed. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]
-
Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]
-
How to Dispose of Medications Safely. MedicineNet. [Link]
-
Guidelines Active Pharmaceutical Ingredients. GMP Navigator. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]
-
How to Dispose of Medicines Properly. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. NIOSH: Use proper PPE with chemo agents | 2009-02-01… | Clinician.com [clinician.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 11. fda.gov [fda.gov]
- 12. epa.gov [epa.gov]
- 13. How to Dispose of Medications Safely [medicinenet.com]
- 14. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
